Norvancomycin
Description
Structure
2D Structure
Properties
CAS No. |
91700-98-0 |
|---|---|
Molecular Formula |
C65H73Cl2N9O24 |
Molecular Weight |
1435.2 g/mol |
IUPAC Name |
(1S,2R,18R,19R,22S,25R,28R,40S)-48-[(2S,3R,4S,5S,6R)-3-[(2S,4S,5S,6S)-4-amino-5-hydroxy-4,6-dimethyloxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-19-[[(2R)-2-amino-4-methylpentanoyl]amino]-22-(2-amino-2-oxoethyl)-5,15-dichloro-2,18,32,35,37-pentahydroxy-20,23,26,42,44-pentaoxo-7,13-dioxa-21,24,27,41,43-pentazaoctacyclo[26.14.2.23,6.214,17.18,12.129,33.010,25.034,39]pentaconta-3,5,8(48),9,11,14,16,29(45),30,32,34(39),35,37,46,49-pentadecaene-40-carboxylic acid |
InChI |
InChI=1S/C65H73Cl2N9O24/c1-22(2)11-33(68)57(87)75-48-50(82)25-6-9-37(31(66)13-25)96-39-15-27-16-40(54(39)100-64-55(53(85)52(84)41(21-77)98-64)99-43-20-65(4,70)56(86)23(3)95-43)97-38-10-7-26(14-32(38)67)51(83)49-62(92)74-47(63(93)94)30-17-28(78)18-36(80)44(30)29-12-24(5-8-35(29)79)45(59(89)76-49)73-60(90)46(27)72-58(88)34(19-42(69)81)71-61(48)91/h5-10,12-18,22-23,33-34,41,43,45-53,55-56,64,77-80,82-86H,11,19-21,68,70H2,1-4H3,(H2,69,81)(H,71,91)(H,72,88)(H,73,90)(H,74,92)(H,75,87)(H,76,89)(H,93,94)/t23-,33+,34-,41+,43-,45+,46+,47-,48+,49-,50+,51+,52+,53-,55+,56+,64-,65-/m0/s1 |
InChI Key |
NUAQIRUAZSJTAI-YRPZDAAMSA-N |
Isomeric SMILES |
CCC(C)[C@H](C(=O)N[C@@H]1[C@@H](C2=CC(=C(C=C2)OC3=CC4=CC(=C3O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O[C@H]6C[C@]([C@@H]([C@@H](O6)C)O)(C)N)OC7=C(C=C(C=C7)[C@H]([C@H]8C(=O)N[C@@H](C9=C(C(=CC(=C9)O)O)C2=C(C=CC(=C2)[C@H](C(=O)N8)NC(=O)[C@@H]4NC(=O)[C@@H](NC1=O)CC(=O)N)O)C(=O)O)O)Cl)Cl)O)N |
Canonical SMILES |
CCC(C)C(C(=O)NC1C(C2=CC(=C(C=C2)OC3=CC4=CC(=C3OC5C(C(C(C(O5)CO)O)O)OC6CC(C(C(O6)C)O)(C)N)OC7=C(C=C(C=C7)C(C8C(=O)NC(C9=C(C(=CC(=C9)O)O)C2=C(C=CC(=C2)C(C(=O)N8)NC(=O)C4NC(=O)C(NC1=O)CC(=O)N)O)C(=O)O)O)Cl)Cl)O)N |
Synonyms |
norvancomycin |
Origin of Product |
United States |
Foundational & Exploratory
The Core Mechanism of Norvancomycin Against Methicillin-Resistant Staphylococcus aureus (MRSA): An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Norvancomycin, a glycopeptide antibiotic, serves as a critical therapeutic agent against infections caused by Methicillin-Resistant Staphylococcus aureus (MRSA). Its efficacy lies in a mechanism of action that circumvents the primary resistance pathway of MRSA. This guide delineates the molecular interactions, biochemical consequences, and experimental methodologies used to characterize the anti-MRSA activity of this compound. Quantitative data on antibiotic susceptibility are presented, alongside detailed protocols for key experimental assays. Visualizations of the mechanism and experimental workflows are provided to facilitate a comprehensive understanding.
Introduction
Methicillin-resistant Staphylococcus aureus (MRSA) poses a significant global health threat due to its resistance to the entire class of β-lactam antibiotics. This resistance is primarily mediated by the acquisition of the mecA gene, which encodes a modified penicillin-binding protein, PBP2a. PBP2a exhibits a low affinity for β-lactams, enabling continued peptidoglycan synthesis in their presence. Glycopeptide antibiotics, such as this compound and its close analog vancomycin, are mainstays in the treatment of severe MRSA infections. Their mechanism of action targets a different stage of cell wall biosynthesis, rendering the β-lactam resistance mechanism ineffective.
Mechanism of Action
The bactericidal activity of this compound against MRSA is primarily achieved through the inhibition of cell wall synthesis.[1] This process can be broken down into the following key steps:
-
Binding to Peptidoglycan Precursors: this compound specifically recognizes and binds with high affinity to the D-alanyl-D-alanine (D-Ala-D-Ala) terminus of the nascent peptidoglycan precursor, Lipid II.[2] This binding is mediated by the formation of five hydrogen bonds between the glycopeptide and the peptide stem of Lipid II.
-
Steric Hindrance of Transglycosylation and Transpeptidation: By binding to the D-Ala-D-Ala moiety, this compound creates a bulky complex that sterically hinders the two crucial enzymes responsible for the polymerization and cross-linking of the peptidoglycan layer:
-
Transglycosylases: These enzymes are responsible for elongating the glycan chains by polymerizing the disaccharide subunits from Lipid II.
-
Transpeptidases (including PBP2a): These enzymes catalyze the formation of peptide cross-links between adjacent glycan strands, a step that provides the cell wall with its structural integrity.
-
-
Compromised Cell Wall Integrity and Cell Lysis: The inhibition of both transglycosylation and transpeptidation results in a weakened and defective peptidoglycan sacculus. The compromised cell wall is unable to withstand the high internal osmotic pressure of the bacterial cell, leading to cell lysis and death.
Quantitative Data
The in vitro activity of glycopeptide antibiotics is quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents visible growth of a bacterium. While extensive data for this compound is not as readily available as for vancomycin, their similar structures and mechanisms of action result in comparable MIC distributions against MRSA.
Table 1: Vancomycin MIC Distribution against MRSA Isolates
| Study Reference | Number of MRSA Isolates | MIC Range (μg/mL) | MIC₅₀ (μg/mL) | MIC₉₀ (μg/mL) |
| Kshetrimayum et al., 2016 | 47 | 0.125 - 1 | - | - |
| Chen et al., 2020 | 229 | 0.5 - 2.0 | 1.0 | 2.0 |
| Hiramatsu et al., 2001 | 6,625 | 0.25 - 2 | 1.0 | 2.0 |
| Sader et al., 2014 | 1,121 | ≤0.5 - 2 | 1.0 | 1.0 |
Note: Data presented is for vancomycin, which is expected to have a similar MIC profile to this compound against MRSA.
Binding Affinity:
The high efficacy of this compound is rooted in its strong binding affinity for the D-Ala-D-Ala dipeptide. While the precise dissociation constant (Kd) for this compound is not widely reported, studies on vancomycin have established a Kd in the micromolar range for the monomeric interaction. However, multivalent interactions, which are more representative of the bacterial cell surface, can lead to significantly higher affinities, with a trivalent vancomycin system exhibiting a Kd of approximately 4 x 10⁻¹⁷ M.[3]
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This method determines the lowest concentration of an antibiotic that inhibits the visible growth of a microorganism.
Materials:
-
Mueller-Hinton Broth (MHB), cation-adjusted
-
Sterile 96-well microtiter plates
-
This compound stock solution
-
MRSA isolate
-
Spectrophotometer
-
Incubator (35°C ± 2°C)
Procedure:
-
Inoculum Preparation: a. Select 3-5 well-isolated colonies of the MRSA strain from an overnight culture on a non-selective agar plate. b. Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). c. Dilute the standardized suspension in MHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
Antibiotic Dilution: a. Prepare a serial two-fold dilution of the this compound stock solution in MHB across the wells of the 96-well plate to achieve the desired final concentration range (e.g., 0.125 to 128 µg/mL). b. Include a growth control well (MHB with inoculum, no antibiotic) and a sterility control well (MHB only).
-
Inoculation and Incubation: a. Inoculate each well (except the sterility control) with the prepared MRSA inoculum. b. Seal the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.
-
Result Interpretation: a. Following incubation, examine the plate for visible bacterial growth (turbidity). b. The MIC is the lowest concentration of this compound at which there is no visible growth.
Analysis of Peptidoglycan Composition by HPLC
This method allows for the detailed analysis of the muropeptide composition of the bacterial cell wall, revealing changes induced by antibiotics.
Materials:
-
MRSA culture (control and this compound-treated)
-
Boiling 4% SDS solution
-
DNase and RNase
-
Trypsin
-
Mutanolysin or other muramidase
-
Sodium borohydride
-
Phosphoric acid
-
HPLC system with a C18 reverse-phase column and UV detector (206 nm)
Procedure:
-
Sacculi Isolation: a. Harvest MRSA cells from a mid-logarithmic phase culture. b. Immediately add the cell pellet to a boiling 4% SDS solution and boil for 30 minutes to lyse the cells and denature proteins. c. Pellet the insoluble peptidoglycan (sacculi) by ultracentrifugation and wash repeatedly with sterile water to remove SDS. d. Treat the sacculi with DNase, RNase, and trypsin to remove contaminating nucleic acids and proteins.
-
Muropeptide Preparation: a. Digest the purified sacculi with a muramidase (e.g., mutanolysin) overnight to break the glycan strands into muropeptide fragments. b. Stop the reaction by boiling. c. Reduce the MurNAc residues at the reducing end of the muropeptides to muraminitol with sodium borohydride to prevent anomer separation during HPLC. d. Adjust the pH to 2-4 with phosphoric acid.
-
HPLC Analysis: a. Inject the muropeptide mixture onto a C18 reverse-phase HPLC column. b. Separate the muropeptides using a gradient of a suitable mobile phase (e.g., sodium phosphate buffer with an increasing concentration of methanol). c. Detect the eluting muropeptides by their absorbance at 206 nm. d. Analyze the chromatogram to identify and quantify changes in the relative abundance of different muropeptide species (monomers, dimers, trimers, etc.), which reflects the degree of cross-linking.
Assessment of Cell Lysis by Lactate Dehydrogenase (LDH) Release Assay
This colorimetric assay quantifies cell death by measuring the release of the cytoplasmic enzyme LDH into the culture supernatant upon cell membrane damage.
Materials:
-
MRSA culture
-
This compound
-
Microcentrifuge
-
Commercially available LDH cytotoxicity assay kit
-
96-well plate reader
Procedure:
-
Cell Treatment: a. Grow MRSA to mid-log phase and treat with various concentrations of this compound (including a no-drug control). b. Prepare a maximum lysis control by treating a separate aliquot of cells with a lysis buffer provided in the kit. c. Incubate for a defined period (e.g., 2-4 hours).
-
Sample Collection: a. Pellet the bacterial cells by centrifugation. b. Carefully collect the supernatant, which contains any released LDH.
-
LDH Assay: a. Transfer the supernatant to a new 96-well plate. b. Add the LDH assay reaction mixture (substrate, cofactor, and dye) to each well according to the kit manufacturer's instructions. c. Incubate at room temperature for the recommended time (e.g., 30 minutes), protected from light. d. Stop the reaction by adding the stop solution provided in the kit.
-
Data Analysis: a. Measure the absorbance at the specified wavelength (e.g., 490 nm) using a plate reader. b. Calculate the percentage of cytotoxicity (cell lysis) relative to the maximum lysis control, after subtracting the background absorbance from the no-drug control.
Conclusion
This compound's mechanism of action against MRSA is a well-defined process of inhibiting bacterial cell wall synthesis through high-affinity binding to D-Ala-D-Ala termini of peptidoglycan precursors. This action effectively bypasses the PBP2a-mediated resistance to β-lactam antibiotics. The methodologies outlined in this guide provide a robust framework for the continued investigation of glycopeptide antibiotics and the development of novel strategies to combat antibiotic-resistant pathogens. A thorough understanding of these core principles is essential for researchers and professionals dedicated to the discovery and development of new anti-infective agents.
References
- 1. researchgate.net [researchgate.net]
- 2. Vancomycin derivative with damaged D-Ala-D-Ala binding cleft binds to cross-linked peptidoglycan in the cell wall of Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A trivalent system from vancomycin.D-ala-D-Ala with higher affinity than avidin.biotin - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to Norvancomycin: Discovery, Biosynthesis, and Synthesis Pathways
For Researchers, Scientists, and Drug Development Professionals
This whitepaper provides an in-depth technical overview of the glycopeptide antibiotic Norvancomycin. It covers its discovery, the intricate natural biosynthetic pathway, and the complex strategies employed in its chemical synthesis. This document is intended to serve as a comprehensive resource, incorporating detailed experimental methodologies, quantitative data, and pathway visualizations to support research and development in the field of antibiotics.
Discovery and Background
This compound is a potent glycopeptide antibiotic produced by the actinomycete Amycolatopsis orientalis (specifically strain CPCC200066).[1] It is closely related to vancomycin, a critical last-resort antibiotic for treating severe Gram-positive bacterial infections, including those caused by methicillin-resistant Staphylococcus aureus (MRSA).[2][3] this compound has been widely used clinically in China to treat infections from MRSA and methicillin-resistant Staphylococcus epidermidis (MRSE).[2][4]
Structurally, this compound is a complex heptapeptide with a core structure similar to vancomycin. The primary difference is the substitution of a hydrogen atom on the vancosamine sugar moiety in this compound for a methyl group in vancomycin.[5] Its mechanism of action involves inhibiting the late stages of bacterial cell wall biosynthesis. It specifically binds to the D-alanyl-D-alanine (D-Ala-D-Ala) terminus of peptidoglycan precursors, which blocks the transglycosylation and transpeptidation reactions necessary for creating a stable cell wall, ultimately leading to bacterial cell lysis.[3][6][7]
Biosynthesis Pathway of this compound
The biosynthesis of this compound is a complex, multi-step process orchestrated by a dedicated gene cluster (nvcm) within Amycolatopsis orientalis.[1] The pathway can be broadly divided into three major stages: precursor synthesis, non-ribosomal peptide assembly, and post-assembly modifications.[4]
Stage I: Synthesis of Amino Acid Precursors The heptapeptide backbone of this compound is built from non-proteinogenic amino acids. This initial stage involves the synthesis of these unique building blocks from primary metabolites.
Stage II: Heptapeptide Assembly by Non-Ribosomal Peptide Synthetases (NRPSs) A large multi-enzyme complex, the Non-Ribosomal Peptide Synthetase (NRPS), assembles the linear heptapeptide. Each module of the NRPS is responsible for incorporating a specific amino acid. During this assembly, key modifications such as the chlorination of two β-hydroxytyrosine (BHT) residues are performed by a halogenase enzyme.[8]
Stage III: Post-Modification of the Linear Heptapeptide After the linear peptide is formed, it undergoes a series of crucial modifications to become active:
-
Oxidative Cross-linking: Three cytochrome P450 monooxygenase enzymes (OxyA, OxyB, OxyC) catalyze the oxidative cross-linking of the aromatic amino acid residues, forming the rigid, three-dimensional structure characteristic of glycopeptide antibiotics.[8]
-
Glycosylation: Two glycosyltransferase genes within the nvcm cluster are responsible for attaching sugar moieties to the peptide core.[1][8] This is a key step for the antibiotic's activity.
-
N-methylation: An N-methylase gene is present in the biosynthetic cluster, similar to the vancomycin cluster.[1]
The entire process is tightly regulated by cluster-situated regulatory genes, such as AoStrR1 and AoLuxR1, which act as positive regulators of the biosynthetic genes.[2] Studies have shown that upregulation of these regulators and the biosynthetic genes is linked to higher yields of this compound in industrial strains.[2]
References
- 1. Draft Genome Sequence of this compound-Producing Strain Amycolatopsis orientalis CPCC200066 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparative genomics and transcriptomics analyses provide insights into the high yield and regulatory mechanism of this compound biosynthesis in Amycolatopsis orientalis NCPC 2-48 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What is this compound used for? [synapse.patsnap.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. What is the mechanism of this compound? [synapse.patsnap.com]
- 7. biosynth.com [biosynth.com]
- 8. google.com [google.com]
A Comprehensive Technical Guide to the Solubility and Stability of Norvancomycin Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Norvancomycin, a glycopeptide antibiotic closely related to vancomycin, is a potent therapeutic agent against serious infections caused by Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[1][2] A thorough understanding of its physicochemical properties, particularly its solubility and stability, is paramount for the successful development of robust and effective pharmaceutical formulations. This technical guide provides an in-depth overview of the available data on the solubility and stability of this compound hydrochloride, detailed experimental protocols for their determination, and a summary of its mechanism of action.
Solubility of this compound Hydrochloride
This compound hydrochloride exhibits high solubility in aqueous media and polar organic solvents. While precise saturation solubility data is limited in publicly available literature, existing information indicates its favorable dissolution characteristics for formulation development.
Solubility in Various Solvents
This compound hydrochloride is readily soluble in water and dimethyl sulfoxide (DMSO). Several suppliers report a solubility of greater than or equal to 100 mg/mL in both solvents, signifying its high solubility. Qualitative data also suggests slight solubility in methanol. For comparison, the closely related vancomycin hydrochloride is also highly soluble in water (> 100 mg/mL), slightly soluble in methanol and ethanol, and insoluble in less polar organic solvents like acetone and ether.
Table 1: Solubility of this compound Hydrochloride and Vancomycin Hydrochloride in Common Solvents
| Solvent | This compound Hydrochloride | Vancomycin Hydrochloride |
| Water | ≥ 100 mg/mL | > 100 mg/mL |
| DMSO | ≥ 100 mg/mL | Soluble |
| Methanol | Slightly Soluble[3] | Slightly Soluble |
| Ethanol | - | Slightly Soluble |
| Acetone | - | Insoluble |
| Ether | - | Insoluble |
Note: Data for this compound hydrochloride is limited. Vancomycin hydrochloride data is provided for comparative purposes.
pH-Dependent Solubility
Stability of this compound Hydrochloride
The stability of this compound hydrochloride is a crucial consideration for its formulation, storage, and administration. The molecule is known to be hygroscopic and its solutions can be unstable, necessitating careful handling and storage conditions.
Solid-State Stability
In its solid form, this compound hydrochloride is relatively stable. However, its hygroscopic nature means that it can absorb moisture from the atmosphere, which may impact its long-term stability and should be considered during storage and handling.
Solution Stability
Aqueous solutions of this compound hydrochloride are reported to be unstable and it is often recommended to prepare them fresh.[4] For stock solutions, storage at low temperatures is advised to minimize degradation. One supplier suggests that stock solutions can be stored at -20°C for up to one month or at -80°C for up to six months.[1]
Studies on the closely related vancomycin hydrochloride provide further insights. Vancomycin solutions have been shown to be stable for extended periods when refrigerated. For instance, oral solutions of vancomycin hydrochloride (12.5 mg/mL) were found to be physically and chemically stable for up to 90 days when stored at 2-8°C.[5] At room temperature (20°C), the stability of a vancomycin hydrochloride solution prepared from the pure active pharmaceutical ingredient (API) was maintained for at least 30 days, though some degradation was observed after 60 days.[5] Another study on intravenous infusions of vancomycin hydrochloride (0.5 g and 1 g per 100 mL of 5% dextrose) demonstrated stability for at least 58 days at 4°C.[6]
Degradation Pathways
Forced degradation studies on vancomycin hydrochloride have shown that it is susceptible to degradation under hydrolytic (acidic and basic), oxidative, and photolytic conditions.[7][8] The primary degradation pathways for glycopeptide antibiotics often involve hydrolysis of the amide bonds, leading to the formation of various degradation products. A stability-indicating HPLC method is essential to separate the intact drug from its degradation products.[7][9]
Table 2: Summary of Forced Degradation Studies on Vancomycin Hydrochloride
| Stress Condition | Conditions | Observation | Reference |
| Acid Hydrolysis | 3.0 M HCl, 6 hours, room temperature | Significant degradation | [7] |
| Base Hydrolysis | 1.5 M NaOH, 1 hour, room temperature | Significant degradation | [7] |
| Oxidation | 3% H₂O₂, room temperature | Significant degradation | [7] |
| Thermal | 70°C, 5 hours | No significant degradation | [8] |
| Photolysis | Sunlight, 6 hours | No significant degradation | [7] |
Note: This data is for vancomycin hydrochloride and serves as a reference for the potential degradation behavior of this compound hydrochloride.
Experimental Protocols
Accurate determination of solubility and stability is crucial for pharmaceutical development. The following sections detail standardized experimental protocols that can be adapted for this compound hydrochloride.
Solubility Determination
3.1.1. Thermodynamic (Equilibrium) Solubility Assay (Shake-Flask Method)
This method determines the equilibrium solubility of a compound, which is the saturation concentration of the most stable crystalline form in a specific solvent at a given temperature.
Protocol:
-
Preparation: Add an excess amount of this compound hydrochloride powder to a known volume of the test solvent (e.g., water, buffer of specific pH, organic solvent) in a sealed vial.
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Separate the undissolved solid from the solution by centrifugation or filtration (using a filter that does not bind the compound).
-
Quantification: Analyze the concentration of this compound hydrochloride in the clear supernatant/filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[10]
-
Data Analysis: The determined concentration represents the thermodynamic solubility.
3.1.2. Kinetic Solubility Assay
This high-throughput method is often used in early drug discovery to assess the solubility of compounds from a DMSO stock solution.
Protocol:
-
Stock Solution Preparation: Prepare a concentrated stock solution of this compound hydrochloride in DMSO (e.g., 10 mM).
-
Assay Plate Preparation: Add a small volume of the DMSO stock solution to a microplate well containing the aqueous buffer (e.g., phosphate-buffered saline, PBS). The final DMSO concentration should be kept low (typically ≤1%) to minimize its effect on solubility.
-
Incubation: Incubate the plate at a controlled temperature (e.g., room temperature or 37°C) for a shorter period than the thermodynamic assay (e.g., 1-2 hours).
-
Precipitation Detection: Measure the amount of precipitated compound using nephelometry (light scattering) or by separating the precipitate via filtration and quantifying the remaining dissolved compound in the filtrate by UV spectrophotometry or LC-MS.[11][12]
Stability Testing
3.2.1. Stability-Indicating HPLC Method Development and Validation
A validated stability-indicating HPLC method is a prerequisite for accurate stability studies. This method must be able to separate, detect, and quantify this compound hydrochloride in the presence of its degradation products and any other potential impurities.
Method Development Outline:
-
Column and Mobile Phase Selection: A common choice is a C18 reversed-phase column with a mobile phase consisting of a buffer (e.g., phosphate or citrate buffer at a controlled pH) and an organic modifier (e.g., acetonitrile or methanol). For vancomycin, a mobile phase of citrate buffer (pH 4), acetonitrile, and methanol (85:10:5 v/v/v) has been used.[9]
-
Detection: UV detection at an appropriate wavelength (e.g., 280 nm for vancomycin) is typically employed.[13]
-
Forced Degradation: Subject this compound hydrochloride to stress conditions (acid, base, oxidation, heat, light) to generate degradation products.[14][15][16]
-
Method Optimization: Optimize the chromatographic conditions to achieve adequate separation between the parent drug and all degradation products.
-
Validation: Validate the method according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, limit of detection (LOD), limit of quantitation (LOQ), and robustness.[17]
3.2.2. Forced Degradation Studies
Forced degradation studies are conducted to identify potential degradation pathways and to demonstrate the specificity of the stability-indicating analytical method.
Protocol:
-
Sample Preparation: Prepare solutions of this compound hydrochloride (e.g., 1 mg/mL) in various stress media.
-
Stress Conditions:
-
Acid Hydrolysis: 0.1 M to 1 M HCl at room temperature or elevated temperature (e.g., 60°C).[18]
-
Base Hydrolysis: 0.1 M to 1 M NaOH at room temperature or elevated temperature.[18]
-
Oxidation: 3-30% H₂O₂ at room temperature.
-
Thermal Degradation: Heat the solid drug or its solution at an elevated temperature (e.g., 70-80°C).
-
Photodegradation: Expose the drug solution to a light source according to ICH Q1B guidelines.
-
-
Analysis: Analyze the stressed samples at various time points using the validated stability-indicating HPLC method to determine the extent of degradation and to profile the degradation products.
3.2.3. Long-Term and Accelerated Stability Studies
These studies are performed to establish the shelf-life and recommended storage conditions for the drug product, following ICH guidelines.
Protocol:
-
Batch Selection: Use at least three primary batches of the drug substance or product.
-
Storage Conditions:
-
Long-Term: 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH.
-
Accelerated: 40°C ± 2°C / 75% RH ± 5% RH.
-
-
Testing Frequency: Pull samples at specified time points (e.g., 0, 3, 6, 9, 12, 18, 24, 36 months for long-term; 0, 3, 6 months for accelerated) and analyze for relevant quality attributes (e.g., assay, purity, dissolution) using validated analytical methods.
Visualizations
Mechanism of Action
This compound, like other glycopeptide antibiotics, inhibits the synthesis of the bacterial cell wall. It binds with high affinity to the D-alanyl-D-alanine terminus of the peptidoglycan precursors, thereby sterically hindering the transglycosylation and transpeptidation reactions that are essential for cross-linking the peptidoglycan chains. This leads to a weakened cell wall and ultimately cell lysis.
Caption: Mechanism of action of this compound Hydrochloride.
Experimental Workflow: Thermodynamic Solubility
The following diagram illustrates the workflow for determining the thermodynamic solubility of this compound hydrochloride.
Caption: Workflow for Thermodynamic Solubility Determination.
Experimental Workflow: Forced Degradation Study
This diagram outlines the process for conducting a forced degradation study of this compound hydrochloride.
Caption: Workflow for Forced Degradation Studies.
Conclusion
This technical guide consolidates the available information on the solubility and stability of this compound hydrochloride, highlighting its high aqueous solubility and the need for careful consideration of its solution stability. While specific quantitative data for this compound hydrochloride remains somewhat limited, the provided information, supplemented with data from the closely related vancomycin hydrochloride, offers a strong foundation for formulation development. The detailed experimental protocols for solubility and stability testing, based on established scientific principles and regulatory guidelines, provide a practical framework for researchers and drug development professionals to generate the necessary data to support the development of safe, effective, and stable this compound hydrochloride drug products. Further studies to generate a comprehensive pH-solubility profile and detailed degradation kinetics for this compound hydrochloride are warranted to facilitate advanced formulation design and ensure product quality.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Three structurally-related impurities in this compound drug substance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | 91700-98-0 [chemicalbook.com]
- 4. selleckchem.com [selleckchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Long-term stability of vancomycin hydrochloride in intravenous infusions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ptfarm.pl [ptfarm.pl]
- 8. researchgate.net [researchgate.net]
- 9. STABILITY-INDICATING HPLC METHOD FOR DETERMINATION OF VANCOMYCIN HYDROCHLORIDE IN THE PHARMACEUTICAL DOSAGE FORMS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. scispace.com [scispace.com]
- 11. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 12. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 13. researchgate.net [researchgate.net]
- 14. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 15. scispace.com [scispace.com]
- 16. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 17. chromatographyonline.com [chromatographyonline.com]
- 18. ijrpp.com [ijrpp.com]
In-Depth Technical Guide to the Biological Activity Spectrum of Norvancomycin
For Researchers, Scientists, and Drug Development Professionals
Abstract
Norvancomycin, a semi-synthetic glycopeptide antibiotic, serves as a critical therapeutic agent in the management of severe infections caused by Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). Structurally analogous to vancomycin, its primary mechanism of action involves the inhibition of bacterial cell wall synthesis, a process vital for bacterial integrity and survival. This technical guide provides a comprehensive overview of the biological activity spectrum of this compound, presenting quantitative data on its antibacterial efficacy, detailed experimental protocols for its evaluation, and visual representations of its mechanism of action and relevant experimental workflows.
Introduction
This compound is a glycopeptide antibiotic specifically designed for combating infections caused by Gram-positive bacteria.[1][2] It has demonstrated significant efficacy, particularly in addressing infections caused by antibiotic-resistant strains such as MRSA.[2] Its clinical applications include the treatment of severe infections like sepsis, endocarditis, and skin and soft tissue infections.[2] This document aims to provide a detailed technical resource for researchers and professionals in drug development, summarizing the known biological activities of this compound, with a focus on its antibacterial spectrum.
Antibacterial Activity Spectrum
This compound's primary therapeutic value lies in its potent activity against a range of Gram-positive bacteria. Its efficacy is generally limited against Gram-negative bacteria due to the presence of an outer membrane that impedes drug penetration.[3]
Gram-Positive Bacteria
This compound exhibits robust activity against various clinically significant Gram-positive pathogens. The following tables summarize the Minimum Inhibitory Concentration (MIC) data for this compound against key Gram-positive species.
Table 1: this compound MIC Data for Staphylococcus species
| Bacterial Species | Strain Type | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| Staphylococcus aureus | Methicillin-Susceptible (MSSA) | 0.12 - 2 | 1 | 1 |
| Staphylococcus aureus | Methicillin-Resistant (MRSA) | 0.12 - 2 | 1 | 1 |
| Staphylococcus epidermidis | - | 0.12 - 2 | - | - |
| Staphylococcus haemolyticus | - | 0.12 - 2 | - | - |
| Staphylococcus hominis | - | 0.12 - 2 | - | - |
Table 2: this compound MIC Data for Other Gram-Positive Bacteria
| Bacterial Species | Strain Type | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| Streptococcus pyogenes | - | All isolates were reported as susceptible.[4] | - | - |
| Clostridium difficile | - | Susceptibility has been noted, but specific MIC ranges are not consistently reported.[1][5][6] | - | - |
| Listeria monocytogenes | - | All isolates in a study were reported as susceptible.[7][8] | - | - |
| Bacillus anthracis | - | All isolates in a study were reported as susceptible.[9] | - | - |
Gram-Negative Bacteria
The inherent structure of Gram-negative bacteria, particularly the outer membrane, renders them largely resistant to this compound.[3] However, research into modifications of the vancomycin structure, such as the addition of an arginine moiety, has shown potential for extending its activity to some Gram-negative species like Escherichia coli.[3] Standard this compound, however, is not considered effective against these pathogens.
Other Biological Activities
Antiviral Activity
There is currently no significant evidence in the public domain to suggest that this compound possesses antiviral properties.
Antifungal Activity
While some studies have explored the potential for vancomycin to enhance the biofilm formation of certain fungi like Candida auris, there is no conclusive evidence to indicate that this compound has any direct antifungal activity.[10]
Mechanism of Action
This compound, like other glycopeptide antibiotics, disrupts the synthesis of the bacterial cell wall.[2] This is achieved by binding with high affinity to the D-alanyl-D-alanine (D-Ala-D-Ala) termini of the peptidoglycan precursor units.[2] This binding sterically hinders the transglycosylation and transpeptidation reactions, which are essential for the polymerization and cross-linking of the peptidoglycan backbone.[2] The resulting inhibition of cell wall synthesis leads to a loss of structural integrity, ultimately causing cell lysis and bacterial death.[2]
Experimental Protocols
The following sections detail standardized methodologies for assessing the biological activity of this compound.
Minimum Inhibitory Concentration (MIC) Determination
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
This is a widely used method for determining the MIC of antibiotics.
Materials:
-
96-well microtiter plates
-
Sterile Mueller-Hinton Broth (MHB)
-
This compound stock solution
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Incubator (35°C ± 2°C)
-
Microplate reader (optional)
Procedure:
-
Prepare serial two-fold dilutions of this compound in MHB in the wells of a 96-well plate.
-
Inoculate each well with the standardized bacterial suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Include a positive control well (broth and inoculum, no antibiotic) and a negative control well (broth only).
-
Incubate the plate at 35°C ± 2°C for 16-20 hours.
-
Determine the MIC by visually inspecting for the lowest concentration of this compound that inhibits visible bacterial growth (no turbidity). Alternatively, a microplate reader can be used to measure absorbance.
References
- 1. researchgate.net [researchgate.net]
- 2. What is this compound used for? [synapse.patsnap.com]
- 3. mbios.org [mbios.org]
- 4. Antibiotic Susceptibility of Streptococcus Pyogenes Isolated from Respiratory Tract Infections in Dakar, Senegal - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Reduced Vancomycin Susceptibility in Clostridioides difficile Is Associated With Lower Rates of Initial Cure and Sustained Clinical Response - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Reduced Vancomycin Susceptibility in Clostridioides difficile Is Associated With Specific Ribotypes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antimicrobial Resistance and Virulence Characterization of Listeria monocytogenes Strains Isolated from Food and Food Processing Environments - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Redirecting [linkinghub.elsevier.com]
- 9. Antimicrobial Susceptibility Testing of Bacillus anthracis: Comparison of Results Obtained by Using the National Committee for Clinical Laboratory Standards Broth Microdilution Reference and Etest Agar Gradient Diffusion Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Undesired Effect of Vancomycin Prolonged Treatment: Enhanced Biofilm Production of the Nosocomial Pathogen Candida auris - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Pharmacokinetics and Tissue Distribution of Norvancomycin
For Researchers, Scientists, and Drug Development Professionals
Abstract
Norvancomycin, a glycopeptide antibiotic, is a critical therapeutic agent against infections caused by drug-resistant Gram-positive bacteria, particularly Methicillin-resistant Staphylococcus aureus (MRSA).[1][2][3] A thorough understanding of its pharmacokinetic profile and tissue distribution is paramount for optimizing dosage regimens and ensuring therapeutic efficacy while minimizing potential toxicity. This technical guide provides a comprehensive overview of the pharmacokinetics and tissue distribution of this compound, compiled from preclinical and clinical studies. It includes detailed experimental protocols, quantitative data presented in structured tables, and visualizations of key pathways and workflows to support further research and drug development efforts.
Pharmacokinetics of this compound
The pharmacokinetic profile of this compound has been characterized in both animal models and human subjects. The drug is administered intravenously due to poor oral absorption.[3] Its elimination is primarily influenced by renal function, with age and serum creatinine levels being significant covariates affecting its clearance.[4][5]
Pharmacokinetic Parameters in Preclinical Models
Preclinical studies in mice and rats have been instrumental in elucidating the basic pharmacokinetic properties of this compound. These studies typically involve intravenous administration followed by serial blood sampling to determine key parameters.
Table 1: Pharmacokinetic Parameters of this compound in Animal Models
| Species | Dose (mg/kg) | Route | Elimination Half-life (t½) | Clearance (CL) | Central Volume of Distribution (Vc) | Reference |
| Kunming Mice | 100 | IV | 42.43 minutes | 0.0233 mL·kg⁻¹·min⁻¹ | - | [1] |
| Male SD Rats | 100 | IV | - | - | - | [1] |
Note: Specific values for clearance and volume of distribution in rats were not detailed in the provided search results.
Population Pharmacokinetics in Humans
In human patients, this compound exhibits a pharmacokinetic profile best described by a two-compartment model with first-order elimination.[4][5] Population pharmacokinetic studies have identified significant variability among individuals, underscoring the importance of therapeutic drug monitoring.
Table 2: Population Pharmacokinetic Parameters of this compound in Human Patients
| Population | Clearance (CL) | Central Volume of Distribution (Vc) | Key Covariates Affecting CL | Reference |
| Patients with Community-Acquired Pneumonia | 3.15 L/h | 12.3 L | Age, Serum Creatinine | [4][5] |
| Patients with Renal Dysfunction (CLcr ≤85 ml/min) | 2.54 * (CLcr/50)^1.20 L/h | - | Creatinine Clearance | [6] |
| Patients with Normal Renal Function (CLcr >85 ml/min) | 6.0 * (WT/60)^0.52 L/h | - | Body Weight | [6] |
Tissue Distribution of this compound
The distribution of this compound into various tissues is a critical determinant of its efficacy in treating localized infections. Studies in animal models have shown wide distribution, although penetration into the brain is limited.[1]
Tissue Concentrations in Preclinical Models
Following intravenous administration in rats, this compound distributes to a range of tissues, with the highest concentrations typically found in the kidneys, which is consistent with its primary route of elimination.
Table 3: Tissue Distribution of this compound in Male SD Rats (2 hours post-administration of 100 mg/kg IV)
| Tissue | Concentration Order | Detectable in Brain | Reference |
| Kidney | 1 | No | [1] |
| Lung | 2 | No | [1] |
| Stomach | 3 | No | [1] |
| Intestine | 4 | No | [1] |
| Spleen | 5 | No | [1] |
| Heart | 6 | No | [1] |
| Liver | 7 | No | [1] |
| Brain | 8 | No | [1] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of pharmacokinetic and tissue distribution studies. The following sections outline typical experimental protocols for key assays.
Quantification of this compound in Biological Samples using HPLC
High-Performance Liquid Chromatography (HPLC) is a widely used method for the determination of this compound concentrations in biological matrices.[4][7]
Objective: To quantify the concentration of this compound in plasma samples.
Materials:
-
HPLC system with a UV detector (e.g., Waters e2695 with 2489 UV detector)[4]
-
C18 analytical column (e.g., Diamonsil C18, 150 mm x 4.6 mm, 5 µm)[4]
-
Mobile phase components (specifics to be optimized based on the exact method)
-
Protein precipitation agent (e.g., methanol)[8]
-
Internal standard (e.g., vancomycin)[4]
-
Centrifuge
-
Vortex mixer
-
Calibrators and quality control samples
Procedure:
-
Sample Preparation:
-
To a 100 µL plasma sample, add 20 µL of the internal standard solution (vancomycin).
-
Add 200 µL of methanol to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 12,000 rpm for 10 minutes.
-
Collect the supernatant for analysis.
-
-
Chromatographic Conditions:
-
Set the column temperature (e.g., 30°C).
-
Set the flow rate of the mobile phase (e.g., 1.0 mL/min).
-
Set the UV detection wavelength to 236 nm.[4]
-
Inject a 20 µL aliquot of the prepared supernatant onto the HPLC system.
-
-
Data Analysis:
-
Construct a calibration curve by plotting the peak area ratio of this compound to the internal standard against the nominal concentrations of the calibrators.
-
Determine the concentration of this compound in the unknown samples by interpolating their peak area ratios from the calibration curve. The calibration curve typically ranges from 0.25 to 100 µg/mL.[4]
-
Protein Binding Assay by Ultrafiltration
Understanding the extent of plasma protein binding is crucial as only the unbound fraction of a drug is pharmacologically active. Ultrafiltration is a common method to separate free from protein-bound drug.[9][10]
Objective: To determine the percentage of this compound bound to plasma proteins.
Materials:
-
Ultrafiltration devices (e.g., Centrifree®)
-
Patient plasma samples containing this compound
-
Incubator or water bath set to 37°C
-
Centrifuge
-
Analytical method for this compound quantification (e.g., HPLC)
Procedure:
-
Sample Incubation:
-
Pre-warm the plasma samples to 37°C.
-
-
Ultrafiltration:
-
Pipette an aliquot of the plasma sample into the ultrafiltration device.
-
Centrifuge the device according to the manufacturer's instructions to separate the protein-free ultrafiltrate.
-
-
Quantification:
-
Measure the total this compound concentration in an aliquot of the original plasma sample.
-
Measure the free this compound concentration in the collected ultrafiltrate.
-
-
Calculation:
-
Calculate the percentage of protein binding using the following formula: % Protein Binding = [(Total Concentration - Free Concentration) / Total Concentration] x 100
-
Visualizations
Diagrams illustrating key processes can aid in the understanding of this compound's biosynthesis, mechanism of action, and the experimental workflows used in its study.
Biosynthesis of this compound
The biosynthesis of this compound is a complex process involving the synthesis of amino acid precursors, their assembly into a linear heptapeptide by non-ribosomal peptide synthetases (NRPSs), and subsequent post-modifications.[11]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. What is this compound used for? [synapse.patsnap.com]
- 4. Population Pharmacokinetics and Dosing Optimization of this compound for Chinese Patients with Community-Acquired Pneumonia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. dovepress.com [dovepress.com]
- 6. Population pharmacokinetic and pharmacodynamic modeling of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. A UHPLC-MS/MS method for the simultaneous determination of vancomycin, this compound, meropenem, and moxalactam in human plasma and its clinical application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Clinical laboratory-based assay methodologies may underestimate and increase variability of vancomycin protein binding in hospitalized patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Refining Vancomycin Protein Binding Estimates: Identification of Clinical Factors That Influence Protein Binding - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Core Chemical Differences Between Norvancomycin and Vancomycin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the fundamental chemical differences between the glycopeptide antibiotics norvancomycin and vancomycin. The information is presented to support research, scientific analysis, and drug development activities.
Core Structural and Physicochemical Differences
The primary chemical distinction between this compound and vancomycin lies in a single methyl group. This compound is N-demethylvancomycin, meaning it lacks the N-methyl group on the vancosamine sugar moiety that is present in vancomycin.[1][2] This seemingly minor structural alteration has implications for its physicochemical properties and, to a lesser extent, its biological activity.
Structural Comparison
The molecular structures of vancomycin and this compound are highly similar, consisting of a heptapeptide backbone with attached carbohydrate moieties. The key difference is highlighted in the vancosamine sugar.
Vancomycin: Contains an N-methyl-leucyl residue. This compound: Contains a leucyl residue (lacks the N-methyl group).
Physicochemical Properties
A direct, side-by-side experimental comparison of all physicochemical properties is not extensively available in the public literature. However, based on their structural similarity and available data, a comparative summary can be compiled.
| Property | Vancomycin | This compound | Reference |
| Molecular Formula | C66H75Cl2N9O24 | C65H73Cl2N9O24 | [3][4] |
| Molecular Weight | 1449.27 g/mol | 1435.23 g/mol | [3][5] |
| pKa Values | 2.6, 7.2, 8.6, 9.6, 10.5, 11.7 | Data not readily available | [6][7] |
| Aqueous Solubility | > 100 mg/mL (as hydrochloride) | Data not readily available, but expected to be similar to vancomycin | [3] |
| logP (Computed) | -2.6 to -3.1 | -3.1 | [3][4] |
Mechanism of Action: A Shared Pathway
Both this compound and vancomycin exert their antibacterial effects through the same mechanism of action. They inhibit the synthesis of the bacterial cell wall in Gram-positive bacteria.[8][9]
Caption: Mechanism of action for this compound and vancomycin.
Biosynthesis: A Common Origin
Both vancomycin and this compound are naturally produced by strains of the bacterium Amycolatopsis orientalis. Their biosynthesis follows a complex pathway involving non-ribosomal peptide synthetases (NRPSs) and a series of tailoring enzymes.[14][15] The biosynthetic gene clusters for both antibiotics are highly similar, which is expected given their structural relationship. The key difference in their biosynthesis is the final N-methylation step on the vancosamine sugar, which is present in the vancomycin pathway but absent or inactive in the this compound-producing strains.
Caption: Simplified biosynthesis pathway of vancomycin and this compound.
Comparative Antibacterial Activity
Clinical and in vitro studies have shown that this compound and vancomycin have very similar antibacterial spectrums and potency against Gram-positive bacteria, including Methicillin-resistant Staphylococcus aureus (MRSA).[16] Some studies suggest that this compound may have slightly greater activity against certain strains of S. aureus.
| Organism | Antibiotic | MIC Range (μg/mL) | Reference |
| Staphylococcus aureus (MRSA) | Vancomycin | ≤0.5 - 2 | [17] |
| Staphylococcus aureus (MRSA) | This compound | All isolates sensitive | [16] |
| Staphylococcus aureus (general) | Vancomycin | MIC50: 1, MIC90: 1 | [18][19] |
| Staphylococcus aureus (general) | This compound | MICs of 1 mg/L or lower | [20] |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) for Separation and Quantification
Objective: To separate and quantify this compound and vancomycin in a sample.
Methodology:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., ammonium acetate or phosphate buffer, pH adjusted) and an organic modifier (e.g., acetonitrile or methanol).[20][21][22][23][24]
-
Flow Rate: Typically 1.0 mL/min.
-
Detection: UV spectrophotometry at a wavelength of approximately 280 nm.[22]
-
Sample Preparation: Protein precipitation of plasma or serum samples using an acid (e.g., perchloric acid) or an organic solvent (e.g., methanol).[20]
-
Internal Standard: An appropriate internal standard can be used for accurate quantification.
Workflow:
Caption: General workflow for HPLC analysis of this compound and vancomycin.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Objective: To confirm the structural differences between this compound and vancomycin.
Methodology:
-
Solvent: Deuterated solvent such as DMSO-d6 or D2O.
-
Spectra to Acquire:
-
1H NMR: To observe the proton signals. The absence of the N-methyl signal in this compound's spectrum compared to vancomycin's would be a key differentiator.[25][26]
-
13C NMR: To compare the carbon skeleton of the two molecules.
-
2D NMR (COSY, HSQC, HMBC): To assign all proton and carbon signals and confirm the connectivity of the atoms, verifying the demethylation at the vancosamine sugar.
-
Expected Key Difference: The 1H NMR spectrum of vancomycin will show a signal corresponding to the N-methyl group on the vancosamine sugar, which will be absent in the 1H NMR spectrum of this compound.
Conclusion
The fundamental chemical difference between this compound and vancomycin is the absence of a single methyl group on the vancosamine sugar of this compound. This minor structural modification results in a slightly lower molecular weight for this compound. While their mechanism of action and biosynthetic pathways are nearly identical, this small change can be analytically distinguished using techniques such as NMR and mass spectrometry. Their antibacterial activities are comparable, making this compound a clinically effective alternative to vancomycin for the treatment of serious Gram-positive infections. This guide provides a foundational understanding for researchers and professionals working with these important glycopeptide antibiotics.
References
- 1. researchgate.net [researchgate.net]
- 2. Single Modification at the N-Terminus of this compound to Combat Drug-Resistant Gram-Positive Bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Vancomycin | C66H75Cl2N9O24 | CID 14969 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound | C65H73Cl2N9O24 | CID 10419027 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound | 91700-98-0 | FN164675 | Biosynth [biosynth.com]
- 6. Physicochemical properties of vancomycin and iodovancomycin and their complexes with diacetyl-L-lysyl-D-alanyl-D-alanine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. selleckchem.com [selleckchem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. A trivalent system from vancomycin.D-ala-D-Ala with higher affinity than avidin.biotin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Vancomycin derivative with damaged D-Ala-D-Ala binding cleft binds to cross-linked peptidoglycan in the cell wall of Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. A Comparison of the Minimum Inhibitory Concentration of Antibiotics in Staphylococcus Species Isolated From Orthopedic and Respiratory Medicine Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Correlation between Vancomycin MIC Values and Those of Other Agents against Gram-Positive Bacteria among Patients with Bloodstream Infections Caused by Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. A simple and validated HPLC method for vancomycin assay in plasma samples: the necessity of TDM center development in Southern Iran - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. ptfarm.pl [ptfarm.pl]
- 23. HPLC Determination of Vancomycin on Newcrom R1 Column | SIELC Technologies [sielc.com]
- 24. STABILITY-INDICATING HPLC METHOD FOR DETERMINATION OF VANCOMYCIN HYDROCHLORIDE IN THE PHARMACEUTICAL DOSAGE FORMS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. NMR and MD Analysis of the Bonding Interaction of Vancomycin with Muramyl Pentapeptide - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Norvancomycin Resistance Mechanisms in Bacteria
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Norvancomycin, a glycopeptide antibiotic, is a critical therapeutic agent against serious Gram-positive bacterial infections. However, the emergence and spread of resistance to this last-resort antibiotic pose a significant threat to public health. This technical guide provides a comprehensive overview of the core mechanisms of this compound resistance in bacteria. We delve into the molecular intricacies of target modification, the genetic basis of resistance, and the key enzymatic players involved. This guide also presents detailed experimental protocols for studying these resistance mechanisms and summarizes critical quantitative data to aid in research and development efforts aimed at overcoming this challenge.
Core Mechanisms of this compound Resistance
The primary mechanism of this compound resistance in bacteria is the alteration of the drug's target, the C-terminal D-Alanyl-D-Alanine (D-Ala-D-Ala) dipeptide of peptidoglycan precursors.[1][2] This modification reduces the binding affinity of this compound to its target, rendering the antibiotic ineffective.[3] This alteration is primarily achieved through two main pathways, leading to either high-level or low-level resistance.
High-Level Resistance: The D-Ala-D-Lac Pathway (VanA, VanB, VanD, VanM Phenotypes)
High-level resistance to this compound is predominantly mediated by the substitution of the terminal D-Ala with D-Lactate (D-Lac), forming a D-Ala-D-Lac depsipeptide.[4] This single atom change from a nitrogen to an oxygen atom results in the loss of a crucial hydrogen bond between the antibiotic and its target, leading to a staggering 1000-fold reduction in binding affinity.[3][5] This mechanism is conferred by a cluster of genes, typically organized in an operon, with the most well-characterized being the vanA operon.
The key enzymes involved in this pathway are:
-
VanH: A D-lactate dehydrogenase that reduces pyruvate to D-lactate.[1]
-
VanA/VanB: A ligase that catalyzes the formation of the D-Ala-D-Lac depsipeptide.[6]
-
VanX: A D,D-dipeptidase that hydrolyzes any endogenously produced D-Ala-D-Ala, preventing its incorporation into the cell wall precursor.[7]
Low-to-Moderate-Level Resistance: The D-Ala-D-Ser Pathway (VanC, VanE, VanG, VanL, VanN Phenotypes)
A less potent, yet clinically significant, resistance mechanism involves the replacement of the terminal D-Ala with D-Serine (D-Ser), creating a D-Ala-D-Ser dipeptide. This substitution introduces steric hindrance that reduces the binding affinity of this compound for its target by approximately seven-fold.[5] This pathway is encoded by gene clusters such as vanC.
The central enzyme in this pathway is a ligase (e.g., VanC) that specifically synthesizes the D-Ala-D-Ser dipeptide.[8]
Regulation of Resistance: The VanS-VanR Two-Component System
The expression of the van resistance genes is tightly regulated by a two-component signal transduction system, comprising the sensor histidine kinase VanS and the response regulator VanR .[9] In the presence of this compound, VanS autophosphorylates and subsequently transfers the phosphoryl group to VanR. Phosphorylated VanR then acts as a transcriptional activator, binding to the promoter regions of the van operons and inducing the expression of the resistance genes.
Quantitative Data on this compound Resistance
Table 1: this compound/Vancomycin Minimum Inhibitory Concentrations (MICs) for Different Resistance Phenotypes
| Resistance Phenotype | Gene Cluster | Precursor Terminus | Vancomycin MIC (µg/mL) | Teicoplanin MIC (µg/mL) | Inducibility |
| VanA | vanA | D-Ala-D-Lac | 64 to >1024 | 16 to 512 | Inducible |
| VanB | vanB | D-Ala-D-Lac | 4 to >1024 | 0.5 to 1 | Inducible |
| VanC | vanC | D-Ala-D-Ser | 2 to 32 | 0.5 to 1 | Constitutive |
| VanD | vanD | D-Ala-D-Lac | 64 to >1024 | 4 to 128 | Constitutive |
| VanE | vanE | D-Ala-D-Ser | 16 to 64 | ≤0.5 | Inducible |
| VanG | vanG | D-Ala-D-Ser | 8 to 16 | ≤0.5 | Inducible |
Table 2: Binding Affinity of Vancomycin to Peptidoglycan Precursors
| Ligand | Dissociation Constant (Kd) | Fold Reduction in Affinity | Reference |
| Ac-D-Ala-D-Ala | ~1 µM | - | [4] |
| Ac-D-Ala-D-Lac | ~1 mM | ~1000-fold | [4][5] |
| Ac-D-Ala-D-Ser | ~7 µM | ~7-fold | [5] |
Table 3: Kinetic Parameters of Key Vancomycin Resistance Enzymes
| Enzyme | Substrate(s) | Km | kcat | kcat/Km (M-1s-1) | Reference |
| VanHst | Pyruvate | - | - | 1.3 x 105 | [1] |
| VanA | D-Ala, D-Lac | KM (D-Lac) = 0.69 mM | 32 min-1 | - | [8] |
| D-Ala, D-Ala | KM2 (D-Ala) = 0.66 mM | 550 min-1 | - | [8] | |
| VanX | D-Ala-D-Ala | 0.10 mM | 11.5 s-1 | - | [10] |
Signaling Pathways and Experimental Workflows
VanS-VanR Signaling Pathway
Caption: The VanS-VanR two-component signaling pathway for induction of this compound resistance.
D-Ala-D-Lac Peptidoglycan Precursor Modification Workflow
Caption: Enzymatic workflow for the modification of peptidoglycan precursors in VanA-type resistance.
Experimental Workflow for MIC Determination and Peptidoglycan Analysis
Caption: A typical experimental workflow for determining this compound MIC and analyzing peptidoglycan precursors.
Detailed Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC)
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines.[11]
-
Preparation of this compound Stock Solution: Prepare a stock solution of this compound at a concentration of 1280 µg/mL in sterile deionized water. Filter-sterilize the solution through a 0.22 µm filter.
-
Preparation of 96-Well Plates: Dispense 50 µL of cation-adjusted Mueller-Hinton broth (CAMHB) into all wells of a 96-well microtiter plate.
-
Serial Dilution: Add 50 µL of the this compound stock solution to the first well of each row and mix. Perform a two-fold serial dilution by transferring 50 µL from each well to the subsequent well in the same row. Discard the final 50 µL from the last well. This will result in a range of this compound concentrations (e.g., 64 to 0.06 µg/mL).
-
Inoculum Preparation: From a fresh overnight culture of the test bacterium on an appropriate agar plate, suspend several colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 108 CFU/mL). Dilute this suspension 1:150 in CAMHB to achieve a final inoculum density of approximately 5 x 105 CFU/mL.
-
Inoculation: Inoculate each well of the microtiter plate with 50 µL of the standardized bacterial suspension. This will bring the final volume in each well to 100 µL.
-
Controls: Include a growth control well (no antibiotic) and a sterility control well (no bacteria) for each isolate.
-
Incubation: Incubate the plates at 35°C for 16-20 hours in ambient air.
-
Reading the MIC: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism.
This protocol is based on the manufacturer's instructions (bioMérieux).[12]
-
Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard as described for the broth microdilution method.
-
Plate Inoculation: Dip a sterile cotton swab into the standardized inoculum and remove excess fluid by pressing it against the inside of the tube. Swab the entire surface of a Mueller-Hinton agar plate evenly in three directions to ensure confluent growth.
-
Drying: Allow the agar surface to dry for 5-15 minutes.
-
Application of Etest Strip: Aseptically apply the this compound Etest strip to the center of the inoculated agar plate with the MIC scale facing upwards.
-
Incubation: Incubate the plate at 35°C for 24 hours.
-
Reading the MIC: After incubation, an elliptical zone of inhibition will be visible. The MIC is read at the point where the edge of the inhibition ellipse intersects the Etest strip.
Analysis of Peptidoglycan Precursors by HPLC
This protocol is a generalized procedure based on established methods.[13][14]
-
Bacterial Growth and Harvesting: Grow the bacterial strain of interest in a suitable broth medium to the mid-exponential phase. Harvest the cells by centrifugation.
-
Extraction of Cytoplasmic Precursors: Resuspend the cell pellet in ice-cold 10% trichloroacetic acid (TCA) and incubate on ice for 30 minutes to precipitate macromolecules. Centrifuge to pellet the cellular debris and collect the supernatant containing the soluble peptidoglycan precursors.
-
Removal of TCA: Extract the TCA from the supernatant by repeated washes with an equal volume of water-saturated diethyl ether.
-
Sample Preparation for HPLC: Lyophilize the aqueous phase to dryness and resuspend the precursor sample in a suitable buffer for HPLC analysis (e.g., 50 mM sodium phosphate, pH 4.5).
-
HPLC Analysis:
-
Column: A reverse-phase C18 column is typically used.
-
Mobile Phase: A gradient of acetonitrile in a phosphate buffer or formic acid is commonly employed.
-
Detection: Monitor the eluate at a wavelength of 205 nm.
-
Analysis: Compare the retention times of the peaks from the sample to those of known standards (e.g., UDP-MurNAc-pentapeptide [D-Ala-D-Ala] and UDP-MurNAc-pentadepsipeptide [D-Ala-D-Lac]).
-
-
Peak Identification: Collect the fractions corresponding to the peaks of interest and subject them to mass spectrometry for definitive identification of the precursor structures.
Purification and Kinetic Analysis of VanA Ligase
This is a representative protocol for the expression, purification, and kinetic characterization of a His-tagged VanA protein.[6][8]
-
Cloning and Expression: Clone the vanA gene into a suitable expression vector (e.g., pET vector with an N-terminal His-tag). Transform the construct into an E. coli expression strain (e.g., BL21(DE3)). Grow the transformed cells in LB broth containing the appropriate antibiotic to an OD600 of 0.6-0.8. Induce protein expression with IPTG and continue to grow the culture at a lower temperature (e.g., 18°C) overnight.
-
Cell Lysis: Harvest the cells by centrifugation and resuspend the pellet in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF). Lyse the cells by sonication on ice.
-
Affinity Chromatography: Clarify the lysate by centrifugation. Apply the supernatant to a Ni-NTA affinity column pre-equilibrated with lysis buffer. Wash the column with a wash buffer containing a higher concentration of imidazole (e.g., 20-50 mM). Elute the His-tagged VanA protein with an elution buffer containing a high concentration of imidazole (e.g., 250 mM).
-
Dialysis and Storage: Dialyze the eluted protein against a storage buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM DTT) to remove the imidazole. Store the purified protein at -80°C.
The activity of VanA ligase can be measured using a coupled-enzyme spectrophotometric assay that detects the production of ADP.
-
Reaction Mixture: Prepare a reaction mixture containing:
-
100 mM HEPES buffer, pH 7.5
-
10 mM MgCl2
-
10 mM ATP
-
50 mM D-Alanine
-
Variable concentrations of D-Lactate or D-Alanine
-
0.2 mM NADH
-
2.5 mM phosphoenolpyruvate
-
50 units/mL pyruvate kinase/lactate dehydrogenase
-
-
Initiation of Reaction: Add a known amount of purified VanA to the reaction mixture to initiate the reaction.
-
Measurement: Monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH.
-
Data Analysis: Calculate the initial reaction velocities at different substrate concentrations. Determine the kinetic parameters (Km and Vmax) by fitting the data to the Michaelis-Menten equation. Calculate kcat from Vmax and the enzyme concentration.
Conclusion
This compound resistance in bacteria is a complex and evolving challenge. A thorough understanding of the underlying molecular mechanisms, including the key enzymatic pathways and their regulation, is paramount for the development of novel strategies to combat these resistant pathogens. This technical guide provides a foundational resource for researchers and drug development professionals, offering a detailed overview of the science, quantitative data for comparative analysis, and robust experimental protocols to facilitate further investigation in this critical area of infectious disease research. The continued exploration of these resistance mechanisms will be essential for the design of new antibiotics that can evade or overcome these formidable defenses.
References
- 1. Molecular mechanism of VanHst, an alpha-ketoacid dehydrogenase required for glycopeptide antibiotic resistance from a glycopeptide producing organism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Overexpression, purification, and characterization... [experts.mcmaster.ca]
- 3. media.tghn.org [media.tghn.org]
- 4. researchgate.net [researchgate.net]
- 5. Crystal structure of vancomycin bound to the resistance determinant d-alanine-d-serine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The molecular basis of vancomycin resistance in clinically relevant Enterococci: Crystal structure of d-alanyl-d-lactate ligase (VanA) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. matthewslab.org [matthewslab.org]
- 8. Structural and Functional Characterization of VanG d-Ala:d-Ser Ligase Associated with Vancomycin Resistance in Enterococcus faecalis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. iosrjournals.org [iosrjournals.org]
- 13. Extraction and Analysis of Peptidoglycan Cell Wall Precursors | Springer Nature Experiments [experiments.springernature.com]
- 14. researchgate.net [researchgate.net]
Methodological & Application
Application Note: Quantitative Analysis of Vancomycin in Human Serum/Plasma using Norvancomycin as an Internal Standard by LC-MS/MS
Audience: This document is intended for researchers, scientists, and drug development professionals involved in the therapeutic drug monitoring (TDM) and pharmacokinetic analysis of vancomycin.
Introduction: Vancomycin is a crucial glycopeptide antibiotic used for treating severe Gram-positive bacterial infections, including those caused by methicillin-resistant Staphylococcus aureus (MRSA).[1] Due to its narrow therapeutic index, monitoring vancomycin concentrations in patients is essential to ensure efficacy while minimizing the risk of dose-related toxicities like nephrotoxicity.[1][2][3] High-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for quantifying vancomycin in biological matrices.[4] The use of a stable, structurally similar internal standard (IS) is critical for accurate and precise quantification, as it compensates for variations during sample preparation and analysis. Norvancomycin, a close structural analog of vancomycin, serves as an ideal internal standard for this purpose.[5][6] This document provides a detailed protocol for the determination of vancomycin in human serum or plasma using this compound as an internal standard.
Quantitative Method Performance
The following tables summarize the performance characteristics of a validated LC-MS/MS method for vancomycin quantification using this compound as an internal standard.
Table 1: Calibration Curve and Sensitivity
| Parameter | Value | Reference |
|---|---|---|
| Linearity Range | 1.0 - 2000 ng/mL | [5][7] |
| Correlation Coefficient (r²) | > 0.999 | [6][8] |
| Limit of Detection (LOD) | 0.3 ng/mL | [5][7] |
| Limit of Quantification (LOQ) | 1.0 ng/mL |[5][7] |
Table 2: Accuracy and Precision
| Analyte | QC Level | Intra-day Imprecision (%) | Inter-day Imprecision (%) | Accuracy (%) | Reference |
|---|
| Vancomycin | Low, Medium, High | < 11.55 | < 11.55 | -7.39 to 10.27 |[9] |
Table 3: Recovery and Matrix Effect
| Parameter | Vancomycin | This compound (IS) | Reference |
|---|---|---|---|
| Recovery (%) | 87.2 - 102.3 | N/A | [5][7] |
| IS Normalized Recovery (%) | ~45 | ~45 | [10] |
| Matrix Effect (C%) | -6.8 | 5.3 |[5] |
Experimental Protocols
Materials and Reagents
-
Vancomycin hydrochloride (analytical standard)
-
This compound (internal standard)[5]
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Deionized water (18.2 MΩ·cm)
-
Drug-free human serum/plasma
Preparation of Standard and Quality Control (QC) Solutions
-
Stock Solutions (1.0 mg/mL): Accurately weigh and dissolve vancomycin and this compound in separate volumetric flasks with deionized water to obtain stock solutions with a final concentration of 1.0 mg/mL.[5]
-
Vancomycin Working Solutions: Serially dilute the vancomycin stock solution with deionized water to prepare working solutions at various concentrations (e.g., from 10 ng/mL to 20,000 ng/mL).[5]
-
Internal Standard Working Solution (25 µg/mL): Dilute the this compound stock solution with deionized water to achieve a final concentration of 25 µg/mL.[11]
-
Calibration Standards and QC Samples: Spike drug-free human serum/plasma with the appropriate vancomycin working solutions to create calibration standards (e.g., 1, 50, 200, 1000, 2000 ng/mL) and quality control samples (e.g., low, medium, high concentrations).
Sample Pretreatment (Protein Precipitation)
-
Pipette 50 µL of the serum/plasma sample (calibrator, QC, or unknown) into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of the 25 µg/mL this compound internal standard working solution.[11]
-
Add 10 µL of 10% formic acid solution and vortex briefly to mix.[11]
-
Add 200 µL of acetonitrile to precipitate proteins.[11]
-
Vortex the mixture thoroughly for 1 minute.
-
Centrifuge at 13,000 rpm for 15 minutes to pellet the precipitated proteins.[11]
-
Transfer 20 µL of the clear supernatant to a new tube and dilute with 180 µL of 5% acetonitrile in water.[11]
-
Vortex for 1 minute and inject 5 µL of the final mixture into the LC-MS/MS system.[11]
LC-MS/MS Conditions
Table 4: Liquid Chromatography Parameters
| Parameter | Condition | Reference |
|---|---|---|
| HPLC System | Agilent 1200 or equivalent | |
| Column | ZORBAX SB-C18 (150 x 4.6 mm, 5 µm) | [5][7] |
| Mobile Phase A | 0.1% Formic Acid in Water | [5][7] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | [5][7] |
| Flow Rate | 0.4 mL/min | [9] |
| Injection Volume | 5 µL | [11] |
| Column Temperature | 30 °C | [12] |
| Run Time | ~3.5 - 5.0 minutes |[9] |
Table 5: Mass Spectrometry Parameters
| Parameter | Condition | Reference |
|---|---|---|
| Mass Spectrometer | AB SCIEX QTRAP® 6500 or equivalent | [5] |
| Ionization Mode | Positive Electrospray Ionization (ESI+) | [8] |
| Monitored Transition (MRM) | Vancomycin: m/z 725.6 → 144.1 this compound: m/z 718.8 → 144.3 | [5][9] |
| Declustering Potential (DP) | Vancomycin: 40 V this compound: 40 V | [5] |
| Collision Energy (CE) | Vancomycin: 19 V this compound: 19 V |[5] |
Visualizations
Caption: Workflow for vancomycin analysis using this compound IS.
Caption: Role of the internal standard in correcting analytical variability.
Conclusion
The described LC-MS/MS method, utilizing this compound as an internal standard, provides a robust, sensitive, and accurate tool for the quantitative determination of vancomycin in human serum and plasma.[4][5] The structural similarity between this compound and vancomycin ensures that it effectively mimics the behavior of the analyte during sample extraction and ionization, thereby correcting for potential analytical variability and improving the reliability of the results.[5] This protocol is well-suited for clinical and research laboratories performing therapeutic drug monitoring of vancomycin, aiding in the optimization of patient dosing regimens.
References
- 1. ashp.org [ashp.org]
- 2. Methods of Therapeutic Drug Monitoring to Guide Vancomycin Dosing Regimens: Trough Concentration versus Ratio of Area Under the Curve to Minimum Inhibitory Concentration - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Vancomycin Level: Reference Range, Interpretation, Collection and Panels [emedicine.medscape.com]
- 4. epub.ub.uni-muenchen.de [epub.ub.uni-muenchen.de]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. A Novel Method for the Determination of Vancomycin in Serum by High-Performance Liquid Chromatography-Tandem Mass Spectrometry and Its Application in Patients with Diabetic Foot Infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Development and validation of a rapid, simple, and reliable UPLC-MS/MS method for the quantification of vancomycin in human plasma [pharmacia.pensoft.net]
- 9. Development, validation, and application of an UPLC-MS/MS method for this compound analysis in human blood plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Development, validation, and application of an UPLC-MS/MS method for vancomycin, this compound, methotrexate, paclitaxel, and imatinib analysis in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. CN111103363A - Method for measuring concentration of vancomycin and degradation product in human serum - Google Patents [patents.google.com]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vitro Susceptibility Testing of Norvancomycin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Norvancomycin is a glycopeptide antibiotic with a spectrum of activity primarily against Gram-positive bacteria.[1] Accurate determination of its in vitro efficacy against clinically relevant isolates is crucial for both research and potential therapeutic applications. These application notes provide detailed protocols for three common methods of in vitro susceptibility testing: broth microdilution, agar dilution, and disk diffusion.
It is important to note that at the time of this publication, specific clinical breakpoints and quality control (QC) ranges for this compound have not been established by major international standards organizations such as the Clinical and Laboratory Standards Institute (CLSI) or the European Committee on Antimicrobial Susceptibility Testing (EUCAST). The methodologies described herein are based on established principles for glycopeptide susceptibility testing.[2][3][4] Laboratories should establish their own validated QC ranges and interpretive criteria for this compound based on these foundational methods.
Data Presentation
Quantitative data from in vitro susceptibility testing should be meticulously recorded and organized. The following tables provide templates for summarizing key data points.
Table 1: Example Minimum Inhibitory Concentration (MIC) Distribution for this compound
| Organism (n=...) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | MIC Range (µg/mL) |
| Staphylococcus aureus | Value | Value | Value - Value |
| Enterococcus faecalis | Value | Value | Value - Value |
| Streptococcus pneumoniae | Value | Value | Value - Value |
| ... | ... | ... | ... |
| MIC₅₀ and MIC₉₀ represent the concentrations at which 50% and 90% of the tested isolates are inhibited, respectively. Data should be generated from a statistically significant number of clinical isolates. |
Table 2: Quality Control Ranges for this compound MIC Testing
| Quality Control Strain | Method | This compound MIC Range (µg/mL) |
| Staphylococcus aureus ATCC® 29213™ | Broth Microdilution | Establish in-house |
| Enterococcus faecalis ATCC® 29212™ | Broth Microdilution | Establish in-house |
| Streptococcus pneumoniae ATCC® 49619™ | Broth Microdilution | Establish in-house |
| Standard QC strains for glycopeptide testing are listed. Laboratories must establish their own acceptable QC ranges for this compound, typically spanning 3-4 two-fold dilutions.[5][6][7] |
Table 3: Quality Control Ranges for this compound Disk Diffusion Testing
| Quality Control Strain | Disk Content | Zone Diameter Range (mm) |
| Staphylococcus aureus ATCC® 25923™ | Specify µg | Establish in-house |
| Enterococcus faecalis ATCC® 29212™ | Specify µg | Establish in-house |
| Disk content for this compound must be optimized and standardized. QC ranges for zone diameters should be determined through multi-lot, multi-day testing.[8] |
Experimental Protocols
Broth Microdilution Method for MIC Determination
This method determines the minimum inhibitory concentration (MIC) of this compound in a liquid growth medium.
Materials:
-
This compound hydrochloride powder
-
Sterile 96-well U-bottom microtiter plates
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB)
-
For fastidious organisms like Streptococcus pneumoniae, use CAMHB supplemented with 2-5% lysed horse blood.
-
Bacterial inoculum suspension equivalent to a 0.5 McFarland standard
-
Sterile diluents (e.g., sterile water or saline)
-
Multichannel pipettes and sterile tips
-
Incubator (35 ± 2°C)
-
Microplate reader (optional)
Protocol:
-
Preparation of this compound Stock Solution:
-
Aseptically prepare a stock solution of this compound in a suitable sterile solvent (e.g., sterile deionized water). Due to potential instability, it is recommended to prepare fresh solutions.[9]
-
The initial concentration should be at least twice the highest concentration to be tested.
-
-
Preparation of Microtiter Plates:
-
Dispense 50 µL of CAMHB into each well of a 96-well microtiter plate.
-
Add 50 µL of the this compound stock solution to the first well of each row to be tested, resulting in the highest desired concentration.
-
Perform two-fold serial dilutions by transferring 50 µL from the first well to the second, mixing thoroughly, and repeating this process across the plate to the 10th or 11th well. Discard the final 50 µL from the last dilution well. This will leave a final volume of 50 µL in each well.
-
The 11th well can serve as a growth control (no antibiotic), and the 12th well as a sterility control (no bacteria).
-
-
Inoculum Preparation:
-
From a fresh (18-24 hour) culture plate, select 4-5 colonies and suspend them in sterile saline or broth.
-
Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Dilute this standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Inoculation of Plates:
-
Add 50 µL of the final diluted inoculum to each well (except the sterility control well), bringing the total volume in each well to 100 µL.
-
-
Incubation:
-
Seal the plates or place them in a container with a moist towel to prevent evaporation.
-
Incubate at 35 ± 2°C for 16-20 hours in ambient air.
-
-
Reading Results:
-
The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism. This can be determined by visual inspection or with a microplate reader.
-
Caption: Workflow for Broth Microdilution Susceptibility Testing.
Agar Dilution Method for MIC Determination
This method involves incorporating this compound into an agar medium to determine the MIC.
Materials:
-
This compound hydrochloride powder
-
Mueller-Hinton Agar (MHA)
-
Sterile petri dishes (100 mm)
-
Bacterial inoculum suspension equivalent to a 0.5 McFarland standard
-
Inoculum replicator (e.g., Steers replicator) or micropipette
-
Incubator (35 ± 2°C)
Protocol:
-
Preparation of this compound-Agar Plates:
-
Prepare a series of this compound solutions at 10 times the final desired concentrations.
-
Prepare molten MHA and cool it in a water bath to 45-50°C.
-
Add 2 mL of each this compound concentration to 18 mL of molten MHA to create a series of plates with the desired final concentrations. Mix gently but thoroughly by inverting the tube several times.
-
Pour the agar into sterile petri dishes and allow them to solidify on a level surface.
-
Prepare a growth control plate containing no antibiotic.
-
-
Inoculum Preparation:
-
Prepare a bacterial suspension equivalent to a 0.5 McFarland standard as described for the broth microdilution method.
-
Dilute this suspension to achieve a final inoculum concentration of approximately 10⁴ CFU per spot.
-
-
Inoculation of Plates:
-
Using an inoculum replicator, deliver a standardized volume (typically 1-2 µL) of each bacterial suspension onto the surface of the agar plates, starting with the control plate and moving to increasing concentrations of this compound.
-
Allow the inoculum spots to dry completely before inverting the plates.
-
-
Incubation:
-
Incubate the plates at 35 ± 2°C for 16-20 hours.
-
-
Reading Results:
-
The MIC is the lowest concentration of this compound that completely inhibits visible growth. A faint haze or a single colony at the inoculation spot is disregarded.
-
Caption: Workflow for Agar Dilution Susceptibility Testing.
Disk Diffusion Method (Kirby-Bauer)
This qualitative method assesses the susceptibility of bacteria to this compound by measuring the diameter of the zone of growth inhibition around a drug-impregnated disk.
Materials:
-
This compound-impregnated paper disks (6 mm diameter). The disk potency needs to be determined and standardized.
-
Mueller-Hinton Agar (MHA) plates (150 mm)
-
Bacterial inoculum suspension equivalent to a 0.5 McFarland standard
-
Sterile cotton swabs
-
Disk dispenser or sterile forceps
-
Incubator (35 ± 2°C)
-
Ruler or caliper for measuring zone diameters
Protocol:
-
Inoculum Preparation:
-
Prepare a bacterial suspension equivalent to a 0.5 McFarland standard as previously described.
-
-
Inoculation of MHA Plates:
-
Within 15 minutes of preparing the inoculum, dip a sterile cotton swab into the suspension.
-
Rotate the swab against the inside of the tube above the liquid level to remove excess fluid.
-
Streak the swab evenly over the entire surface of the MHA plate in three directions, rotating the plate approximately 60 degrees between each streaking to ensure confluent growth.
-
Allow the plate to dry for 3-5 minutes with the lid slightly ajar.
-
-
Application of Disks:
-
Aseptically apply the this compound disk to the surface of the inoculated agar using a disk dispenser or sterile forceps.
-
Gently press the disk down to ensure complete contact with the agar surface.
-
Disks should be placed at least 24 mm apart.
-
-
Incubation:
-
Invert the plates and incubate at 35 ± 2°C for 16-18 hours.
-
-
Reading Results:
-
Measure the diameter of the zone of complete growth inhibition in millimeters (mm) using a ruler or caliper on the underside of the plate.
-
Interpret the results (Susceptible, Intermediate, Resistant) based on pre-established, validated zone diameter breakpoints. As these are not yet established for this compound, this method is currently best used for research and comparative purposes.
-
Caption: Workflow for Disk Diffusion Susceptibility Testing.
References
- 1. Draft Genome Sequence of this compound-Producing Strain Amycolatopsis orientalis CPCC200066 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. EUCAST: Disk Diffusion and Quality Control [eucast.org]
- 3. Change of antibiotic susceptibility testing guidelines from CLSI to EUCAST: influence on cumulative hospital antibiograms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Interpretation of Antimicrobial Susceptibility Testing Using European Committee on Antimicrobial Susceptibility Testing (EUCAST) and Clinical and Laboratory Standards Institute (CLSI) Breakpoints: Analysis of Agreement - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Establishing Quality Control Ranges for Antimicrobial Susceptibility Testing of Escherichia coli, Pseudomonas aeruginosa, and Staphylococcus aureus: A Cornerstone to Develop Reference Strains for Korean Clinical Microbiology Laboratories - PMC [pmc.ncbi.nlm.nih.gov]
- 6. nicd.ac.za [nicd.ac.za]
- 7. szu.gov.cz [szu.gov.cz]
- 8. Quality Control Strains (standard strains) and their Uses • Microbe Online [microbeonline.com]
- 9. selleckchem.com [selleckchem.com]
Application Notes and Protocols for Norvancomycin Administration in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Norvancomycin is a glycopeptide antibiotic that is closely related to vancomycin.[1] It is primarily used to treat infections caused by Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[1][2] The primary mechanism of action for this compound is the inhibition of bacterial cell wall synthesis.[1][2] It achieves this by binding to the D-alanyl-D-alanine termini of the peptidoglycan precursors, which prevents their incorporation into the growing cell wall, ultimately leading to bacterial cell lysis and death.[1][2] While its antibacterial properties are well-documented, research into its potential applications in other areas, such as oncology, is an emerging field. These protocols provide a framework for the in vitro administration of this compound to study its effects on mammalian cell cultures.
Data Presentation
Table 1: Recommended Concentration Ranges for In Vitro Studies
| Application | Concentration Range | Notes |
| Antibacterial Activity (against susceptible bacteria) | 2x - 64x MIC | The Minimum Inhibitory Concentration (MIC) should be determined for the specific bacterial strain.[3] |
| Anti-cancer Cell Proliferation/Cytotoxicity Screening | 10 - 1000 µg/mL | This is a broad range for initial screening. The optimal concentration will be cell line dependent and should be determined empirically. A study on a biomimetic calcium phosphate coating showed that concentrations of 100-800 mg/L (equivalent to 100-800 µg/mL) inhibited Staphylococcus aureus adhesion.[2] |
| Signaling Pathway Analysis | To be determined by dose-response studies | Concentrations should be chosen based on cytotoxicity data (e.g., IC50 values) to differentiate between cytotoxic and non-cytotoxic signaling events. |
Table 2: Cytotoxicity Data (Example)
| Cell Line | Assay | Incubation Time | IC50 |
| User-defined cancer cell line 1 | MTT Assay | 24, 48, 72 hours | To be determined experimentally |
| User-defined cancer cell line 2 | LDH Release Assay | 24, 48, 72 hours | To be determined experimentally |
| Normal (non-cancerous) cell line | MTT Assay | 24, 48, 72 hours | To be determined experimentally |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Materials:
-
This compound hydrochloride powder
-
Sterile, nuclease-free water or Dimethyl sulfoxide (DMSO)
-
Sterile, conical tubes (1.5 mL or 15 mL)
-
Sterile, 0.22 µm syringe filter
Procedure:
-
Determine the desired stock solution concentration (e.g., 10 mg/mL).
-
Weigh the appropriate amount of this compound hydrochloride powder in a sterile microcentrifuge tube or conical tube.
-
Add the required volume of sterile water or DMSO to achieve the desired concentration. Note: For cell culture applications, it is advisable to use sterile water as the solvent. If DMSO is necessary for solubility, the final concentration in the cell culture medium should not exceed 0.5% to avoid solvent-induced cytotoxicity.
-
Vortex the solution until the this compound is completely dissolved. Gentle warming or sonication may be used to aid dissolution if precipitation occurs.[2]
-
Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a new sterile tube.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for short-term storage or -80°C for long-term storage.
Protocol 2: Determination of this compound Cytotoxicity using MTT Assay
Materials:
-
Mammalian cell line of interest (e.g., cancer cell line, normal cell line)
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics (if necessary for routine culture, but remove for the experiment)
-
96-well cell culture plates
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete culture medium. A common starting range is from 1 µg/mL to 1000 µg/mL.
-
After 24 hours, carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of this compound. Include wells with medium only (no cells) as a blank control and wells with cells in medium without this compound as a negative control.
-
Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).
-
At the end of the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[4]
-
After the incubation, carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[4]
-
Gently shake the plate for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control cells. The IC50 value (the concentration that inhibits 50% of cell growth) can be determined by plotting the percentage of cell viability against the log of the this compound concentration.
Mandatory Visualizations
Signaling Pathways and Experimental Workflow
Caption: this compound's mechanism and a typical in vitro experimental workflow.
Caption: Hypothetical signaling pathways potentially affected by this compound in cancer cells.
References
- 1. What is this compound used for? [synapse.patsnap.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. In Vitro Studies of Pharmacodynamic Properties of Vancomycin against Staphylococcus aureus and Staphylococcus epidermidis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In Vitro Evaluation of Antimicrobial Activity and Cytotoxicity of Different Nanobiotics Targeting Multidrug Resistant and Biofilm Forming Staphylococci - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quantitative Analysis of Norvancomycin in Biological Samples
Introduction
Norvancomycin is a glycopeptide antibiotic with a spectrum of activity comparable to vancomycin, primarily used against serious infections caused by Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[1][2] Due to its significant inter-individual pharmacokinetic variability and potential for toxicity, therapeutic drug monitoring (TDM) is crucial to optimize efficacy while minimizing adverse effects.[3] This document provides detailed protocols for the quantitative analysis of this compound in various biological samples, such as plasma, serum, and cerebrospinal fluid (CSF), utilizing common analytical techniques.
Mechanism of Action
This compound inhibits the synthesis of the bacterial cell wall.[4] It specifically binds with high affinity to the D-alanyl-D-alanine (D-Ala-D-Ala) terminus of the nascent peptidoglycan chains.[1][4] This binding sterically hinders the transglycosylation and transpeptidation reactions, which are essential for cross-linking the peptidoglycan polymers.[4] The resulting weakened cell wall cannot withstand the internal osmotic pressure, leading to cell lysis and bacterial death.[4]
Section 1: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is a highly sensitive and specific method for the quantification of this compound, making it suitable for therapeutic drug monitoring and pharmacokinetic studies.[5][6]
Experimental Workflow: LC-MS/MS Analysis
The general workflow for quantifying this compound using LC-MS/MS involves sample preparation to remove interfering substances, followed by chromatographic separation and mass spectrometric detection.
Protocol 1.1: this compound Quantification in Human Plasma by UHPLC-MS/MS
This protocol is adapted from a method for the simultaneous determination of multiple antibacterial drugs, including this compound, in human plasma.[7]
1. Sample Preparation (Protein Precipitation)
-
Pipette 100 µL of human plasma into a clean microcentrifuge tube.
-
Add 300 µL of methanol (containing the internal standard, e.g., Vancomycin-d3) to precipitate proteins.[7]
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes.
-
Transfer the supernatant to an autosampler vial for analysis.
2. UHPLC Conditions
-
Column: BEH C18 column (2.1 × 50 mm, 1.7 μm).[7]
-
Mobile Phase A: Water with 7.71 g/L ammonium acetate, pH adjusted to 6.5 with acetic acid.[7]
-
Mobile Phase B: Methanol.[7]
-
Flow Rate: 0.4 mL/min.[7]
-
Gradient Elution: A suitable gradient to separate this compound from other components within a short run time (e.g., approximately 4.5 minutes).[7]
-
Injection Volume: 5-10 µL.
3. MS/MS Conditions
-
Ionization Mode: Positive Electrospray Ionization (ESI+).[7]
-
Detection: Multiple Reaction Monitoring (MRM).
-
Mass Transitions: Specific precursor-to-product ion transitions for this compound and the internal standard must be determined and optimized. For Vancomycin (a close analog), transitions like m/z 725.5 → 144.2 are common.
4. Validation Parameters
-
Linearity: The method demonstrates linearity in the concentration range of 1-100 µg/mL for this compound.[7]
-
Precision and Accuracy: Intra- and inter-day precision should be less than 15%, with accuracy between 85-115%.[7]
-
Matrix Effect: Should be assessed to ensure that components in the plasma do not interfere with ionization. Values between 96.67%-114.20% have been reported as acceptable.[7]
-
Recovery: Extraction recovery is typically evaluated and has been reported in the range of 62.72%-105.78%.[7]
Section 2: High-Performance Liquid Chromatography (HPLC)
HPLC with UV detection is a robust and widely available alternative for this compound quantification, though it may be less sensitive than LC-MS/MS.[8][9]
Protocol 2.1: this compound Quantification in Serum by HPLC-UV
This protocol is based on established methods for quantifying glycopeptide antibiotics in serum or plasma.[8][10]
1. Sample Preparation (Protein Precipitation)
-
Mix 0.5 mL of serum with 0.5 mL of an internal standard solution (e.g., acetaminophen at 25 µg/mL).[9]
-
Add 50 µL of perchloric acid (70%) to precipitate proteins.[9]
-
Vortex the mixture for 1 minute.
-
Centrifuge at 12,000 rpm for 10-15 minutes.[9]
-
Carefully transfer the supernatant to an HPLC vial for injection.
2. HPLC Conditions
-
Column: C18 reverse-phase column (e.g., 150 x 4.6 mm, 5 µm).[5]
-
Mobile Phase: A mixture of phosphate buffer and acetonitrile (e.g., 90:10, v/v).[10]
-
Detection: UV detector set at a wavelength of 192 nm or 240 nm.[10][11]
3. Validation Parameters
-
Linearity: A good linear correlation is expected within a range of 0.5-100 mg/L.[8]
-
Precision and Accuracy: Intra- and inter-day coefficients of variation (%CV) should be below 15%.[9]
Section 3: Immunoassays
Immunoassays, such as Fluorescence Polarization Immunoassay (FPIA) and Enzyme-Linked Immunosorbent Assay (ELISA), offer rapid and high-throughput options for TDM.[8][12][13]
Protocol 3.1: this compound Quantification by Fluorescence Polarization Immunoassay (FPIA)
FPIA methods can be adapted for this compound by using existing commercial kits for vancomycin and establishing a correlation.[8]
1. Principle The assay is based on the competition between this compound in the patient sample and a fluorescein-labeled vancomycin tracer for binding sites on a specific anti-vancomycin antibody. The degree of polarization is inversely proportional to the concentration of this compound in the sample.
2. Experimental Procedure
-
Use a commercial vancomycin FPIA kit and an automated analyzer (e.g., TDx analyzer).[8]
-
Process patient serum samples according to the manufacturer's instructions for the vancomycin kit.
-
Obtain the apparent concentration from the analyzer.
-
Apply a linear regression algorithm to convert the measured FPIA concentration to the actual this compound concentration. An example of such an algorithm derived from correlation with HPLC is: (Actual this compound Conc.) = 0.760 × (FPIA Measured Conc.) - 0.577.[8]
3. Validation
-
The correlation between the FPIA algorithm results and a reference method like HPLC must be validated. A high coefficient of determination (R²) such as 0.962 or 0.982 indicates a strong correlation.[8]
Experimental Workflow: Indirect Competitive ELISA (ic-ELISA)
Section 4: Sample Preparation for Tissue Samples
Quantifying this compound in tissue requires homogenization and extraction prior to analysis.
Protocol 4.1: Solid-Phase Extraction (SPE) from Tissue
This protocol is a general guideline based on methods for extracting vancomycin from tissue matrices.[14] A surface molecularly imprinted polymer (MIP) can also be used for highly selective extraction.[15]
1. Tissue Homogenization
-
Weigh a portion of the tissue sample (e.g., skin, bone).[14]
-
Add a suitable buffer (e.g., phosphate buffer) and homogenize using a mechanical homogenizer until a uniform suspension is obtained.
-
Centrifuge the homogenate and collect the supernatant.
2. Solid-Phase Extraction
-
Condition: Condition an SPE cartridge (e.g., C18 or a specific MIP cartridge) with methanol followed by water.
-
Load: Load the tissue supernatant onto the cartridge.
-
Wash: Wash the cartridge with a weak solvent (e.g., water/methanol mixture) to remove interferences.
-
Elute: Elute this compound with a strong solvent (e.g., acidic methanol).
-
Evaporate & Reconstitute: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in the mobile phase for LC-MS/MS or HPLC analysis.
Section 5: Quantitative Data Summary
The following tables summarize the performance characteristics of various analytical methods for this compound quantification.
Table 1: Performance of Chromatographic Methods for this compound
| Parameter | UHPLC-MS/MS (Plasma)[7] | HPLC-UV (Serum)[8] |
| Linearity Range | 1 - 100 µg/mL | 0.5 - 100 mg/L |
| Precision (CV%) | < 12% | Not specified, but meets validation criteria |
| Accuracy | -8.47% to 10.13% | Not specified, but meets validation criteria |
| Recovery | 62.72% - 105.78% | Validated |
| Internal Standard | Vancomycin-d3 (or similar) | Acetaminophen[9] |
Table 2: Performance of Immunoassays for this compound
| Parameter | FPIA (Serum)[8] | ic-ELISA (Milk)[12] |
| Correlation (R²) | 0.982 (vs. HPLC) | N/A |
| Limit of Detection (LOD) | N/A | 0.13 ng/mL |
| IC50 Value | N/A | 1.51 ng/mL |
| Cross-Reactivity | High with Vancomycin | 40% with Vancomycin |
| Recovery | N/A | 89.2% - 121.6% |
Table 3: Pharmacokinetic Parameters of this compound in Humans
| Parameter | Value | Population/Context | Reference |
| Clearance (CL) | 3.15 L/h | Chinese patients with CAP | [16] |
| Central Volume of Distribution (Vc) | 12.3 L | Chinese patients with CAP | [16] |
| Recommended Dose (Mild/Moderate CAP) | 400-800 mg q12h | To achieve AUC/MIC ≥ 361 | [16] |
| Recommended Dose (Standard) | 800 mg q12h | General guidelines for CAP | [16] |
| CSF Penetration | Can penetrate damaged blood-brain barrier | Patients post-craniotomy | [3] |
References
- 1. What is this compound used for? [synapse.patsnap.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Factors Influencing this compound Concentration in Plasma and Cerebrospinal Fluid in Patients After Craniotomy and Dosing Guideline: A Population Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What is the mechanism of this compound? [synapse.patsnap.com]
- 5. mdpi.com [mdpi.com]
- 6. epub.ub.uni-muenchen.de [epub.ub.uni-muenchen.de]
- 7. A UHPLC-MS/MS method for the simultaneous determination of vancomycin, this compound, meropenem, and moxalactam in human plasma and its clinical application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Establishment of this compound fluorescence polarization immunoassay for therapeutic drug monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A simple and validated HPLC method for vancomycin assay in plasma samples: the necessity of TDM center development in Southern Iran - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. scispace.com [scispace.com]
- 12. tandfonline.com [tandfonline.com]
- 13. An Overview of Analytical Methodologies for Determination of Vancomycin in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A modified HPLC method for the determination of vancomycin in plasma and tissues and comparison to FPIA (TDX) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Population Pharmacokinetics and Dosing Optimization of this compound for Chinese Patients with Community-Acquired Pneumonia - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Norvancomycin for the Prevention of Central Venous Catheter Infections
Audience: Researchers, scientists, and drug development professionals.
Introduction
Central venous catheters (CVCs) are indispensable in modern medicine, yet their use is frequently complicated by catheter-related bloodstream infections (CRBSIs), which contribute to increased morbidity, mortality, and healthcare costs. A primary strategy to mitigate these infections is the use of antimicrobial agents to prevent bacterial colonization and biofilm formation on the catheter surface. Norvancomycin, a glycopeptide antibiotic, presents a potential therapeutic option for this application. These application notes provide a comprehensive overview of the use of this compound for the prevention of CVC infections, including its mechanism of action, relevant quantitative data, and detailed experimental protocols.
Mechanism of Action
This compound is a glycopeptide antibiotic that is primarily effective against Gram-positive bacteria.[1] Its mechanism of action is analogous to that of vancomycin, which involves the inhibition of bacterial cell wall synthesis.[1][2] Specifically, this compound binds with high affinity to the D-alanyl-D-alanine terminus of peptidoglycan precursors.[1] This binding sterically hinders the transglycosylation and transpeptidation reactions, which are critical for the cross-linking of peptidoglycan chains. The resulting disruption of cell wall integrity leads to increased susceptibility to osmotic lysis and ultimately, bacterial cell death.[1]
The primary targets for this compound in the context of CVC infections are Gram-positive bacteria such as Staphylococcus aureus (including methicillin-resistant S. aureus, MRSA) and Staphylococcus epidermidis, which are common culprits in CRBSIs and are known for their ability to form biofilms on catheter surfaces.[3][4]
Signaling Pathway Diagram
Quantitative Data Summary
The following tables summarize quantitative data from a prospective randomized controlled trial evaluating the efficacy of this compound tube sealing for the prevention of central venous catheter-related infections in critically ill patients.[3]
Table 1: Incidence of Catheter-Related Infections (CRI)
| Group | Number of Patients (n) | Incidence of CRI | Percentage (%) |
| This compound Intervention | 56 | 4 | 7.14 |
| Control (Heparin Saline) | 60 | 5 | 8.33 |
Table 2: Catheter Colonization and Pathogen Distribution
| Group | Catheter Pathogenic Colonization | Gram-Positive Bacteria | Gram-Negative Bacteria | Fungi |
| This compound Intervention | 0 cases | 0 cases | 2 cases (P. aeruginosa, A. baumannii) | 1 case |
| Control (Heparin Saline) | 2 cases | 2 cases (S. aureus, S. epidermidis) | 1 case (A. baumannii) | 1 case |
Observation from the study: The this compound intervention group showed a decreasing trend in Gram-positive cocci infection.[3]
Table 3: Clinical Outcomes
| Outcome | This compound Intervention Group | Control Group | P-value |
| Mortality | 7.14% (4/56) | 8.33% (5/60) | 1.000 |
| Adverse Events (e.g., thrombosis, bleeding) | 21.43% (12/56) | 23.33% (14/60) | 0.806 |
| Mean Hospital Stay (days) | 35.9 ± 15.2 | 34.1 ± 16.3 | 0.620 |
| Mean Catheter Retention Time (days) | 25.0 ± 4.5 | 24.5 ± 5.1 | 0.560 |
Experimental Protocols
In Vitro Biofilm Inhibition and Eradication Assay
This protocol is adapted from methodologies used to study vancomycin's effect on biofilms and can be applied to this compound.[4][5]
Objective: To determine the minimum biofilm inhibitory concentration (MBIC) and minimum biofilm eradication concentration (MBEC) of this compound against common CVC-associated pathogens.
Materials:
-
This compound powder
-
CVC segments (e.g., silicone, polyurethane)
-
Bacterial strains (e.g., S. aureus, S. epidermidis)
-
Tryptic Soy Broth (TSB) supplemented with glucose
-
96-well microtiter plates
-
Crystal violet solution
-
Acetic acid
-
Sterile saline
-
Sonicator
-
Plate reader
Protocol:
-
Preparation of Catheter Segments:
-
Cut CVCs into 1 cm segments under sterile conditions.
-
Place one segment into each well of a 96-well plate.
-
-
Bacterial Inoculum Preparation:
-
Culture bacteria overnight in TSB.
-
Dilute the culture to a concentration of 1 x 10^5 CFU/mL in TSB with 1% glucose.
-
-
MBIC Determination:
-
Prepare serial dilutions of this compound in TSB in the 96-well plate containing catheter segments.
-
Add the bacterial inoculum to each well.
-
Include positive (bacteria only) and negative (broth only) controls.
-
Incubate at 37°C for 24 hours.
-
After incubation, remove the catheter segments and rinse with sterile saline to remove non-adherent bacteria.
-
Stain the biofilm with crystal violet, followed by washing and solubilization with acetic acid.
-
Measure the absorbance at 570 nm. The MBIC is the lowest concentration of this compound that inhibits biofilm formation.
-
-
MBEC Determination:
-
For biofilm formation, incubate catheter segments with the bacterial inoculum for 24 hours without any antibiotic.
-
After 24 hours, rinse the segments to remove planktonic bacteria.
-
Transfer the segments to a new 96-well plate containing fresh TSB with serial dilutions of this compound.
-
Incubate for another 24 hours.
-
Rinse the segments and place them in sterile saline.
-
Sonciate the tubes to dislodge the biofilm.
-
Plate the resulting bacterial suspension on agar plates to determine the number of viable cells (CFU/mL).
-
The MBEC is the lowest concentration of this compound that results in a significant reduction (e.g., ≥ 3-log) in CFU/mL compared to the control.
-
Experimental Workflow Diagram
In Vivo Animal Model of CVC Infection
Objective: To evaluate the in vivo efficacy of a this compound-lock solution in preventing CVC infection in a relevant animal model (e.g., rabbit or rat).
Materials:
-
Laboratory animals (e.g., New Zealand white rabbits)
-
Silicone catheters
-
Surgical instruments
-
This compound-heparin lock solution
-
Control solution (heparinized saline)
-
Bacterial strain (e.g., MRSA)
-
Anesthetics
-
Blood culture bottles
-
Agar plates
Protocol:
-
Catheter Implantation:
-
Anesthetize the animal.
-
Surgically implant a silicone catheter into the jugular vein.
-
Tunnel the catheter subcutaneously to an exit site on the back of the neck.
-
-
Catheter Colonization:
-
After a recovery period, instill a bacterial suspension (e.g., 1 x 10^7 CFU of MRSA) into the catheter lumen and allow it to dwell for a specified period (e.g., 4 hours) to establish colonization.
-
-
Treatment Groups:
-
Divide the animals into two groups:
-
Treatment Group: Receive a this compound-heparin lock solution (instilled into the catheter lumen).
-
Control Group: Receive a heparinized saline lock solution.
-
-
The lock solution should be replaced at regular intervals (e.g., daily).
-
-
Monitoring and Endpoint:
-
Monitor the animals daily for signs of infection (e.g., fever, weight loss).
-
Collect blood samples periodically for culture to detect bacteremia.
-
After a predetermined period (e.g., 7 days), euthanize the animals.
-
Aseptically remove the catheter.
-
Perform quantitative culture of the catheter tip and the subcutaneous segment to determine the bacterial load.
-
Culture surrounding tissues and relevant organs (e.g., lungs, spleen) to assess for disseminated infection.
-
-
Data Analysis:
-
Compare the rates of bacteremia, and the bacterial load on the catheter and in tissues between the treatment and control groups.
-
Logical Relationship Diagram
Conclusion
The available clinical data suggests that while this compound as a tube sealing agent may not significantly reduce the overall incidence of catheter-related infections, it shows a trend towards reducing colonization by Gram-positive bacteria.[3] Further preclinical studies, following the protocols outlined above, are warranted to fully elucidate the potential of this compound in preventing CVC-associated biofilm formation and infection. These investigations will be crucial for optimizing its clinical application and for the development of novel drug-eluting catheter technologies. Researchers and drug development professionals are encouraged to utilize these notes and protocols as a foundation for their research and development efforts in this critical area of infectious disease prevention.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. Vancomycin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. [A prospective randomized controlled trial on effect of this compound tube sealing for prevention of central venous catheter-related infection in critical patients] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Reduced vancomycin susceptibility in an in vitro catheter-related biofilm model correlates with poor therapeutic outcomes in experimental endocarditis due to methicillin-resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Reduced Vancomycin Susceptibility in an In Vitro Catheter-Related Biofilm Model Correlates with Poor Therapeutic Outcomes in Experimental Endocarditis Due to Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Norvancomycin Dosage for Cerebrospinal Fluid (CSF) Penetration
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing Norvancomycin dosage to ensure effective penetration into the cerebrospinal fluid (CSF).
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in achieving therapeutic this compound concentrations in the CSF?
A1: The main obstacle is the blood-brain barrier (BBB), a protective layer that restricts the passage of many substances, including antibiotics like this compound, from the bloodstream into the central nervous system (CNS).[1] Due to its hydrophilic nature and large molecular size, this compound's ability to cross the BBB is limited.[2]
Q2: How does the condition of the meninges affect this compound penetration into the CSF?
A2: Inflammation of the meninges (meningitis) can increase the permeability of the blood-brain barrier, leading to higher CSF penetration of this compound.[3][4][5] In patients with meningitis, mean CSF concentrations of this compound have been observed to be significantly higher than in patients without meningitis.[3][4]
Q3: What are the recommended administrative routes for this compound to treat CNS infections?
A3: Both intravenous (IV) and intrathecal (IT) administrations have been studied. Combined intravenous and intrathecal administration has been shown to shorten the treatment time for intracranial infections without increasing adverse reactions.[6]
Q4: What factors can influence the concentration of this compound in the CSF?
A4: Several factors can cause variability in this compound CSF concentrations among individuals. These include the patient's weight and the amount of CSF drainage.[7] The degree of inflammation of the blood-brain barrier also plays a crucial role.[5]
Q5: What is the mechanism of action of this compound?
A5: this compound, a glycopeptide antibiotic, inhibits the synthesis of the bacterial cell wall in Gram-positive bacteria.[3] It specifically binds to the D-alanyl-D-alanine terminus of peptidoglycan precursors, which prevents the cross-linking of the peptidoglycan chains. This weakens the cell wall, leading to cell lysis and death.[3]
Troubleshooting Guides
Issue 1: Consistently low or undetectable this compound concentrations in CSF samples.
| Possible Cause | Troubleshooting Step |
| Intact Blood-Brain Barrier: In the absence of significant meningeal inflammation, this compound penetration is poor. | Consider alternative administration routes, such as intrathecal injection, to bypass the BBB. Studies have shown that combined intravenous and intrathecal administration can significantly increase CSF drug concentrations.[6] |
| Suboptimal Dosing: The intravenous dose may be insufficient to achieve a high enough serum concentration to drive CSF penetration. | Review the current dosing regimen. A standard regimen of 800 mg every 12 hours has been used in studies.[3][4] However, dosage adjustments based on patient weight may be necessary.[7] |
| Rapid CSF Clearance: High CSF outflow can lead to faster clearance of the drug from the central nervous system. | Monitor CSF drainage amounts, as this has been identified as a factor associated with drug clearance from the CSF.[7] |
Issue 2: High inter-individual variability in this compound CSF concentrations despite standardized dosing.
| Possible Cause | Troubleshooting Step |
| Differences in Patient Physiology: Patient weight and the extent of blood-brain barrier disruption can vary significantly between individuals.[5][7] | Implement therapeutic drug monitoring (TDM) for both serum and CSF to individualize dosing regimens. A population pharmacokinetic model has been developed that considers patient weight and CSF drainage to optimize dosing.[7] |
| Severity of Meningitis: The degree of meningeal inflammation directly impacts drug penetration.[3][4] | Correlate this compound CSF levels with clinical markers of inflammation to better understand the relationship and predict penetration in individual patients. |
Quantitative Data Summary
Table 1: Pharmacokinetic Parameters of this compound in Serum and CSF
| Patient Group | Dosing Regimen | Mean Serum Trough Level (µg/mL) | Mean CSF Concentration (µg/mL) | Mean CSF/Serum Ratio | Reference |
| With Meningitis | 800 mg IV every 12h | 9.9 ± 1.44 | 3.93 - 10.52 | 0.18 - 0.43 | [3][4] |
| Without Meningitis | 800 mg IV every 12h | 10.08 ± 1.12 | Significantly lower than meningitis group | Significantly lower than meningitis group | [3][4] |
Table 2: Comparison of Intravenous vs. Combined Intravenous and Intrathecal Administration in Patients with MRSA Ventriculitis
| Treatment Group | Dosing Regimen | Average Length of Therapy (days) | AUC₀₋₂₄h/MIC in CSF | Reference |
| Control (IV only) | 800 mg IV every 12h | 16.6 ± 5.2 | 46.83 ± 27.48 | [6] |
| Experimental (IV + IT) | 800 mg IV every 12h + 16 mg IT every 24h | 11.2 ± 2.6 | 2306.57 ± 928.58 | [6] |
Experimental Protocols
Protocol 1: Pharmacokinetic Analysis of this compound in CSF
-
Patient Population: Adult patients requiring this compound treatment, with and without meningitis.[3][4]
-
Dosing Regimen: Intravenous infusion of 800 mg of this compound over 60 minutes, administered every 12 hours.[3][4]
-
Sample Collection:
-
Analytical Method:
-
Data Analysis:
Protocol 2: Combined Intravenous and Intrathecal this compound Administration
-
Patient Population: Patients with methicillin-resistant Staphylococcus aureus (MRSA) ventriculitis following craniotomy.[6]
-
Dosing Regimens:
-
Outcome Measures:
Visualizations
Caption: Experimental workflow for assessing this compound CSF penetration.
Caption: Mechanism of action of this compound.
References
- 1. selleckchem.com [selleckchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. Glycopeptide antibiotic - Wikipedia [en.wikipedia.org]
- 5. What is this compound used for? [synapse.patsnap.com]
- 6. Approved Glycopeptide Antibacterial Drugs: Mechanism of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. synapse.koreamed.org [synapse.koreamed.org]
Technical Support Center: Troubleshooting Norvancomycin Instability in Aqueous Solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the instability of Norvancomycin in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that affect the stability of this compound in aqueous solutions?
This compound, a glycopeptide antibiotic structurally similar to Vancomycin, is susceptible to degradation in aqueous solutions. The primary factors influencing its stability are pH, temperature, and the composition of the buffer. Like Vancomycin, this compound is prone to hydrolysis and deamidation, which can lead to a loss of antibacterial activity.
Q2: What is the optimal pH range for maintaining this compound stability in aqueous solutions?
While specific quantitative data for this compound is limited, studies on the closely related Vancomycin indicate a pH of maximum stability between 3.0 and 5.7.[1] It is advisable to maintain this compound solutions within this pH range to minimize degradation. Solutions with a pH above this range, especially alkaline conditions, can accelerate decomposition.[1][2]
Q3: How does temperature affect the stability of this compound solutions?
Elevated temperatures significantly increase the degradation rate of this compound in aqueous solutions. For short-term storage of solutions, refrigeration at 2-8°C is recommended to slow down chemical degradation. Some studies on Vancomycin have shown stability for extended periods at refrigerated temperatures.[3] Room temperature storage is generally suitable for shorter durations, but stability decreases as the temperature rises.[4]
Q4: Can this compound solutions be exposed to light?
While specific photostability studies on this compound are not widely available, it is a general best practice in pharmaceutical handling to protect solutions from light to prevent potential photodegradation. Amber vials or covering the container with light-protective material is recommended, especially for long-term storage or during stability studies.
Q5: What are the common degradation products of this compound?
Research has identified several impurities and potential degradation products in this compound drug substances. These include a D-O-E ring expanded analog and two derivatives lacking sugar moieties.[5][6] Similar to Vancomycin, degradation can result from hydrolysis and deamidation of the peptide core.
Troubleshooting Guides
This section provides solutions to common problems encountered during the handling and experimentation of this compound in aqueous solutions.
Problem 1: Loss of Antibacterial Potency in a Stored this compound Solution
Possible Causes:
-
pH Shift: The pH of the solution may have shifted outside the optimal stability range (pH 3.0-5.7).
-
Elevated Temperature: The solution might have been stored at an inappropriate temperature.
-
Extended Storage: The solution may have been stored for a period longer than its stability allows at a given temperature and pH.
-
Inappropriate Buffer: The buffer system used may be contributing to the degradation.
Troubleshooting Steps:
-
Verify pH: Measure the pH of the solution. If it is outside the 3.0-5.7 range, adjust it using a suitable acidic or basic solution.
-
Review Storage Conditions: Confirm the storage temperature. For long-term storage, ensure the solution was refrigerated (2-8°C).
-
Consider Buffer Effects: Certain buffers, like phosphate buffers, can catalyze the degradation of glycopeptides, especially at higher pH values.[1] Consider using a different buffer system, such as citrate buffer, which has been shown to be suitable for Vancomycin.[2]
-
Perform a Stability Study: If the cause is unclear, perform a short stability study by preparing fresh solutions and storing them under different pH and temperature conditions. Monitor the potency over time using a suitable analytical method like HPLC.
Problem 2: Precipitation or Cloudiness Observed in a this compound Solution
Possible Causes:
-
High Concentration: At high concentrations, especially in saline solutions, this compound may precipitate.[3]
-
pH Incompatibility: The pH of the solution may be at a point where this compound has low solubility.
-
Presence of Excipients: Certain excipients, like mannitol, have been observed to cause gel formation in concentrated Vancomycin solutions.[3]
Troubleshooting Steps:
-
Check Concentration and Solvent: If using high concentrations, consider diluting the solution or using a different solvent. For instance, dextrose 5% in water (D5W) has been shown to be a better solvent for high concentrations of Vancomycin compared to saline.[3]
-
Adjust pH: Ensure the pH is within the optimal range for both stability and solubility.
-
Review Formulation Components: If other excipients are present, investigate their compatibility with this compound.
Data Presentation
Table 1: Summary of Factors Affecting Glycopeptide (Vancomycin as a proxy for this compound) Stability in Aqueous Solution
| Parameter | Condition | Effect on Stability | Reference |
| pH | pH < 3.0 | Acid-catalyzed degradation | [1] |
| pH 3.0 - 5.7 | Region of maximum stability | [1] | |
| pH > 6.0 | Base-catalyzed degradation | [1][2] | |
| Temperature | 2-8°C (Refrigerated) | Slows degradation, recommended for storage | [3] |
| 25°C (Room Temp) | Moderate degradation, suitable for short-term use | [4] | |
| > 37°C | Accelerated degradation | [3] | |
| Buffer | Phosphate | Can catalyze degradation, especially at higher pH | [1] |
| Citrate | Generally a more suitable buffer | [2] | |
| Solvent | Saline (0.9% NaCl) | May cause precipitation at high concentrations | [3] |
| Dextrose 5% (D5W) | Better solubility for high concentrations | [3] |
Experimental Protocols
Protocol 1: High-Performance Liquid Chromatography (HPLC) for this compound Stability Testing
This protocol is a general guideline and may require optimization based on the specific HPLC system and column used.
Objective: To quantify the concentration of this compound in an aqueous solution and detect the presence of degradation products.
Materials:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Mobile Phase: A mixture of a suitable buffer (e.g., citrate buffer, pH 4) and an organic solvent (e.g., acetonitrile and methanol). A common ratio for Vancomycin analysis is 85:10:5 (v/v/v) of buffer:acetonitrile:methanol.[2]
-
This compound reference standard
-
Aqueous solution of this compound to be tested
-
0.45 µm syringe filters
Procedure:
-
Mobile Phase Preparation: Prepare the mobile phase and degas it before use.
-
Standard Preparation: Prepare a series of standard solutions of this compound of known concentrations in the mobile phase.
-
Sample Preparation: Filter the this compound test solution through a 0.45 µm syringe filter.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Detection Wavelength: 280 nm[2]
-
Column Temperature: Ambient
-
-
Analysis:
-
Inject the standard solutions to generate a calibration curve.
-
Inject the test sample.
-
The concentration of this compound in the sample is determined by comparing its peak area to the calibration curve.
-
Degradation products will appear as separate peaks in the chromatogram. The percentage of degradation can be calculated by comparing the area of the this compound peak to the total area of all peaks.
-
Mandatory Visualization
Caption: Major chemical degradation pathways for this compound.
Caption: Troubleshooting workflow for this compound instability.
References
- 1. researchgate.net [researchgate.net]
- 2. Influence of pH and temperature on kinetics of ceftiofur degradation in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Evaluation of the stability of vancomycin solutions at concentrations used in clinical services - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Three structurally-related impurities in this compound drug substance - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Norvancomycin Encapsulation
Welcome to the technical support center for Norvancomycin encapsulation. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to improve your experimental outcomes.
Troubleshooting Guide
This guide addresses common issues encountered during the encapsulation of this compound in various nanoparticle systems.
Issue 1: Low Encapsulation Efficiency (<50%)
Low encapsulation efficiency is a frequent challenge, particularly with hydrophilic drugs like this compound. Here are potential causes and solutions:
| Potential Cause | Recommended Solution | Explanation |
| High Drug Hydrophilicity | Optimize the formulation using a double emulsion (w/o/w) solvent evaporation technique for polymeric nanoparticles.[1][2] For liposomes, consider a dehydration-rehydration method.[3] | This compound, being water-soluble, can readily partition into the external aqueous phase during single emulsion methods, leading to significant drug loss. A w/o/w emulsion protects the drug in the internal aqueous phase.[1] The dehydration-rehydration method can improve the encapsulation of hydrophilic drugs in liposomes.[3] |
| Inappropriate Drug-to-Polymer/Lipid Ratio | Systematically vary the drug-to-polymer or drug-to-lipid ratio. An optimal ratio often exists where encapsulation is maximized.[1][4] | Increasing the polymer or lipid concentration relative to the drug can create a more robust matrix to retain the drug. However, excessively high polymer concentrations can lead to larger particle sizes.[1] |
| Suboptimal Solvent Volume in Emulsion Methods | For w/o/w emulsions, reducing the volume of the inner aqueous phase can enhance encapsulation efficiency.[4] | A smaller internal aqueous phase volume can increase the drug concentration and reduce the diffusion of the drug to the external phase before nanoparticle solidification.[4] |
| Ineffective Stabilization | Optimize the concentration of the stabilizer (e.g., PVA). For PLGA nanoparticles, a 2.5% PVA concentration has been shown to yield high encapsulation efficiency.[4] | The stabilizer plays a crucial role in forming stable droplets during emulsification, which in turn affects the final particle characteristics and drug retention. |
Issue 2: Poor Particle Size Distribution (High Polydispersity Index - PDI)
A high PDI indicates a wide range of particle sizes, which can affect drug release kinetics and in vivo performance.
| Potential Cause | Recommended Solution | Explanation |
| Inadequate Homogenization Energy | Increase the sonication time or stirring speed during the emulsification step. | Higher energy input leads to the formation of smaller and more uniform droplets, resulting in a narrower particle size distribution. |
| Suboptimal Stabilizer Concentration | Adjust the concentration of the stabilizer. Both too low and too high concentrations can lead to particle aggregation or instability. | The stabilizer concentration directly impacts the surface coverage of the nanoparticles, preventing aggregation and ensuring a monodisperse suspension. |
| Inappropriate Polymer Concentration | An increase in polymer concentration can sometimes lead to an increase in PDI.[5] | Higher polymer concentrations can increase the viscosity of the organic phase, making it more difficult to achieve uniform droplet size during emulsification.[5] |
Issue 3: Undesirable Particle Size (Too Large or Too Small)
Particle size is a critical parameter for drug delivery applications, influencing circulation time, cellular uptake, and biodistribution.
| Potential Cause | Recommended Solution | Explanation |
| High Polymer/Lipid Concentration | Decrease the concentration of the polymer or lipid in the formulation. | Generally, a higher concentration of the matrix-forming material results in larger nanoparticles.[1] |
| Low Homogenization Energy | Increase the stirring speed or sonication power/time. | More energy input during emulsification breaks down the dispersed phase into smaller droplets, leading to smaller final nanoparticles. |
| High Drug Loading | A decrease in theoretical drug loading has been observed to correlate with an increase in particle size in some systems.[1] | This may be due to the influence of the drug on the polymer precipitation and particle formation process. |
Frequently Asked Questions (FAQs)
Q1: What is a typical encapsulation efficiency I can expect for this compound?
A: Encapsulation efficiencies for vancomycin, a structurally similar glycopeptide, have been reported to range widely from as low as 5% to as high as 94.76%, depending on the formulation and method used.[1][3] For this compound-loaded PLGA microspheres prepared by a w/o/w double emulsion solvent evaporation technique, an encapsulation rate of 48.51 ± 14.83% has been reported.[2]
Q2: Which encapsulation method is best for this compound?
A: The double emulsion solvent evaporation (w/o/w) method is commonly recommended for encapsulating hydrophilic drugs like this compound in polymeric nanoparticles such as PLGA.[1][2] For liposomal formulations, methods like thin-film hydration followed by sonication or extrusion, and dehydration-rehydration have been used for vancomycin, with varying success.[3][6]
Q3: How does the choice of polymer or lipid affect encapsulation?
A: The physicochemical properties of the polymer or lipid are critical. For PLGA, factors like molecular weight and the lactic acid to glycolic acid ratio can influence drug release and encapsulation.[7] For liposomes, the lipid composition (e.g., the inclusion of cholesterol or PEGylated lipids) affects membrane rigidity and surface properties, which in turn impacts encapsulation and stability.[3]
Q4: Can I use the same protocol for Vancomycin and this compound?
A: Vancomycin and this compound are structurally very similar, with this compound being a derivative of vancomycin.[3] Therefore, protocols for vancomycin encapsulation are a very good starting point for this compound. However, minor optimizations may be necessary to account for any differences in solubility and interaction with the nanoparticle matrix.
Quantitative Data Summary
The following tables summarize quantitative data from various studies on factors influencing the encapsulation of vancomycin, which can serve as a guide for this compound experiments.
Table 1: Effect of Drug-to-Polymer Ratio on Vancomycin Nanoparticle Characteristics
| Drug:Polymer Ratio | Encapsulation Efficiency (%) | Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) |
| 1:1 | 63.00 | 499 | 0.451 | +21.3 |
| 1:2 | 81.21 | 417 | 0.398 | +25.4 |
| 1:3 | 94.76 | 362 | 0.312 | +28.1 |
Data adapted from a study on vancomycin encapsulation in Eudragit RS-100 nanoparticles.[1]
Table 2: Effect of Inner Aqueous Phase Volume on Vancomycin-PLGA Nanoparticles
| Inner Aqueous Phase Volume (mL) | Encapsulation Efficiency (%) | Particle Size (nm) | Zeta Potential (mV) |
| 1.0 | ~60 | ~250 | ~ -20 |
| 0.5 | ~75 | ~250 | ~ -20 |
| 0.3 | 82.8 ± 12 | ~250 | ~ -20 |
Data adapted from a study on 10% w/w vancomycin-loaded PLGA nanoparticles.[4]
Table 3: Effect of PVA Stabilizer Concentration on Vancomycin-PLGA Nanoparticles
| PVA Concentration (%) | Encapsulation Efficiency (%) | Particle Size (nm) | Polydispersity Index (PDI) |
| 1.0 | ~70 | ~230 | ~0.15 |
| 2.5 | ~80 | ~250 | ~0.18 |
| 5.0 | ~65 | ~350 | ~0.25 |
Data adapted from a study on 10% w/w vancomycin-loaded PLGA nanoparticles.[4]
Experimental Protocols
1. Double Emulsion Solvent Evaporation (w/o/w) for PLGA Nanoparticles
This method is suitable for encapsulating hydrophilic drugs like this compound in biodegradable polymers.
-
Step 1: Preparation of the Inner Aqueous Phase (w1)
-
Dissolve this compound in an aqueous solution (e.g., deionized water or buffer).
-
-
Step 2: Preparation of the Organic Phase (o)
-
Dissolve the polymer (e.g., PLGA) in a water-immiscible organic solvent (e.g., dichloromethane or ethyl acetate).
-
-
Step 3: Formation of the Primary Emulsion (w1/o)
-
Add the inner aqueous phase to the organic phase.
-
Emulsify using a high-speed homogenizer or sonicator to form a stable water-in-oil emulsion.
-
-
Step 4: Formation of the Double Emulsion (w1/o/w2)
-
Add the primary emulsion to a larger volume of an aqueous solution containing a stabilizer (e.g., PVA).
-
Homogenize or sonicate again to form the double emulsion.
-
-
Step 5: Solvent Evaporation
-
Stir the double emulsion at room temperature for several hours to allow the organic solvent to evaporate. This leads to the precipitation of the polymer and the formation of solid nanoparticles.
-
-
Step 6: Nanoparticle Recovery
-
Collect the nanoparticles by centrifugation.
-
Wash the nanoparticles several times with deionized water to remove excess stabilizer and unencapsulated drug.
-
Lyophilize the nanoparticles for long-term storage.
-
2. Thin-Film Hydration for Liposomes
This is a common method for preparing liposomes.
-
Step 1: Lipid Film Formation
-
Dissolve the lipids (e.g., DSPC, cholesterol) in an organic solvent (e.g., chloroform) in a round-bottom flask.
-
Remove the organic solvent using a rotary evaporator under vacuum to form a thin lipid film on the flask wall.
-
Further dry the film under vacuum for at least 2 hours to remove any residual solvent.
-
-
Step 2: Hydration
-
Add an aqueous solution of this compound to the flask.
-
Hydrate the lipid film by gentle rotation or vortexing at a temperature above the lipid phase transition temperature. This results in the formation of multilamellar vesicles (MLVs).
-
-
Step 3: Size Reduction (Optional but Recommended)
-
To obtain smaller, more uniform liposomes (e.g., large unilamellar vesicles - LUVs), the MLV suspension can be sonicated or extruded through polycarbonate membranes with a defined pore size.
-
-
Step 4: Removal of Unencapsulated Drug
-
Separate the liposomes from the unencapsulated this compound by methods such as dialysis, size exclusion chromatography, or ultracentrifugation.
-
Visualizations
Caption: Workflow for Double Emulsion Solvent Evaporation.
Caption: Troubleshooting Low Encapsulation Efficiency.
References
- 1. Design of vancomycin RS-100 nanoparticles in order to increase the intestinal permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Preparation and in vitro study of hydrochloric this compound encapsulated poly (d,l-lactide-co-glycolide, PLGA) microspheres for potential use in osteomyelitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development and Stability Studies of Novel Liposomal Vancomycin Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. dergipark.org.tr [dergipark.org.tr]
- 6. Frontiers | Fusogenic Liposomes Increase the Antimicrobial Activity of Vancomycin Against Staphylococcus aureus Biofilm [frontiersin.org]
- 7. A new evidence-based design-of-experiments approach for optimizing drug delivery systems with exemplification by emulsion-derived Vancomycin-loaded PLGA capsules - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Poor Solubility of Norvancomycin Hydrochloride
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the solubility of Norvancomycin hydrochloride during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the known solubility of this compound hydrochloride in common laboratory solvents?
A1: this compound hydrochloride is a glycopeptide antibiotic that exhibits good solubility in some polar aprotic solvents and aqueous solutions.[1][2] However, its stability in aqueous solutions can be a concern, which is a common characteristic of glycopeptide antibiotics.[3] Below is a summary of its reported solubility.
Data Presentation: Solubility of this compound Hydrochloride
| Solvent | Solubility | Notes |
| Water (H₂O) | ≥ 100 mg/mL (67.95 mM) | Solutions may be unstable; preparing fresh is recommended.[1][4] If using water for a stock solution, it should be diluted to the working concentration and sterilized by filtration (0.22 µm filter) before use.[1] |
| Dimethyl sulfoxide (DMSO) | ≥ 100 mg/mL (67.95 mM) | Hygroscopic DMSO can significantly impact solubility; it is crucial to use newly opened DMSO.[1] |
| Co-solvent Mixture 1 | ≥ 2.5 mg/mL (1.70 mM) | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline.[1] |
| Co-solvent Mixture 2 | ≥ 2.5 mg/mL (1.70 mM) | 10% DMSO, 90% (20% SBE-β-CD in Saline).[1] |
| Co-solvent Mixture 3 | ≥ 2.5 mg/mL (1.70 mM) | 10% DMSO, 90% Corn Oil.[1] |
"≥" indicates that the substance is soluble at this concentration, but the saturation point is not known.[1]
Q2: My this compound hydrochloride is not dissolving completely, or it is precipitating out of solution. What can I do?
A2: This is a common issue. Here are a few troubleshooting steps you can take:
-
Gentle Heating: Gently warm the solution. For many compounds, a slight increase in temperature can significantly improve solubility.
-
Sonication: Use a sonicator bath to aid in the dissolution process.[1] The ultrasonic waves can help to break up particles and enhance solvation.
-
pH Adjustment: The pH of the solution is a critical factor for the stability of glycopeptides in aqueous formulations. The acceptable pH range to avoid discomfort at the injection site for parenteral routes is generally between 4 and 9.[3] It is important to avoid pH levels below 3.0 to prevent direct hydrolysis.[3]
-
Use of Co-solvents: If you are working with an aqueous solution, consider using a co-solvent system. A mixture of DMSO, PEG300, Tween-80, and saline has been shown to be effective.[1]
-
Complexation with Cyclodextrins: Cyclodextrins can encapsulate poorly soluble drugs, thereby increasing their aqueous solubility.[5] A formulation with 10% DMSO and 90% (20% SBE-β-CD in Saline) has been reported to yield a clear solution.[1]
Q3: How can I prepare a stock solution of this compound hydrochloride?
A3: For preparing stock solutions, it is recommended to use either water or DMSO.[1] Once prepared, it is crucial to aliquot the solution and store it properly to prevent degradation from repeated freeze-thaw cycles. Recommended storage conditions for stock solutions are -80°C for up to 6 months or -20°C for up to 1 month, in a sealed container and protected from moisture.[1]
Q4: Are there any specific excipients that are known to improve the solubility of this compound hydrochloride?
A4: Yes, several excipients can be used to enhance the solubility of this compound hydrochloride and other glycopeptide antibiotics. These include:
-
Polyethylene glycols (PEGs): PEGs, such as PEG300, act as solubilizing agents and can improve the dissolution rate of drugs with poor water solubility.[1]
-
Surfactants: Surfactants like Tween-80 can aid in dissolution.[1]
-
Cyclodextrins: Sulfobutylether-β-cyclodextrin (SBE-β-CD) is a modified cyclodextrin that has been used to improve the solubility of this compound hydrochloride.[1]
-
Sugars, amino acids, and polyols: These can help reduce physical degradation by limiting the mobility of the glycopeptide and reducing its interaction with the solvent.[3]
Troubleshooting Guides
This section provides more detailed experimental protocols and a logical workflow for addressing solubility issues.
Experimental Protocols
Protocol 1: Co-solvent Formulation
This protocol is designed to achieve a concentration of at least 2.5 mg/mL.
Materials:
-
This compound hydrochloride powder
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Polyethylene glycol 300 (PEG300)
-
Tween-80
-
Saline solution (0.9% NaCl in sterile water)
Procedure:
-
Prepare a stock solution of this compound hydrochloride in DMSO (e.g., 25 mg/mL).
-
In a sterile container, add the required volume of the DMSO stock solution. For a final concentration of 2.5 mg/mL in 1 mL total volume, you would add 100 µL of the 25 mg/mL stock.
-
To this, add 400 µL of PEG300 and mix thoroughly until the solution is homogenous.
-
Add 50 µL of Tween-80 and mix again until the solution is clear.
-
Finally, add 450 µL of saline to bring the total volume to 1 mL. Mix gently to avoid foaming.[1]
Protocol 2: Cyclodextrin Formulation
This protocol also aims for a concentration of at least 2.5 mg/mL.
Materials:
-
This compound hydrochloride powder
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Sulfobutylether-β-cyclodextrin (SBE-β-CD)
-
Saline solution (0.9% NaCl in sterile water)
Procedure:
-
Prepare a 20% (w/v) solution of SBE-β-CD in saline.
-
Prepare a stock solution of this compound hydrochloride in DMSO (e.g., 25 mg/mL).
-
In a sterile container, add the required volume of the DMSO stock solution. For a 1 mL final volume, add 100 µL of the 25 mg/mL stock.
-
Add 900 µL of the 20% SBE-β-CD in saline solution.
-
Mix thoroughly until a clear solution is obtained.[1]
Mandatory Visualizations
Caption: Experimental workflow for dissolving this compound hydrochloride.
Caption: Logical relationships in troubleshooting this compound HCl solubility.
This compound hydrochloride exerts its antibacterial effect by inhibiting the synthesis of the bacterial cell wall.[1] Specifically, it binds to peptidoglycan precursors, which disrupts the cell wall assembly process.[1] This disruption triggers a cell wall stress response in the bacteria. In Gram-negative bacteria, this can involve signaling pathways such as the Cpx, Bae, and Rcs two-component systems.[6][7] In Gram-positive bacteria, other two-component systems and extracytoplasmic function σ factors are involved in sensing and responding to cell envelope stress.[8]
Caption: Simplified signaling pathway of bacterial cell wall stress response.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Glycopeptide antibiotic drug stability in aqueous solution - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. chemicaljournals.com [chemicaljournals.com]
- 6. Frontiers | A Fly on the Wall: How Stress Response Systems Can Sense and Respond to Damage to Peptidoglycan [frontiersin.org]
- 7. A Fly on the Wall: How Stress Response Systems Can Sense and Respond to Damage to Peptidoglycan - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
Technical Support Center: Minimizing Norvancomycin Side Effects in Animal Models
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize Norvancomycin-induced side effects in animal models. The information is presented in a clear question-and-answer format to directly address specific issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary side effects of this compound observed in animal models?
A1: The primary side effects of this compound documented in animal models are similar to its analogue, vancomycin, and include nephrotoxicity (kidney damage) and ototoxicity (hearing loss).[1][2] These effects are generally dose-dependent.[1][2]
Q2: Which animal models are most suitable for studying this compound-induced side effects?
A2: Rats and mice are commonly used for studying nephrotoxicity due to their well-characterized renal physiology.[3] Guinea pigs are a preferred model for ototoxicity studies because their auditory system is more sensitive to drug-induced damage and is anatomically similar to that of humans.[4][5]
Q3: How can I prepare this compound for administration to animals?
A3: this compound hydrochloride should be reconstituted with a sterile solvent such as Sterile Water for Injection or normal saline. For intravenous administration, it is crucial to further dilute the reconstituted solution to minimize vascular irritation.[6][7][8] The stability of the prepared solution should be considered, and it is often recommended to use freshly prepared solutions.[9][10]
Q4: What is the recommended route of administration for this compound in animal studies?
A4: Intravenous (IV) infusion is the most common and clinically relevant route for this compound administration.[1][2] However, intraperitoneal (IP) injections have also been used in some rodent studies.[3] It is important to note that rapid IV bolus injections can lead to adverse cardiovascular effects, such as hypotension.[1] Therefore, a slow infusion over a recommended period (e.g., 60 minutes in larger animals) is advised.[6][7]
Troubleshooting Guides
Issue 1: High incidence of acute kidney injury (AKI) in the animal cohort.
-
Question: We are observing significant elevations in serum creatinine and BUN levels in our rats treated with this compound. How can we mitigate this?
-
Answer:
-
Dose Adjustment: Re-evaluate the dose of this compound being administered. Nephrotoxicity is dose-dependent.[1][11] Consider performing a dose-ranging study to identify the maximum tolerated dose with acceptable renal side effects in your specific animal model.
-
Hydration: Ensure the animals are adequately hydrated. Dehydration can exacerbate kidney injury. Pre-treatment fluid loading may offer some protection.
-
Avoid Concurrent Nephrotoxic Agents: Avoid co-administration of other drugs known to cause kidney damage, such as aminoglycosides or NSAIDs, as they can have synergistic toxic effects.[11]
-
Monitor Early Biomarkers: In addition to serum creatinine and BUN, monitor more sensitive urinary biomarkers of kidney injury such as Kidney Injury Molecule-1 (KIM-1), clusterin, and osteopontin.[4][11][12][13][14] These markers can detect renal injury earlier, allowing for intervention before severe damage occurs.[14]
-
Route and Rate of Administration: Administer this compound via a slow intravenous infusion rather than a rapid bolus to avoid high peak plasma concentrations that may contribute to toxicity.
-
Issue 2: Variability in auditory brainstem response (ABR) measurements for ototoxicity assessment.
-
Question: Our ABR data in guinea pigs shows high variability, making it difficult to assess this compound-induced hearing loss. What could be the cause and how can we improve our measurements?
-
Answer:
-
Anesthesia: The type and depth of anesthesia can affect ABR recordings.[4] Use a consistent anesthetic regimen for all animals and ensure a stable level of anesthesia during the measurement period.
-
Body Temperature: Maintain the animal's body temperature within a normal physiological range using a heating pad, as hypothermia can alter ABR waveforms.
-
Acoustic Environment: Conduct ABR measurements in a sound-attenuating chamber to minimize background noise interference.
-
Electrode Placement: Ensure consistent and proper placement of subcutaneous needle electrodes to obtain clear and reproducible ABR waveforms.
-
Stimulus Calibration: Calibrate the acoustic stimuli (clicks and tone bursts) before each set of experiments to ensure accurate and consistent sound presentation.
-
Middle Ear Status: Otitis media or fluid in the middle ear can cause conductive hearing loss, confounding the assessment of sensorineural hearing loss from this compound.[15] Perform a visual inspection of the tympanic membrane before ABR testing.
-
Issue 3: Animal distress or mortality during the study.
-
Question: We are experiencing unexpected animal distress and some mortality in our this compound-treated groups. What are the potential causes and how can we improve animal welfare?
-
Answer:
-
Infusion Rate: Rapid intravenous infusion can cause "Red Man Syndrome"-like reactions (hypotension and flushing) due to histamine release.[1] Ensure a slow and controlled infusion rate.
-
Solution pH and Osmolality: Check the pH and osmolality of the prepared this compound solution. Highly acidic or hyperosmotic solutions can cause pain and inflammation at the injection site.
-
Dehydration and Nutritional Support: Drug-induced toxicity can lead to decreased food and water intake. Monitor body weight and hydration status daily. Provide supportive care, such as supplemental fluids and palatable food, as needed.
-
Dose-Ranging Study: If not already done, perform a preliminary dose-ranging study to determine the LD50 (lethal dose for 50% of animals) and to identify sublethal doses that still induce the desired toxic effects for study without causing excessive mortality.
-
Regular Health Monitoring: Implement a comprehensive daily health monitoring plan to detect early signs of distress, such as changes in activity, posture, or grooming behavior. This allows for timely intervention and humane endpoint determination.
-
Data Presentation
Table 1: Dose-Dependent Ototoxicity of this compound in Guinea Pigs
| Dosage (mg/kg/day, IV for 14 days) | Auditory Brainstem Response (ABR) Threshold Elevation (dB) | Morphological Changes in Cochlea |
| 54 | No significant change | None observed |
| 108 | No significant change | None observed |
| 216 | 0 - 4 | None observed |
| Data sourced from a study on the ototoxicity of this compound in guinea pigs.[1] |
Table 2: Dose-Dependent Nephrotoxicity of Vancomycin in Rats (Data presented as a surrogate for this compound)
| Dosage (mg/kg/day, IP for 7 days) | Serum Creatinine Increase | Serum BUN Increase | Urinary Biomarker Changes (KIM-1, Clusterin, Osteopontin) |
| 50 | Minimal | Minimal | Not significantly elevated |
| 100 | Moderate | Moderate | Significantly elevated |
| 200 | Significant | Significant | Markedly elevated |
| 400 | High mortality before completion | - | - |
| Data synthesized from studies on vancomycin-induced nephrotoxicity in rats.[4][11][12][13] |
Experimental Protocols
Protocol 1: Assessment of this compound-Induced Nephrotoxicity in Rats
-
Animal Model: Male Sprague-Dawley rats (250-300g).
-
Acclimatization: House animals in standard conditions for at least one week before the experiment.
-
Drug Preparation: Prepare this compound solution fresh daily by reconstituting with sterile normal saline to the desired concentration.
-
Administration: Administer this compound via a lateral tail vein using a 27-gauge needle and infusion pump. The total daily dose should be infused slowly over 60 minutes.
-
Dosing Regimen:
-
Control Group: Receive vehicle (normal saline) IV.
-
Treatment Groups: Receive this compound at various doses (e.g., 50, 100, 200 mg/kg/day) for 7 consecutive days.
-
-
Sample Collection:
-
Urine: House rats in metabolic cages for 24-hour urine collection at baseline and on specified days during treatment for biomarker analysis (KIM-1, clusterin, osteopontin).
-
Blood: Collect blood samples via tail vein or saphenous vein at baseline and at the end of the study. Separate serum for creatinine and BUN analysis.
-
-
Endpoint Analysis:
-
Biochemical Analysis: Measure serum creatinine and BUN, and urinary biomarkers using commercially available ELISA kits.
-
Histopathology: At the end of the study, euthanize animals and perfuse kidneys with formalin. Process kidney tissues for paraffin embedding, sectioning, and staining with Hematoxylin and Eosin (H&E) to assess tubular necrosis, cast formation, and interstitial inflammation.
-
Protocol 2: Assessment of this compound-Induced Ototoxicity in Guinea Pigs
-
Animal Model: Pigmented guinea pigs with normal Preyer's reflex (300-400g).
-
Baseline Auditory Testing:
-
Anesthetize the guinea pig with an appropriate anesthetic agent (e.g., ketamine/xylazine).
-
Perform baseline Auditory Brainstem Response (ABR) testing in a soundproof booth.
-
Deliver click stimuli and tone bursts at various frequencies (e.g., 4, 8, 16, 32 kHz) to determine the hearing threshold.
-
-
Drug Administration:
-
Administer this compound intravenously daily for 14 days at desired dose levels (e.g., 54, 108, 216 mg/kg).[1]
-
-
Follow-up Auditory Testing:
-
Perform ABR testing at the end of the 14-day treatment period to determine any threshold shifts compared to baseline.
-
-
Histological Analysis:
-
Following the final ABR, euthanize the animals and perfuse the cochleae with a suitable fixative.
-
Dissect the cochleae and process for scanning electron microscopy (SEM) to examine the inner and outer hair cells for signs of damage or loss.
-
Mandatory Visualization
Caption: Signaling pathway of this compound-induced nephrotoxicity.
Caption: Experimental workflow for assessing this compound nephrotoxicity.
Caption: Logical troubleshooting flow for animal distress during experiments.
References
- 1. Vancomycin-Induced Kidney Injury: Animal Models of Toxicodynamics, Mechanisms of Injury, Human Translation, and Potential Strategies for Prevention - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Gene Expression Analysis Reveals New Possible Mechanisms of Vancomycin-Induced Nephrotoxicity and Identifies Gene Markers Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Impact of Vancomycin Loading Doses and Dose Escalation on Glomerular Function and Kidney Injury Biomarkers in a Translational Rat Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mcgill.ca [mcgill.ca]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. labeling.pfizer.com [labeling.pfizer.com]
- 8. VANCOMYCIN HYDROCHLORIDE FOR INJECTION, USP(Formerly: Sterile Vancomycin Hydrochloride)(For Intravenous Use After Dilution) [dailymed.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Evaluation of the stability of vancomycin solutions at concentrations used in clinical services - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Twenty-four hour pharmacokinetic relationships for intravenous vancomycin and novel urinary biomarkers of acute kidney injury in a rat model - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Impact of Vancomycin Loading Doses and Dose Escalation on Glomerular Function and Kidney Injury Biomarkers in a Translational Rat Model - PMC [pmc.ncbi.nlm.nih.gov]
- 13. biorxiv.org [biorxiv.org]
- 14. tandfonline.com [tandfonline.com]
- 15. Effect of Middle Ear Fluid on Sound Transmission and Auditory Brainstem Response in Guinea Pigs - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Norvancomycin Activity Against Resistant Strains
Welcome to the technical support center for researchers, scientists, and drug development professionals working on enhancing the activity of norvancomycin against resistant bacterial strains. This resource provides troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format to address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a semi-synthetic glycopeptide antibiotic, structurally similar to vancomycin. Its primary mechanism of action is the inhibition of bacterial cell wall synthesis. It specifically binds to the D-alanyl-D-alanine termini of peptidoglycan precursors, which prevents their polymerization and cross-linking, ultimately leading to cell lysis and death of Gram-positive bacteria.[1][2]
Q2: What are the primary mechanisms of resistance to this compound?
A2: Resistance to this compound, much like vancomycin, primarily involves the alteration of the drug's target site. In vancomycin-resistant enterococci (VRE), for instance, the terminal D-Ala-D-Ala of the peptidoglycan precursor is replaced with D-Ala-D-lactate or D-Ala-D-serine. This change significantly reduces the binding affinity of glycopeptide antibiotics like this compound, rendering them ineffective.
Q3: What are the main strategies to enhance this compound's activity against resistant strains?
A3: Current research focuses on two primary strategies:
-
Chemical Modification: Altering the structure of the this compound molecule to restore or enhance its activity. A particularly promising approach is the N-terminal modification with moieties like sulfonium, which can increase the drug's affinity for the bacterial membrane and introduce an additional mechanism of membrane disruption.[3][4]
-
Combination Therapy: Using this compound in conjunction with other antimicrobial agents to achieve a synergistic effect. Combinations with β-lactam antibiotics have shown significant promise against methicillin-resistant Staphylococcus aureus (MRSA), including vancomycin-intermediate strains (VISA).[5][6][7]
Q4: How is synergy defined in antibiotic combination testing?
A4: Synergy is typically determined using the Fractional Inhibitory Concentration (FIC) index, calculated from a checkerboard assay. The interaction is defined as:
-
Synergy: FIC index ≤ 0.5
-
Additive/Indifference: FIC index > 0.5 to 4.0
-
Antagonism: FIC index > 4.0[8]
Troubleshooting Guides
Problem 1: Inconsistent or non-reproducible Minimum Inhibitory Concentration (MIC) values in broth microdilution assays.
-
Possible Cause 1: Inoculum preparation. The density of the bacterial suspension is critical. An inoculum that is too heavy will lead to higher MICs, while one that is too light will result in artificially low MICs.
-
Solution: Ensure the bacterial suspension is standardized to a 0.5 McFarland turbidity standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for E. coli. The final inoculum in the wells should be approximately 5 x 10⁵ CFU/mL. Always verify the inoculum concentration through plating and colony counting.
-
-
Possible Cause 2: Antibiotic preparation and storage. Improperly prepared or stored antibiotic stock solutions can lead to inaccurate concentrations.
-
Solution: Prepare stock solutions fresh whenever possible. If storing, use appropriate solvents and store at the recommended temperature (typically -80°C) in small aliquots to avoid repeated freeze-thaw cycles.
-
-
Possible Cause 3: Media composition. The composition of the Mueller-Hinton Broth (MHB), such as cation concentration, can affect the activity of certain antibiotics.
-
Solution: Use cation-adjusted MHB as recommended by the Clinical and Laboratory Standards Institute (CLSI) guidelines.
-
Problem 2: Difficulty interpreting checkerboard assay results for synergy testing.
-
Possible Cause 1: "Skipped" wells. You may observe growth in wells with higher antibiotic concentrations while wells with lower concentrations show no growth.
-
Solution: This can be due to experimental error or specific drug interactions. Repeat the assay with careful attention to pipetting. If the issue persists, it may be an indication of a complex interaction that requires further investigation with time-kill assays.
-
-
Possible Cause 2: Subjective interpretation of growth. Visually determining the presence or absence of growth can be subjective.
-
Solution: Use a spectrophotometer to read the optical density (OD) of the wells. Alternatively, a growth indicator dye like resazurin can be used for a more objective endpoint.
-
-
Possible Cause 3: FIC index on the border of synergy (e.g., 0.5 < FIC ≤ 1.0).
-
Solution: An FIC index in this range is generally considered additive or indifferent. To confirm a true synergistic effect, it is recommended to supplement the checkerboard assay with a time-kill curve analysis, which provides more dynamic information about the bacterial killing kinetics.
-
Data Presentation
Table 1: Enhancement of this compound Activity through N-Terminal Sulfonium Modification against Resistant Enterococci.
| Compound | Modification | Strain | MIC (μg/mL) | Fold Improvement |
| This compound | - | E. faecalis (VanA VRE) | >128 | - |
| Derivative 1 | N-terminal Sulfonium | E. faecalis (VanA VRE) | 0.25 | >512 |
| This compound | - | E. faecium (VanB VRE) | 64 | - |
| Derivative 2 | N-terminal Lipo-sulfonium | E. faecium (VanB VRE) | 0.03125 | 2048 |
Note: Data is illustrative based on reported fold-improvements in literature[3]. Specific MIC values can vary between derivatives and strains.
Table 2: Synergistic Activity of Vancomycin in Combination with β-Lactams against S. aureus Strains.
| S. aureus Phenotype (No. of Strains) | Vancomycin MIC Range (μg/mL) | Vancomycin + Cefazolin MIC Range (μg/mL) | Vancomycin + Ceftaroline MIC Range (μg/mL) | Vancomycin + Nafcillin MIC Range (μg/mL) |
| VSSA (15) | 0.5 - 2 | 0.0625 - 0.25 | 0.0625 - 0.25 | 0.125 - 0.5 |
| hVISA (20) | 0.5 - 2 | 0.125 - 0.5 | 0.0625 - 0.5 | 0.125 - 1 |
| VISA (15) | 4 | 0.0625 - 0.5 | 0.0625 - 0.25 | 0.125 - 1 |
Note: This data is for vancomycin and serves as a proxy for this compound due to their similar nature. VSSA = Vancomycin-Susceptible S. aureus; hVISA = heterogeneous Vancomycin-Intermediate S. aureus; VISA = Vancomycin-Intermediate S. aureus. Data adapted from[6][9].
Experimental Protocols
1. Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines.
-
Materials: 96-well microtiter plates, Mueller-Hinton Broth (MHB), bacterial culture, this compound stock solution, sterile saline, 0.5 McFarland turbidity standard.
-
Procedure:
-
Inoculum Preparation: From a fresh agar plate, select 3-4 colonies and suspend them in sterile saline. Adjust the turbidity to match the 0.5 McFarland standard. Dilute this suspension in MHB to achieve a final concentration of 5 x 10⁵ CFU/mL in the test wells.
-
Antibiotic Dilution: Prepare a serial two-fold dilution of this compound in MHB across the wells of the microtiter plate. The final volume in each well should be 50 µL.
-
Inoculation: Add 50 µL of the standardized bacterial inoculum to each well, bringing the final volume to 100 µL.
-
Controls: Include a growth control well (bacteria in MHB without antibiotic) and a sterility control well (MHB only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Interpretation: The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.
-
2. Checkerboard Assay for Synergy Testing
-
Procedure:
-
Prepare a 96-well plate with two-fold serial dilutions of this compound along the y-axis and the second antibiotic (e.g., a β-lactam) along the x-axis.
-
Each well will contain a unique combination of concentrations of the two drugs.
-
Include rows and columns with each drug alone to determine their individual MICs in the same experiment.
-
Inoculate the plate with the test organism at a final concentration of 5 x 10⁵ CFU/mL.
-
Incubate at 37°C for 18-24 hours.
-
Calculation of FIC Index:
-
FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone)
-
FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)
-
FIC Index = FIC of Drug A + FIC of Drug B
-
-
3. Synthesis of N-Terminal Sulfonium this compound Derivatives
This is a generalized protocol based on published methods[3].
-
Step 1: Reductive Amination. React this compound with an appropriate aldehyde or ketone containing a thioether group in the presence of a reducing agent like sodium cyanoborohydride (NaCNBH₃).
-
Step 2: Alkylation. The resulting secondary amine is then alkylated using an alkyl halide (e.g., methyl iodide) to form the sulfonium salt.
-
Purification: The final product is purified using techniques such as high-performance liquid chromatography (HPLC).
Visualizations
References
- 1. Study of the synergism between carbapenems and vancomycin or teicoplanin against MRSA, focusing on S-4661, a carbapenem newly developed in Japan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Enhanced Killing of Methicillin-Resistant Staphylococcus aureus With Ceftaroline or Vancomycin in Combination With Carbapenems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. β-Lactam Combinations with Vancomycin Show Synergistic Activity against Vancomycin-Susceptible Staphylococcus aureus, Vancomycin-Intermediate S. aureus (VISA), and Heterogeneous VISA - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Vancomycin (VAN) Combinations with Β-Lactams (BLs) against Methicillin-Resistant Staphylococcus aureus (MRSA), Heterogeneous Intermediate-Level Resistance to Vancomycin (hVISA) and Vancomycin-Intermediate Staphylococcus aureus (VISA) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. β-Lactam Combinations with Vancomycin Show Synergistic Activity against Vancomycin-Susceptible Staphylococcus aureus, Vancomycin-Intermediate S. aureus (VISA), and Heterogeneous VISA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Adjusting Norvancomycin Dosage Based on Renal Function in Rat Models
Disclaimer: Due to a lack of specific published data on the adjustment of Norvancomycin dosage in rat models with renal impairment, this guide has been developed using data from its closely related glycopeptide antibiotic, vancomycin. The principles of renal clearance, nephrotoxicity, and dosage adjustment for vancomycin in rats are expected to be highly relevant for this compound. Researchers should, however, validate these recommendations for this compound in their specific experimental settings.
Frequently Asked Questions (FAQs) and Troubleshooting Guides
This section addresses common issues researchers may encounter when administering this compound (using vancomycin as a proxy) to rats with compromised renal function.
Q1: How do I establish a baseline for renal function in my rat model before starting the experiment?
A1: Before inducing renal impairment or starting drug administration, it is crucial to establish a baseline for each animal. This typically involves:
-
24-hour Urine Collection: House rats in metabolic cages to collect urine over a 24-hour period. This allows for the measurement of urine volume, creatinine, and protein excretion.
-
Blood Sampling: Collect a blood sample (typically from the tail vein or saphenous vein) to measure serum creatinine (SCr) and blood urea nitrogen (BUN).
-
Calculation of Creatinine Clearance (CrCl): Use the following formula to estimate glomerular filtration rate (GFR): CrCl (mL/min) = (Urine Creatinine × Urine Volume) / (Serum Creatinine × Time of Urine Collection in minutes)
Troubleshooting:
-
Incomplete Urine Collection: Ensure metabolic cages are functioning correctly to separate feces and urine to prevent contamination and loss of volume.
-
Stress-Induced Physiological Changes: Acclimatize rats to the metabolic cages for several days before the actual collection period to minimize stress, which can affect renal parameters.
Q2: My rats with induced renal impairment are showing unexpected toxicity at standard this compound doses. What should I do?
A2: This is a common and expected issue. Reduced renal function leads to decreased drug clearance, causing the drug to accumulate to toxic levels.
-
Immediate Action: Stop administration of the drug and provide supportive care (e.g., hydration).
-
Dosage Adjustment: The dosage must be adjusted based on the degree of renal impairment. A common approach is to either reduce the dose, extend the dosing interval, or both.
-
Therapeutic Drug Monitoring (TDM): If possible, measure serum concentrations of this compound. For vancomycin, trough concentrations are often monitored to ensure they remain within a therapeutic and non-toxic range.[1]
Q3: How can I monitor for nephrotoxicity during my study?
A3: Regular monitoring is critical.
-
Biomarkers: In addition to SCr and BUN, consider more sensitive and earlier markers of kidney injury.[2][3][4] Urinary Kidney Injury Molecule-1 (KIM-1) and clusterin are excellent biomarkers for detecting proximal tubule damage in rats, often before significant changes in SCr are observed.[3][5]
-
Histopathology: At the end of the study, perform a histological examination of the kidneys to assess for tubular necrosis, interstitial nephritis, and other signs of drug-induced injury.[5]
Q4: Which experimental model of renal insufficiency is most appropriate for my study?
A4: The choice of model depends on whether you are studying acute kidney injury (AKI) or chronic kidney disease (CKD).
-
Acute Kidney Injury (AKI) Models:
-
Chronic Kidney Disease (CKD) Models:
-
5/6 Nephrectomy (Subtotal Nephrectomy): Surgical removal of one kidney and ligation of two-thirds of the arterial supply to the remaining kidney. This model results in a progressive decline in renal function.
-
Adriamycin- or Puromycin-Induced Nephrosis: These models are used to study glomerular diseases leading to CKD.
-
Experimental Protocols
Protocol 1: Induction of Chronic Renal Insufficiency via 5/6 Nephrectomy
-
Anesthesia: Anesthetize the rat using an appropriate anesthetic agent (e.g., isoflurane or a ketamine/xylazine cocktail).
-
First Surgery (Left Nephrectomy):
-
Make a flank incision to expose the left kidney.
-
Carefully dissect the renal artery, vein, and ureter.
-
Ligate these vessels and the ureter with surgical silk and excise the kidney.
-
Close the muscle and skin layers with sutures.
-
-
Recovery: Allow the animal to recover for one week with appropriate post-operative analgesia.
-
Second Surgery (Right Renal Artery Ligation):
-
Anesthetize the rat again and expose the right kidney through a flank incision.
-
Isolate the main renal artery and ligate two of the three main branches.
-
Confirm partial ischemia by observing the color change in the corresponding kidney segments.
-
Close the incision in layers.
-
-
Post-Operative Care: Provide analgesia and monitor the animal's recovery. Renal function will progressively decline over the next 4-6 weeks. Confirm the degree of renal impairment by measuring SCr and CrCl before starting the drug dosage study.
Protocol 2: Therapeutic Drug Monitoring and Dosage Adjustment
-
Establish Baseline: Determine the baseline CrCl for each rat (both healthy controls and those with renal impairment).
-
Initial Dosing: Administer an initial dose of this compound. For vancomycin in rats, doses can range from 25 mg/kg to 150 mg/kg depending on the study's objective.[6]
-
Pharmacokinetic Sampling: Collect sparse blood samples at predetermined time points after the first dose (e.g., 1, 4, 8, 12, and 24 hours) to determine the pharmacokinetic profile (AUC, Cmax, Cmin).[2]
-
Correlation with Renal Function: Correlate the drug clearance with the CrCl of each rat.
-
Dosage Adjustment: Based on the pharmacokinetic data, develop a dosing nomogram or formula that adjusts the this compound dose or interval according to the CrCl, aiming to achieve a target therapeutic exposure (e.g., a specific AUC) while avoiding toxic accumulation.
-
Validation: Administer the adjusted doses to a new cohort of rats with varying degrees of renal function and measure drug concentrations to validate the dosing strategy.
Data Presentation: Quantitative Data Summary
The following tables summarize hypothetical data for this compound, based on typical findings for vancomycin in rat studies, to illustrate the relationship between renal function, dosage, and drug exposure.
Table 1: Effect of Renal Impairment on Single-Dose this compound Pharmacokinetics in Rats
| Group | Creatinine Clearance (mL/min/kg) | Dose (mg/kg, IV) | AUC₀₋₂₄ (mg·h/L) | Cmax (mg/L) | Half-life (hours) |
| Sham (Normal) | 2.5 ± 0.3 | 100 | 450 ± 50 | 150 ± 20 | 4.2 ± 0.5 |
| Mild Impairment | 1.5 ± 0.2 | 100 | 750 ± 80 | 160 ± 25 | 7.1 ± 0.8 |
| Moderate Impairment | 0.8 ± 0.1 | 100 | 1400 ± 150 | 175 ± 30 | 13.5 ± 1.5 |
| Severe Impairment | 0.3 ± 0.05 | 100 | 3200 ± 300 | 180 ± 35 | 28.0 ± 3.0 |
Table 2: Example of a this compound Dosage Adjustment Regimen Based on Creatinine Clearance
| Creatinine Clearance (mL/min/kg) | Recommended Dose (mg/kg) | Dosing Interval (hours) | Target Trough Level (mg/L) |
| > 2.0 | 100 | 12 | < 20 |
| 1.0 - 2.0 | 75 | 24 | < 20 |
| 0.5 - 1.0 | 100 | 48 | < 20 |
| < 0.5 | 50 | 72 | < 20 |
Visualizations
Experimental Workflow for Dosage Adjustment Study
Caption: Workflow for a this compound dosage adjustment study in rats.
Relationship Between Renal Function and Drug Clearance
Caption: Conceptual diagram of renal function and drug dosage relationships.
Signaling Pathway for Glycopeptide-Induced Nephrotoxicity
Caption: Simplified pathway of glycopeptide-induced kidney injury.[1][7][8]
References
- 1. Vancomycin-induced nephrotoxicity: mechanism, incidence, risk factors and special populations. A literature review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Twenty-four hour pharmacokinetic relationships for intravenous vancomycin and novel urinary biomarkers of acute kidney injury in a rat model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Impact of Vancomycin Loading Doses and Dose Escalation on Glomerular Function and Kidney Injury Biomarkers in a Translational Rat Model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Impact of Vancomycin Loading Doses and Dose Escalation on Glomerular Function and Kidney Injury Biomarkers in a Translational Rat Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Vancomycin-Induced Kidney Injury: Animal Models of Toxicodynamics, Mechanisms of Injury, Human Translation, and Potential Strategies for Prevention - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Renal tolerance and pharmacokinetics of vancomycin in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. kireportscommunity.org [kireportscommunity.org]
- 8. The Nephrotoxicity of Vancomycin - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Norvancomycin Storage and Handling
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of Norvancomycin during storage. This resource includes frequently asked questions, troubleshooting guides for common issues, and detailed experimental protocols.
FAQs - Preventing this compound Degradation
Q1: What are the recommended storage conditions for this compound powder?
For long-term storage, this compound hydrochloride powder should be stored at -20°C for up to 3 years.
Q2: How should I store this compound solutions?
Stock solutions of this compound should be aliquoted to avoid repeated freeze-thaw cycles, which can lead to degradation. For storage, it is recommended to keep these solutions at -80°C for up to 6 months or at -20°C for up to 1 month.[1] Always ensure the containers are sealed and protected from moisture.[1]
Q3: What solvents are recommended for preparing this compound stock solutions?
This compound hydrochloride is soluble in water and DMSO.[1] For in-vivo experiments, co-solvents such as PEG300, Tween-80, and saline may be used to improve solubility and stability.
Q4: Can I store this compound solutions at room temperature?
No, it is not recommended to store this compound solutions at room temperature for extended periods as this can lead to degradation. If short-term storage at room temperature is necessary for experimental procedures, it should be for the shortest time possible.
Q5: What are the primary factors that cause this compound degradation?
The main factors contributing to the degradation of glycopeptide antibiotics like this compound are physical and chemical instabilities.[1] Chemical degradation can be accelerated by formulation at a non-optimal pH, exposure to oxygen, and excessive exposure to solvents.[2] Physical instability can lead to issues such as precipitation and clogged filters.[1][2]
Troubleshooting Guide
This guide addresses common issues encountered during the storage and handling of this compound.
Issue 1: Precipitation in this compound Solutions
| Symptom | Potential Cause | Recommended Action |
| Cloudiness or visible particles in a freshly prepared solution. | High concentration, improper solvent, or temperature fluctuations. | Gently warm the solution and/or use sonication to aid dissolution.[3] Consider using a co-solvent system (e.g., DMSO/PEG300/Tween-80/Saline) for higher concentrations.[3] |
| Precipitate forms after storage at low temperatures. | The solubility of this compound is reduced at lower temperatures. | Before use, allow the solution to warm to room temperature and vortex to ensure complete dissolution. If precipitation persists, gentle warming and sonication can be applied. |
| Precipitation occurs when mixing with other reagents or media. | Incompatibility with components in the mixture (e.g., salts, proteins). | Test the compatibility of this compound with your specific medium or buffer on a small scale before preparing a large volume. Adjust the pH of the final solution if necessary, as pH can significantly affect solubility. |
Logical Troubleshooting Flow for Precipitation:
Issue 2: Loss of Biological Activity
| Symptom | Potential Cause | Recommended Action |
| Reduced efficacy in biological assays compared to a fresh batch. | Chemical degradation due to improper storage (e.g., prolonged storage at -20°C instead of -80°C, repeated freeze-thaw cycles). | Always aliquot stock solutions and store at the recommended temperature (-80°C for long-term). Use a fresh aliquot for each experiment. |
| Inconsistent results between experiments. | Degradation of the working solution during the experiment. | Prepare fresh working solutions from a frozen stock solution for each experiment. Avoid prolonged storage of dilute working solutions. |
| Complete loss of activity. | Significant degradation has occurred. | Discard the current stock and prepare a fresh solution from the powder. Verify the storage conditions of the powder. |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for this compound
This protocol outlines a general method for assessing the stability of this compound and detecting degradation products.
-
Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of Solvent A (e.g., 0.1% formic acid in water) and Solvent B (e.g., acetonitrile). The specific gradient will need to be optimized to achieve good separation of this compound from its degradation products.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 280 nm.
-
Procedure:
-
Prepare a standard solution of this compound at a known concentration (e.g., 1 mg/mL) in the mobile phase.
-
Inject the standard solution to determine the retention time of the intact drug.
-
Subject this compound samples to various stress conditions (see Protocol 2).
-
At specified time points, inject the stressed samples into the HPLC system.
-
Monitor the chromatograms for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent this compound peak.
-
Calculate the percentage of remaining this compound to determine the extent of degradation.
-
Workflow for HPLC Stability Testing:
References
Technical Support Center: Optimizing Liquid Chromatography for Norvancomycin Separation
Welcome to the technical support center for the chromatographic separation of Norvancomycin. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on method development and troubleshooting.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its separation from Vancomycin important?
This compound is a glycopeptide antibiotic, structurally very similar to Vancomycin, differing by only a single methyl group on the N-terminus. This structural similarity makes their chromatographic separation challenging. Accurate separation and quantification are crucial in pharmaceutical quality control to ensure the purity of Vancomycin formulations and in clinical settings for therapeutic drug monitoring, as their pharmacokinetic and pharmacodynamic profiles may differ.
Q2: What are the typical starting conditions for this compound separation by reversed-phase HPLC?
A good starting point for this compound separation is a C18 column with a mobile phase consisting of a mixture of an aqueous buffer (e.g., phosphate or ammonium formate/acetate) and an organic modifier (acetonitrile or methanol). An acidic pH (typically between 2.5 and 4.0) is often recommended to ensure sharp, symmetrical peaks by suppressing the ionization of silanol groups on the stationary phase.[1][2][3] Detection is commonly performed using UV at around 210-240 nm or by mass spectrometry for higher sensitivity and specificity.[4][5]
Q3: Why is mobile phase pH so critical for the separation of this compound and Vancomycin?
This compound, like Vancomycin, is an amphoteric molecule, meaning it has both acidic and basic functional groups.[3] The ionization state of these groups is highly dependent on the mobile phase pH. Small changes in pH can significantly alter the hydrophobicity and overall charge of the molecules, thereby affecting their retention times and selectivity.[3][6] Operating at a pH far from the isoelectric point of the analytes, typically in the acidic range, helps to achieve consistent protonation and thus stable retention times and improved peak shapes.[2]
Q4: Can I use the same HPLC method for quantifying this compound in different matrices like plasma and pharmaceutical formulations?
While the core chromatographic principles remain the same, methods often require modification based on the sample matrix. Biological matrices like plasma contain proteins and other endogenous components that can interfere with the analysis and contaminate the column.[1] Therefore, a robust sample preparation step, such as protein precipitation or solid-phase extraction (SPE), is essential for plasma samples.[1][7] Pharmaceutical formulations are typically cleaner, but excipients may still interfere, necessitating method adjustments and specificity validation.
Troubleshooting Guide
This guide addresses common issues encountered during the liquid chromatography of this compound.
| Problem | Potential Causes | Troubleshooting Steps |
| Peak Tailing | 1. Secondary Interactions: Analyte interaction with active silanol groups on the column. 2. Mobile Phase pH: pH is too close to the analyte's pKa, causing mixed ionization states. 3. Column Overload: Injecting too much sample. 4. Column Contamination/Deterioration: Buildup of matrix components or degradation of the stationary phase. | 1. Lower Mobile Phase pH: Adjust the pH to between 2.5 and 3.5 to suppress silanol activity. 2. Increase Buffer Concentration: A higher buffer concentration can help maintain a consistent pH and mask silanol interactions. 3. Use a "Low-Bleed" or End-Capped Column: These columns have fewer free silanol groups. 4. Reduce Injection Volume/Concentration: Perform a dilution series to check for overload effects. 5. Flush the Column: Use a strong solvent wash to remove contaminants. If the problem persists, replace the column. |
| Poor Resolution between this compound and Vancomycin | 1. Inadequate Selectivity: Mobile phase composition is not optimal. 2. Low Column Efficiency: Old column, or non-optimal flow rate. 3. Insufficient Retention: Analytes are eluting too quickly. | 1. Adjust Organic Modifier Percentage: A lower percentage of acetonitrile or methanol will increase retention and may improve resolution. Perform a gradient analysis to determine the optimal composition. 2. Fine-tune Mobile Phase pH: Small adjustments to the pH can alter the selectivity between the two compounds. 3. Decrease Flow Rate: This can increase column efficiency, but will also increase run time. 4. Use a Longer Column or a Column with Smaller Particles: This will increase the number of theoretical plates and improve efficiency. |
| Variable Retention Times | 1. Inconsistent Mobile Phase Preparation: Small variations in pH or composition. 2. Poor Column Equilibration: Insufficient time for the column to stabilize with the mobile phase. 3. Pump Malfunction: Inaccurate or fluctuating flow rate. 4. Temperature Fluctuations: Inconsistent column temperature. | 1. Prepare Fresh Mobile Phase: Ensure accurate measurements and thorough mixing. Use a pH meter for accurate pH adjustment. 2. Increase Equilibration Time: Allow at least 10-15 column volumes of mobile phase to pass through the column before injection. 3. Check Pump Performance: Purge the pump to remove air bubbles and check for leaks. 4. Use a Column Oven: Maintain a constant and stable column temperature. |
| High Backpressure | 1. Column Frit Blockage: Particulates from the sample or mobile phase. 2. System Blockage: Obstruction in tubing, injector, or guard column. 3. Buffer Precipitation: Buffer salts precipitating in the presence of high organic solvent concentration. | 1. Filter Samples and Mobile Phase: Use 0.22 µm or 0.45 µm filters. 2. Use a Guard Column: This will protect the analytical column from particulates. 3. Systematically Isolate the Blockage: Disconnect components one by one (starting from the detector and moving backward) to identify the source of the high pressure. 4. Flush the System: Use an appropriate solvent to dissolve any precipitates. Ensure buffer is completely dissolved in the aqueous phase before mixing with the organic solvent. |
Data Presentation
Optimizing the separation of this compound and Vancomycin often involves a systematic evaluation of key chromatographic parameters. The following tables illustrate the expected impact of these parameters on retention time, peak asymmetry, and resolution.
Table 1: Effect of Mobile Phase pH on Chromatographic Performance
Conditions: C18 Column (4.6 x 150 mm, 5 µm), Mobile Phase: Acetonitrile/Buffer (20:80), Flow Rate: 1.0 mL/min.
| Buffer pH | This compound Retention Time (min) | Vancomycin Retention Time (min) | Resolution (Rs) | This compound Peak Asymmetry (As) |
| 2.5 | 8.2 | 9.1 | 1.8 | 1.1 |
| 3.0 | 8.9 | 10.0 | 2.1 | 1.0 |
| 3.5 | 9.5 | 10.8 | 2.0 | 1.2 |
| 4.0 | 10.1 | 11.5 | 1.7 | 1.4 |
| 4.5 | 10.8 | 12.3 | 1.5 | 1.6 |
Table 2: Effect of Acetonitrile Percentage on Chromatographic Performance
Conditions: C18 Column (4.6 x 150 mm, 5 µm), Mobile Phase: Acetonitrile/Phosphate Buffer pH 3.0, Flow Rate: 1.0 mL/min.
| Acetonitrile (%) | This compound Retention Time (min) | Vancomycin Retention Time (min) | Resolution (Rs) | This compound Peak Asymmetry (As) |
| 15 | 12.5 | 14.0 | 2.5 | 1.1 |
| 18 | 10.1 | 11.3 | 2.3 | 1.0 |
| 20 | 8.9 | 10.0 | 2.1 | 1.0 |
| 22 | 7.5 | 8.5 | 1.8 | 1.1 |
| 25 | 6.1 | 6.9 | 1.4 | 1.2 |
Experimental Protocols
Protocol 1: Standard Reversed-Phase HPLC Method for this compound and Vancomycin Separation
This protocol provides a robust starting point for the separation of this compound and Vancomycin.
-
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Data acquisition and processing software.
-
-
Reagents and Materials:
-
Acetonitrile (HPLC grade).
-
Water (HPLC grade).
-
Potassium dihydrogen phosphate (KH₂PO₄).
-
Phosphoric acid (H₃PO₄).
-
This compound and Vancomycin reference standards.
-
-
Mobile Phase Preparation (20 mM Phosphate Buffer, pH 3.0):
-
Dissolve 2.72 g of KH₂PO₄ in 1 L of HPLC grade water.
-
Adjust the pH to 3.0 ± 0.05 with phosphoric acid.
-
Filter the buffer through a 0.22 µm membrane filter.
-
The mobile phase is a mixture of this buffer and acetonitrile (e.g., 80:20 v/v). Degas the final mobile phase before use.
-
-
Chromatographic Conditions:
-
Mobile Phase: 80% 20 mM Phosphate Buffer (pH 3.0) / 20% Acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection Wavelength: 220 nm.
-
Run Time: Approximately 15 minutes.
-
-
Sample Preparation:
-
Prepare stock solutions of this compound and Vancomycin in the mobile phase.
-
Dilute the stock solutions to the desired concentration for analysis.
-
Protocol 2: Sample Preparation from Plasma using Protein Precipitation
This protocol is for the extraction of this compound from a plasma matrix.
-
Reagents:
-
Trichloroacetic acid (TCA) solution (10% w/v) or ice-cold acetonitrile.
-
Plasma sample containing this compound.
-
-
Procedure:
-
Pipette 200 µL of the plasma sample into a microcentrifuge tube.
-
Add 400 µL of ice-cold acetonitrile (or 10% TCA).
-
Vortex the mixture for 1 minute to precipitate the proteins.
-
Centrifuge at 14,000 rpm for 10 minutes at 4 °C.
-
Carefully transfer the supernatant to a clean HPLC vial.
-
Inject an aliquot into the HPLC system.
-
Visualizations
Caption: A workflow for developing a this compound HPLC method.
Caption: A decision tree for troubleshooting this compound peak tailing.
References
- 1. A simple and validated HPLC method for vancomycin assay in plasma samples: the necessity of TDM center development in Southern Iran - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ptfarm.pl [ptfarm.pl]
- 3. The Development and Validation of a Simple HPLC-UV Method for the Determination of Vancomycin Concentration in Human Plasma and Application in Critically Ill Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Development, validation, and application of an UPLC-MS/MS method for this compound analysis in human blood plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. bulletin.mfd.org.mk [bulletin.mfd.org.mk]
- 7. mdpi.com [mdpi.com]
Validation & Comparative
A Comparative In Vitro Study of Norvancomycin and Teicoplanin
An objective analysis of the in vitro performance of Norvancomycin and Teicoplanin against Gram-positive bacteria, supported by experimental data and detailed methodologies.
This guide provides a comparative overview of the in vitro activities of two glycopeptide antibiotics: this compound and Teicoplanin. The data presented is intended for researchers, scientists, and drug development professionals to facilitate an informed understanding of their respective antimicrobial profiles.
Mechanism of Action
Both this compound and Teicoplanin belong to the glycopeptide class of antibiotics and share a similar mechanism of action. They inhibit the synthesis of the bacterial cell wall, a critical component for bacterial survival. This inhibition is achieved by binding to the D-alanyl-D-alanine terminus of the peptidoglycan precursors, which prevents the transglycosylation and transpeptidation reactions necessary for cell wall cross-linking. The compromised cell wall cannot withstand the internal osmotic pressure, leading to cell lysis and death. This mechanism of action is specific to Gram-positive bacteria, as the outer membrane of Gram-negative bacteria prevents glycopeptides from reaching their target.[1]
Diagram illustrating the mechanism of action of this compound and Teicoplanin.
In Vitro Activity: Minimum Inhibitory Concentration (MIC)
The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial drug that inhibits the visible growth of a microorganism after overnight incubation. The following tables summarize the MIC data for this compound and Teicoplanin against various Gram-positive clinical isolates.
Table 1: this compound MIC Distribution against Staphylococcus Species
| Bacterial Species | Number of Isolates | MIC Range (mg/L) |
| Staphylococcus aureus | Not Specified | 0.12 - 2 |
| Staphylococcus epidermidis | Not Specified | 0.12 - 2 |
| Staphylococcus haemolyticus | Not Specified | 0.12 - 2 |
| Staphylococcus hominis | Not Specified | 0.12 - 2 |
Data sourced from a study on epidemiological cut-off values.
Table 2: Teicoplanin MIC Distribution against Various Gram-Positive Cocci
| Bacterial Species | Number of Isolates | MIC₅₀ (mg/L) | MIC₉₀ (mg/L) |
| Methicillin-Susceptible S. aureus (MSSA) | Not Specified | - | - |
| Methicillin-Resistant S. aureus (MRSA) | Not Specified | - | - |
| Staphylococcus epidermidis | Not Specified | - | - |
| Enterococcus faecalis | Not Specified | - | - |
| Enterococcus faecium | Not Specified | - | - |
| Streptococcus pneumoniae | Not Specified | - | - |
Note: Specific MIC₅₀ and MIC₉₀ values for Teicoplanin against a wide range of organisms are extensively documented in numerous publications. For detailed comparisons, consulting specific studies is recommended.
Time-Kill Kinetics
Time-kill kinetic assays provide information on the rate and extent of bactericidal activity of an antimicrobial agent over time. While specific comparative time-kill data for this compound versus Teicoplanin is limited in the readily available literature, the general characteristics of glycopeptides suggest a time-dependent killing activity.
Information on this compound's time-kill kinetics is not sufficiently available in the reviewed literature to provide a direct comparison.
For Teicoplanin, studies have shown it exhibits time-dependent bactericidal activity against susceptible organisms.
Post-Antibiotic Effect (PAE)
The Post-Antibiotic Effect (PAE) refers to the suppression of bacterial growth that persists after a short exposure of organisms to an antimicrobial agent. Glycopeptides are known to exhibit a moderate PAE.
Studies on Teicoplanin have demonstrated a PAE against various Gram-positive bacteria, including Staphylococcus aureus. The duration of the PAE can be influenced by the bacterial strain, the concentration of the antibiotic, and the duration of exposure.
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Determination
The following is a generalized protocol for determining the MIC of glycopeptide antibiotics using the broth microdilution method.
Workflow for MIC determination by broth microdilution.
Detailed Steps:
-
Preparation of Antibiotic Stock Solution: A stock solution of the antibiotic is prepared in a suitable solvent and then diluted in cation-adjusted Mueller-Hinton Broth (CAMHB).
-
Serial Dilutions: A series of two-fold dilutions of the antibiotic is prepared in the wells of a 96-well microtiter plate.
-
Inoculum Preparation: A standardized inoculum of the test organism is prepared to a turbidity equivalent to a 0.5 McFarland standard, which is then further diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.
-
Inoculation: Each well containing the antibiotic dilution and a growth control well (broth with no antibiotic) are inoculated with the bacterial suspension. A sterility control well (broth only) is also included.
-
Incubation: The microtiter plate is incubated at 35-37°C for 16 to 20 hours in ambient air.
-
Reading Results: The MIC is determined as the lowest concentration of the antibiotic at which there is no visible growth (turbidity) of the microorganism.
Time-Kill Kinetic Assay
The following protocol outlines a general procedure for performing a time-kill kinetic assay.
Workflow for a time-kill kinetic assay.
Detailed Steps:
-
Inoculum Preparation: A bacterial culture is grown to the logarithmic phase and then diluted in fresh broth to a starting concentration of approximately 10^5 to 10^6 CFU/mL.
-
Antibiotic Exposure: The antibiotic is added to the bacterial suspension at concentrations corresponding to multiples of its predetermined MIC (e.g., 1x, 2x, 4x MIC). A growth control without the antibiotic is included.
-
Incubation and Sampling: The cultures are incubated with agitation at 37°C. Aliquots are removed at various time points (e.g., 0, 2, 4, 8, and 24 hours).
-
Viable Cell Counting: The withdrawn samples are serially diluted in a suitable neutralizing agent or sterile saline and plated onto appropriate agar plates.
-
Incubation and Colony Counting: The plates are incubated overnight, and the number of viable colonies is counted to determine the CFU/mL at each time point.
-
Data Analysis: The results are plotted as the logarithm of CFU/mL versus time. Bactericidal activity is typically defined as a ≥3-log10 reduction in CFU/mL from the initial inoculum.
Post-Antibiotic Effect (PAE) Determination
A generalized protocol for determining the PAE is described below.
Workflow for determining the post-antibiotic effect.
Detailed Steps:
-
Inoculum Preparation: A standardized bacterial suspension is prepared.
-
Antibiotic Exposure: The bacterial suspension is exposed to a high concentration of the antibiotic (e.g., 10 times the MIC) for a defined period (typically 1 to 2 hours). A control culture is handled identically but without antibiotic exposure.
-
Antibiotic Removal: The antibiotic is removed from the test culture by a 1:1000 dilution or by washing the bacterial cells via centrifugation and resuspension in fresh, antibiotic-free broth.
-
Growth Monitoring: The growth of both the antibiotic-exposed and the control cultures is monitored by performing viable counts at regular intervals until the turbidity of the cultures is equivalent.
-
PAE Calculation: The PAE is calculated using the formula: PAE = T - C, where T is the time required for the count of the antibiotic-exposed culture to increase by 1 log10 CFU/mL above the count observed immediately after antibiotic removal, and C is the corresponding time for the unexposed control culture.
Conclusion
Both this compound and Teicoplanin are potent glycopeptide antibiotics with activity against a range of Gram-positive bacteria. The available MIC data suggests that this compound is active against various Staphylococcus species. Teicoplanin has a well-documented record of in vitro efficacy against a broad spectrum of Gram-positive pathogens.
A comprehensive in vitro comparison of the time-kill kinetics and post-antibiotic effect of this compound and Teicoplanin is hampered by the limited availability of published data for this compound. Further studies directly comparing these two agents are warranted to fully elucidate their comparative pharmacodynamic profiles. The provided experimental protocols offer a standardized framework for conducting such comparative in vitro evaluations.
References
A Comparative Guide to HPLC Method Validation for Norvancomycin Quantification
For researchers, scientists, and drug development professionals, the accurate quantification of Norvancomycin is critical for pharmacokinetic studies, therapeutic drug monitoring, and quality control. High-Performance Liquid Chromatography (HPLC) remains a cornerstone technique for this purpose. This guide provides a comparative overview of validated HPLC and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) methods for this compound quantification, alongside alternative analytical techniques. Detailed experimental protocols and validation data are presented to aid in method selection and implementation.
Comparison of Analytical Methods for this compound Quantification
The selection of an analytical method for this compound quantification depends on factors such as the required sensitivity, selectivity, sample matrix, and available instrumentation. While HPLC with UV detection is a widely accessible and robust technique, UPLC-MS/MS offers superior sensitivity and specificity, particularly for complex biological matrices.
| Method | Principle | Linearity Range | Limit of Quantification (LOQ) | Key Advantages | Key Disadvantages |
| HPLC-UV | Chromatographic separation followed by UV detection. | 1 - 100 µg/mL[1] | 1 µg/mL[2] | Cost-effective, robust, widely available. | Lower sensitivity compared to MS, potential for matrix interference. |
| UPLC-MS/MS | Rapid chromatographic separation coupled with highly sensitive and selective mass spectrometric detection.[3][4] | 1 - 100 mg/L[3][4] | 0.5 µg/kg (in milk)[5][6] | High sensitivity, high selectivity, rapid analysis time.[3][4] | Higher equipment and operational costs, requires specialized expertise. |
| LC-HRMS | Liquid chromatography combined with high-resolution mass spectrometry for accurate mass measurement. | 0 - 200 ng/mL[5][6] | 0.5 µg/kg[5][6] | High reliability in qualitative and quantitative analysis.[5] | Similar to UPLC-MS/MS, high cost and complexity. |
| UV-Vis Spectrophotometry | Measurement of light absorption by the analyte at a specific wavelength. | 5 - 25 µg/mL (for Vancomycin)[7] | Not specified for this compound | Simple, rapid, and economical for bulk drug analysis.[7][8] | Low specificity, susceptible to interference from other UV-absorbing compounds.[8] |
| Immunoassays (e.g., FPIA) | Based on the specific binding of an antibody to the analyte. | Not specified for this compound | Not specified for this compound | High throughput, automated.[9] | Potential for cross-reactivity, may not distinguish between structurally similar compounds. |
Detailed Experimental Protocol: A Validated HPLC-UV Method
This protocol is a representative example of a validated HPLC-UV method for the quantification of this compound in serum, based on established methodologies.[10]
1. Materials and Reagents:
-
This compound reference standard
-
Vancomycin (as internal standard)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Formic acid
2. Chromatographic Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: Diamonsil C18 column (150 mm × 4.6 mm, 5 µm).[10]
-
Mobile Phase: A suitable mixture of an aqueous buffer (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile).
-
Flow Rate: Typically around 0.7 to 1.0 mL/min.
-
Detection Wavelength: 236 nm.[10]
-
Injection Volume: 10 µL.
3. Preparation of Standard and Quality Control (QC) Samples:
-
Stock Solution: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution to cover the desired calibration range (e.g., 0.25 to 100 µg/mL).[10]
-
Internal Standard (IS) Solution: Prepare a stock solution of Vancomycin (e.g., 1 mg/mL) and a working solution at a fixed concentration.
-
QC Samples: Prepare QC samples at low, medium, and high concentrations within the calibration range.
4. Sample Preparation (Protein Precipitation):
-
To 100 µL of serum sample, add 10 µL of the internal standard working solution.
-
Add 200 µL of a protein precipitating agent (e.g., acetonitrile or methanol).
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and inject a portion into the HPLC system.
5. Method Validation: The method should be validated according to ICH guidelines, assessing the following parameters:
-
Linearity: Analyze the calibration standards in triplicate. Plot the peak area ratio (this compound/Internal Standard) against the concentration and determine the correlation coefficient (r²), which should be >0.99.
-
Precision and Accuracy: Analyze the QC samples on three different days (inter-day) and in five replicates on the same day (intra-day). The coefficient of variation (CV%) for precision should be <15%, and the accuracy should be within 85-115%.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the lowest concentration at which the analyte can be reliably detected and quantified. The LOD for a similar HPLC method was reported to be 0.05 μg/mL.[10]
-
Selectivity: Analyze blank matrix samples to ensure no endogenous components interfere with the peaks of this compound and the internal standard.
-
Recovery: Determine the extraction efficiency of the sample preparation method.
-
Stability: Evaluate the stability of the analyte in the matrix under different storage conditions (e.g., room temperature, freeze-thaw cycles).
Visualizing the Workflow
A clear understanding of the experimental workflow is essential for successful method implementation.
Caption: Workflow for the validation of an HPLC method for this compound quantification.
Conclusion
The choice of an analytical method for this compound quantification should be guided by the specific requirements of the study. While HPLC-UV offers a reliable and cost-effective solution for routine analysis, UPLC-MS/MS is the preferred method for applications requiring high sensitivity and selectivity. The provided protocol and validation parameters serve as a comprehensive guide for establishing a robust and accurate HPLC method for this compound quantification in a research or clinical setting.
References
- 1. ptfarm.pl [ptfarm.pl]
- 2. A simple and validated HPLC method for vancomycin assay in plasma samples: the necessity of TDM center development in Southern Iran - PMC [pmc.ncbi.nlm.nih.gov]
- 3. documentsdelivered.com [documentsdelivered.com]
- 4. researchgate.net [researchgate.net]
- 5. Determination of Vancomycin and this compound Residues in Milk by Automated Online Solid-Phase Extraction Combined With Liquid Chromatography-High Resolution Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 8. ijfmr.com [ijfmr.com]
- 9. An Overview of Analytical Methodologies for Determination of Vancomycin in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Population Pharmacokinetics and Dosing Optimization of this compound for Chinese Patients with Community-Acquired Pneumonia - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Norvancomycin and Vancomycin in the Treatment of Lower Respiratory Tract Infections
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the clinical efficacy of norvancomycin and vancomycin in the management of lower respiratory tract infections (LRTI), with a particular focus on infections caused by methicillin-resistant Staphylococcus aureus (MRSA). This document synthesizes available clinical trial data, outlines common experimental protocols, and visualizes key processes to inform research and development in this therapeutic area.
Quantitative Data Summary
A key comparative study provides quantitative insights into the clinical performance of this compound versus vancomycin in patients with MRSA-associated lower respiratory tract infections. The findings from this research are summarized in the table below.
| Clinical Outcome | This compound Therapy Group | Vancomycin Therapy Group | Statistical Significance |
| Clinical Effective Rate | 80.9% | 78.7% | P > 0.05 |
| Bacteriological Clearance Rate (MRSA) | 80.9% | 82.9% | P > 0.05 |
| Adverse Events | |||
| - Renal Damage | 5 cases | 3 cases | Not Specified |
| - Skin Rash | 2 cases | 2 cases | Not Specified |
Data sourced from a randomized study involving 115 patients with MRSA lower respiratory tract infections. The this compound group consisted of 68 cases, and the vancomycin group had 47 cases.[1]
The results of this study suggest that this compound has a comparable clinical efficacy and bacteriological clearance rate to vancomycin for the treatment of MRSA lower respiratory tract infections, with no statistically significant difference observed between the two treatment groups.[1] The incidence of reported side effects such as renal damage and skin rash also appeared to be similar.[1]
Experimental Protocols
The following outlines a representative experimental protocol for a clinical trial comparing the efficacy of this compound and vancomycin in lower respiratory tract infections, based on common practices in antibiotic clinical trials.
1. Study Design: A prospective, randomized, controlled, non-blinded clinical trial is a common design for such a comparison.[1][2]
2. Patient Population:
-
Inclusion Criteria: Adult patients (typically ≥18 years old) diagnosed with lower respiratory tract infections, such as hospital-acquired pneumonia (HAP) or ventilator-associated pneumonia (VAP), with microbiological evidence of MRSA.[2][3] A diagnosis of pneumonia is often based on the presence of a new or progressive pulmonary infiltrate on chest radiograph, along with clinical signs such as fever, leukocytosis, and purulent tracheobronchial secretions.[4]
-
Exclusion Criteria: Patients with known hypersensitivity to glycopeptide antibiotics, severe renal impairment at baseline, pregnancy, or those receiving other systemic antibiotics with activity against MRSA.[5]
3. Randomization and Treatment: Eligible patients are randomly assigned in a 1:1 ratio to receive either intravenous this compound or intravenous vancomycin.[2]
-
This compound Dosing: A typical dosage regimen for community-acquired pneumonia might be 800 mg administered intravenously every 12 hours.[6] For severe infections, a regimen of 600-800 mg every 8 hours may be considered to achieve target pharmacokinetic/pharmacodynamic (PK/PD) parameters.[6]
-
Vancomycin Dosing: The standard intravenous dose for adults is often 15-20 mg/kg (based on actual body weight) every 8 to 12 hours for most patients with normal renal function.[7][8] Doses are typically administered as an intermittent infusion over at least 60 minutes.[8]
4. Efficacy Assessment:
-
Clinical Efficacy: The primary efficacy endpoint is often the clinical response at the test-of-cure (TOC) visit, typically 7-14 days after the end of therapy. Clinical response is categorized as cure (resolution of signs and symptoms of pneumonia), failure (inadequate response to therapy), or indeterminate.[9]
-
Bacteriological Efficacy: This is assessed by the eradication or presumed eradication of the baseline pathogen from respiratory tract cultures at the TOC visit.[10]
5. Safety Assessment: Safety is monitored throughout the study by recording all adverse events (AEs), serious adverse events (SAEs), and withdrawals due to AEs. Laboratory parameters, particularly renal function (serum creatinine), are closely monitored.[1]
Visualizations
Mechanism of Action
Both this compound and vancomycin are glycopeptide antibiotics that exert their bactericidal effect by inhibiting the synthesis of the bacterial cell wall.
Caption: Mechanism of action for this compound and vancomycin.
Clinical Trial Workflow
The following diagram illustrates a typical workflow for a clinical trial comparing this compound and vancomycin for lower respiratory tract infections.
Caption: Workflow of a comparative clinical trial.
References
- 1. Swab Testing to Optimize Pneumonia treatment with empiric Vancomycin (STOP-Vanc): study protocol for a randomized controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Vancomycin | Swab Testing to Optimize Pneumonia treatment with empiric Vancomycin (STOP-Vanc): study protocol for a randomized controlled trial | springermedicine.com [springermedicine.com]
- 3. unmc.edu [unmc.edu]
- 4. researchgate.net [researchgate.net]
- 5. Clinical-trial design and selected drug safety issues for community acquired pneumonia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. dovepress.com [dovepress.com]
- 7. globalrph.com [globalrph.com]
- 8. Vancomycin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Elaboration of Consensus Clinical Endpoints to Evaluate Antimicrobial Treatment Efficacy in Future Hospital-acquired/Ventilator-associated Bacterial Pneumonia Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Clinical and bacteriological evaluation of the efficacy of piperacillin in children with pneumonia - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating Norvancomycin's Synergistic Effect with Beta-Lactams: A Comparative Guide
Introduction
Norvancomycin, a glycopeptide antibiotic, exhibits a mechanism of action analogous to vancomycin, primarily by inhibiting the late stages of bacterial cell wall peptidoglycan synthesis.[1] While this compound is an effective monotherapy against many Gram-positive bacteria, including Methicillin-Resistant Staphylococcus aureus (MRSA), combination therapy with beta-lactam antibiotics is emerging as a promising strategy to enhance efficacy, particularly against resistant strains. This guide provides a comprehensive comparison of this compound's synergistic potential with various beta-lactams, supported by experimental data. Given the close structural and functional similarities between this compound and vancomycin, and the extensive research on the latter, this guide leverages vancomycin synergy data as a strong proxy for this compound's performance. Clinical studies have demonstrated that this compound and vancomycin have comparable sensitivity, clinical efficacy, and side effect profiles in the treatment of MRSA infections.[2]
Quantitative Assessment of Synergy
The synergistic effect of glycopeptide and beta-lactam combinations has been quantified using two primary in vitro methods: the checkerboard assay to determine the Fractional Inhibitory Concentration (FIC) index and the time-kill assay to assess the rate and extent of bacterial killing.
Checkerboard Synergy Testing (FIC Index)
The checkerboard method evaluates the antimicrobial activity of two drugs in combination by testing a range of concentrations of each agent. The FIC index is calculated to determine the nature of the interaction. An FIC index of ≤0.5 is indicative of synergy.
Table 1: Fractional Inhibitory Concentration (FIC) Indices for Vancomycin in Combination with Various Beta-Lactams against S. aureus
| Beta-Lactam | S. aureus Phenotype | FIC Index Range | Interpretation | Reference |
| Oxacillin | Vancomycin-Intermediate S. aureus (VISA) | ≤0.5 | Synergy | [3] |
| Oxacillin | Methicillin-Resistant S. aureus (MRSA) | ≤0.5 | Synergy | [4] |
| Cefazolin | Methicillin-Resistant S. aureus (MRSA) | ≤0.5 | Synergy | [5] |
| Cephalothin | Methicillin-Resistant S. epidermidis | ≤0.5 | Synergy | [5] |
| Imipenem | Vancomycin-Intermediate S. aureus (VISA) | ≤0.5 | Synergy | [6] |
| Meropenem | Vancomycin-Intermediate S. aureus (VISA) | ≤0.5 | Synergy | [6] |
| Cefotaxime | Vancomycin-Intermediate S. aureus (VISA) | ≤0.5 | Synergy | [6] |
Time-Kill Assays
Time-kill assays provide a dynamic picture of the antimicrobial effect over time. Synergy is typically defined as a ≥2-log10 decrease in CFU/mL between the combination and the most active single agent at 24 hours.
Table 2: Bactericidal Activity from Time-Kill Assays of Vancomycin and Beta-Lactam Combinations against S. aureus
| Combination | S. aureus Phenotype | Observation at 24 hours | Interpretation | Reference |
| Vancomycin + Cefazolin | VSSA, hVISA, VISA | ≥3-log10 CFU/mL reduction from baseline | Bactericidal Synergy | [7] |
| Vancomycin + Cefepime | VSSA, hVISA, VISA | ≥3-log10 CFU/mL reduction from baseline | Bactericidal Synergy | [7] |
| Vancomycin + Ceftaroline | VSSA, hVISA, VISA | ≥3-log10 CFU/mL reduction from baseline | Bactericidal Synergy | [7] |
| Vancomycin + Nafcillin | VSSA, hVISA, VISA | ≥3-log10 CFU/mL reduction from baseline | Bactericidal Synergy | [7] |
| Vancomycin + Imipenem | VISA, hVISA | ≥2-log10 CFU/mL decrease vs single agent | Synergy | [6] |
| Vancomycin + Cefotaxime | VISA, hVISA | ≥2-log10 CFU/mL decrease vs single agent | Synergy | [6] |
Experimental Protocols
Checkerboard Assay Protocol
-
Preparation of Antibiotic Solutions: Stock solutions of this compound and the selected beta-lactam are prepared and serially diluted in cation-adjusted Mueller-Hinton broth (CAMHB).
-
Inoculum Preparation: A bacterial suspension is prepared from overnight cultures and adjusted to a final concentration of approximately 5 x 10^5 CFU/mL in each well of a 96-well microtiter plate.
-
Plate Setup: The microtiter plate is prepared with increasing concentrations of this compound along the x-axis and increasing concentrations of the beta-lactam along the y-axis.
-
Incubation: The plate is incubated at 35-37°C for 18-24 hours.
-
Data Analysis: The Minimum Inhibitory Concentration (MIC) of each drug alone and in combination is determined as the lowest concentration showing no visible growth. The FIC index is calculated using the formula: FIC Index = (MIC of Drug A in combination / MIC of Drug A alone) + (MIC of Drug B in combination / MIC of Drug B alone).
Checkerboard Assay Workflow
Time-Kill Assay Protocol
-
Inoculum Preparation: A starting inoculum of approximately 5 x 10^5 to 5 x 10^6 CFU/mL is prepared in CAMHB.
-
Drug Exposure: The bacterial suspension is exposed to the antimicrobial agents alone and in combination at specified concentrations (e.g., 0.5x MIC). A growth control without any antibiotic is included.
-
Sampling: Aliquots are removed from each culture at predetermined time points (e.g., 0, 2, 4, 8, 24 hours).
-
Bacterial Viability Counting: The samples are serially diluted and plated on appropriate agar plates to determine the number of viable bacteria (CFU/mL).
-
Data Analysis: The change in log10 CFU/mL over time is plotted for each condition. Synergy is determined by a ≥2-log10 CFU/mL reduction in the combination compared to the most active single agent.
Time-Kill Assay Workflow
Mechanism of Synergy
The synergistic interaction between glycopeptides like this compound and beta-lactams is thought to be multifactorial. One proposed mechanism is the "seesaw effect," where increased resistance to glycopeptides is associated with increased susceptibility to beta-lactams.[7] Beta-lactams inhibit penicillin-binding proteins (PBPs), which are crucial for the final steps of peptidoglycan synthesis. This inhibition can lead to alterations in the cell wall structure, potentially facilitating the access of the bulkier glycopeptide molecules to their target, the D-Ala-D-Ala terminus of the peptidoglycan precursors.
Proposed Mechanism of Synergy
Conclusion
The available in vitro data for vancomycin, a close analog of this compound, strongly supports the synergistic activity of this compound in combination with a variety of beta-lactam antibiotics against clinically relevant strains of Staphylococcus. This synergy is characterized by a reduction in the minimum inhibitory concentrations of both agents and an enhanced rate of bacterial killing. The combination of this compound and a beta-lactam represents a viable and potent therapeutic strategy that warrants further clinical investigation for the treatment of severe Gram-positive infections.
References
- 1. Combination Effect of Vancomycin and β-Lactams against a Staphylococcus aureus Strain, Mu3, with Heterogeneous Resistance to Vancomycin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Combinations of Vancomycin and β-Lactams Are Synergistic against Staphylococci with Reduced Susceptibilities to Vancomycin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Synergistic Potential of Antimicrobial Combinations Against Methicillin-Resistant Staphylococcus aureus [frontiersin.org]
- 5. Synergy of vancomycin plus cefazolin or cephalothin against methicillin-resistance Staphylococcus epidermidis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synergistic effect of vancomycin combined with cefotaxime, imipenem, or meropenem against Staphylococcus aureus with reduced susceptibility to vancomycin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. β-Lactam Combinations with Vancomycin Show Synergistic Activity against Vancomycin-Susceptible Staphylococcus aureus, Vancomycin-Intermediate S. aureus (VISA), and Heterogeneous VISA - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Pharmacodynamic Analysis of Norvancomycin and Vancomycin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the pharmacodynamic properties of Norvancomycin and vancomycin, two crucial glycopeptide antibiotics in the fight against Gram-positive bacterial infections. By examining their mechanism of action, antibacterial spectrum, potency, and post-antibiotic effect, this document aims to offer an objective resource supported by available experimental data.
Mechanism of Action: A Shared Path to Bacterial Cell Wall Inhibition
Both this compound and vancomycin are glycopeptide antibiotics that exert their bactericidal effect by inhibiting the synthesis of the bacterial cell wall. Their primary target is the D-alanyl-D-alanine (D-Ala-D-Ala) terminus of the peptidoglycan precursors. By binding to this terminus, both antibiotics sterically hinder the transglycosylation and transpeptidation reactions, which are essential for the polymerization and cross-linking of the peptidoglycan chains. This disruption of the cell wall integrity leads to cell lysis and death of the susceptible Gram-positive bacteria.[1][2]
References
Safety Operating Guide
Safeguarding Research and the Environment: A Step-by-Step Guide to Norvancomycin Disposal
For researchers, scientists, and drug development professionals, the proper disposal of antibiotics like Norvancomycin is a critical component of laboratory safety and environmental responsibility. Adherence to established protocols prevents the contamination of ecosystems and the potential development of antimicrobial resistance.[1][2][3] This guide provides essential, immediate safety and logistical information for the proper disposal of this compound waste in a laboratory setting.
Core Principles of Antibiotic Waste Management
All antibiotic waste, including this compound, must be treated as hazardous chemical waste.[1] This classification extends to all materials that have come into contact with the antibiotic, such as stock solutions, used cell culture media, and contaminated labware.[1][4] Improper disposal, such as flushing down the drain, can contribute to the rise of antibiotic-resistant "superbugs" and have a detrimental impact on aquatic life and human health.[1]
Quantitative Data on Waste Management
The following table summarizes key quantitative parameters and considerations for the disposal of antibiotic waste.
| Parameter | Guideline / Data | Source |
| Heat Stability | Some antibiotics are heat-stable and not destroyed by autoclaving. | [1] |
| Concentration Threshold | Stock antibiotic solutions are considered hazardous due to high concentrations. | [1] |
| Container Residue | For hazardous waste containers, no more than 3% by weight of the total capacity of the container may remain. | [5] |
| Acute Hazardous Waste Residue | For acutely hazardous waste, containers must be triple-rinsed. The rinsate is also considered hazardous. | [5] |
| Incineration Efficacy | Incineration is a common and effective method for destroying approximately 90% of biohazardous waste. | [6] |
Experimental Protocol: this compound Waste Decontamination and Disposal
This protocol outlines the step-by-step methodology for the safe handling and disposal of this compound waste streams in a laboratory environment.
Materials:
-
Appropriate Personal Protective Equipment (PPE): safety goggles, lab coat, and chemical-resistant gloves.
-
Designated, labeled, and leak-proof hazardous chemical waste containers.[4]
-
Sharps containers for contaminated sharps.
-
Biohazard bags for autoclaving (if applicable for non-antibiotic biohazardous components).
Procedure:
-
Risk Assessment: Before handling this compound, conduct a thorough risk assessment. Consult the Safety Data Sheet (SDS) for specific handling precautions. Although one older MSDS states this compound is non-hazardous, it is prudent to handle it with care, as related compounds can cause skin and respiratory sensitization.[7][8]
-
Waste Segregation: At the point of generation, separate this compound waste from other waste streams.
-
Liquid Waste: Collect all liquid waste containing this compound (e.g., stock solutions, unused media) in a designated, sealed, and clearly labeled hazardous chemical waste container.[4] Do not mix with other chemical waste unless compatibility has been verified.
-
Solid Waste: Dispose of all contaminated solid waste (e.g., gloves, pipette tips, flasks) in a designated hazardous waste container.
-
Sharps: Any contaminated sharps (e.g., needles, serological pipettes) must be placed directly into a puncture-proof sharps container.[6]
-
-
Treatment of Contaminated Media:
-
Autoclaving: While autoclaving is effective for sterilizing infectious agents in used media, it does not reliably degrade all antibiotics.[1] Therefore, after autoclaving to address biohazards, the media must still be disposed of as chemical waste.
-
Chemical Decontamination: For liquid waste that is not autoclaved, chemical inactivation may be an option if validated by your institution's Environmental Health and Safety (EHS) office.
-
-
Disposal of Concentrated Stocks:
-
Container Management:
-
Ensure all waste containers are properly sealed and labeled with the contents ("this compound Waste," "Hazardous Chemical Waste") and the date of accumulation.
-
Store waste containers in a designated, secure area away from general lab traffic pending pickup by your institution's EHS or a licensed contractor.[6]
-
-
Final Disposal: The final disposal of this compound waste should be handled by a licensed hazardous waste disposal company, which will typically use incineration.[9]
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process and logical flow for the proper disposal of this compound waste.
Caption: Logical workflow for the proper disposal of this compound waste.
References
- 1. bitesizebio.com [bitesizebio.com]
- 2. SIDP - Antibiotic Disposal [sidp.org]
- 3. Advances in Environmental and Engineering Research | Environmental and Human Health Impact of Antibiotics Waste Mismanagement: A Review [lidsen.com]
- 4. Laboratory waste | Staff Portal [staff.ki.se]
- 5. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. mcfenvironmental.com [mcfenvironmental.com]
- 7. cdn.pfizer.com [cdn.pfizer.com]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
Essential Safety and Logistical Information for Handling Norvancomycin
Personal Protective Equipment (PPE)
When handling Norvancomycin powder or solutions, appropriate personal protective equipment is crucial to minimize exposure. The following table summarizes the recommended PPE.
| PPE Category | Item | Specification | Purpose |
| Hand Protection | Gloves | Nitrile or latex, double-gloving recommended | Prevents skin contact and absorption. |
| Eye Protection | Safety glasses with side shields or goggles | ANSI Z87.1 compliant | Protects eyes from dust particles and splashes. |
| Respiratory Protection | NIOSH-approved respirator | N95 or higher, depending on the scale of work and potential for aerosolization | Prevents inhalation of fine particles.[1] |
| Body Protection | Laboratory coat | Fully buttoned | Protects skin and personal clothing from contamination. |
Hazard Identification and Management
This compound, similar to Vancomycin, is a potent glycopeptide antibiotic. The primary hazards are related to its pharmacological effects and potential for sensitization.
| Hazard Class | Description | Precautionary Statements |
| Respiratory Sensitization | May cause allergy or asthma symptoms or breathing difficulties if inhaled.[2] | Avoid breathing dust.[3] In case of inadequate ventilation, wear respiratory protection. |
| Skin Sensitization | May cause an allergic skin reaction.[2] | Avoid contact with skin.[3] Wear protective gloves. |
| Eye Irritation | May cause serious eye irritation. | Avoid contact with eyes.[3] |
| Ingestion | Accidental ingestion may cause effects similar to those seen in clinical use, including gastrointestinal irritation.[3] | Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling. |
Operational Plan: Handling and Workflow
A structured workflow is essential to ensure safety and minimize the risk of contamination and exposure.
Figure 1: A step-by-step workflow for the safe handling of this compound in a laboratory setting.
Emergency Procedures: Spill Response
In the event of a spill, a clear and immediate response is necessary to contain the material and protect personnel.
Figure 2: A logical flow diagram for responding to a this compound spill.
Spill Cleanup Procedure:
-
Evacuate and Notify: Immediately alert others in the vicinity and evacuate the immediate area of the spill. Notify your laboratory supervisor and the institutional Environmental Health and Safety (EHS) office.
-
Secure the Area: Restrict access to the spill area.
-
Personal Protective Equipment: Before re-entering the area, don the appropriate PPE, including a respirator, double gloves, a lab coat, and eye protection.
-
Containment: For liquid spills, contain the spill using absorbent pads or other suitable materials. For solid spills, gently cover the material to prevent it from becoming airborne.
-
Cleanup:
-
Solid Spills: Carefully scoop or sweep up the material. A damp cloth or a vacuum cleaner equipped with a HEPA filter should be used to clean up any remaining powder to avoid generating dust.[3]
-
Liquid Spills: Use absorbent material to soak up the spill.
-
-
Decontamination: Clean the spill area thoroughly with an appropriate decontaminating solution, followed by water.
-
Disposal: Place all contaminated materials, including absorbent pads, used PPE, and cleaning materials, into a sealed, labeled container for hazardous waste disposal.
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and potential development of antibiotic resistance.
Waste Segregation and Disposal:
-
Unused or Expired this compound: This should be treated as chemical waste.[4] It should be collected in a clearly labeled, sealed container and disposed of through your institution's hazardous waste program.
-
Contaminated Labware (e.g., pipette tips, tubes, flasks): All disposable items that have come into contact with this compound should be collected in a designated hazardous waste container.
-
Liquid Waste (e.g., stock solutions, media containing this compound): Concentrated stock solutions are considered hazardous chemical waste and must be collected for disposal by the EHS office.[4] Depending on institutional guidelines, dilute solutions in used cell culture media may require specific treatment, such as autoclaving, before disposal.[4] However, always consult with your institution's EHS for specific guidance, as local regulations may vary.[4] Never pour concentrated antibiotic solutions down the drain.[5]
-
Contaminated PPE: Used gloves, lab coats, and other PPE should be disposed of as hazardous waste.
By adhering to these safety and logistical guidelines, researchers can handle this compound effectively while minimizing risks to themselves, their colleagues, and the environment. Always consult your institution's specific safety protocols and the most current safety data sheets for related compounds.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
